Product packaging for 6-Chloro-3-iodoimidazo[1,2-B]pyridazine(Cat. No.:CAS No. 923595-49-7)

6-Chloro-3-iodoimidazo[1,2-B]pyridazine

Cat. No.: B1422218
CAS No.: 923595-49-7
M. Wt: 279.46 g/mol
InChI Key: IWHCPHZAMFSDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-3-iodoimidazo[1,2-B]pyridazine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClIN3 B1422218 6-Chloro-3-iodoimidazo[1,2-B]pyridazine CAS No. 923595-49-7

Properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHCPHZAMFSDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693117
Record name 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923595-49-7
Record name 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-iodoimidazo[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Core: A Technical Guide to 6-Chloro-3-iodoimidazo[1,2-b]pyridazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine, a key heterocyclic scaffold in contemporary medicinal chemistry. We will dissect its synthesis, physicochemical properties, and strategic applications, particularly in the realm of kinase inhibitor development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the manipulation and application of this versatile molecule. We will delve into the causality behind experimental choices, providing detailed protocols and elucidating the structure-activity relationships that make this compound a privileged scaffold in the pursuit of novel therapeutics.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Player in Medicinal Chemistry

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for interacting with a variety of biological targets, particularly the ATP-binding sites of protein kinases. The inherent synthetic tractability of this scaffold allows for systematic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Among its many derivatives, this compound stands out as a particularly valuable building block. The differential reactivity of the chloro and iodo substituents provides medicinal chemists with a powerful tool for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the quest for novel drug candidates. This guide will provide a comprehensive overview of this critical reagent, from its synthesis to its application in cutting-edge drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a research setting. The key data for this compound is summarized below.

PropertyValueSource
CAS Number 923595-49-7--INVALID-LINK--
Molecular Formula C₆H₃ClIN₃--INVALID-LINK--
Molecular Weight 279.47 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Room temperature, protect from light--INVALID-LINK--

Safety Information:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process commencing with the commercially available 6-chloropyridazin-3-amine. The causality behind this synthetic route lies in the sequential construction and subsequent functionalization of the imidazo[1,2-b]pyridazine core.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination 6-chloropyridazin-3-amine 6-chloropyridazin-3-amine 6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine 6-chloropyridazin-3-amine->6-chloroimidazo[1,2-b]pyridazine Chloroacetaldehyde, Heat Chloroacetaldehyde Chloroacetaldehyde This compound This compound 6-chloroimidazo[1,2-b]pyridazine->this compound NIS, Acetonitrile NIS N-Iodosuccinimide (NIS)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

The initial step involves the condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde to form the imidazo[1,2-b]pyridazine ring system. This reaction is a classic example of a Hantzsch-type synthesis for imidazopyridines.

Protocol:

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (typically a 50% aqueous solution, 1.1-1.5 eq).

  • Heat the reaction mixture to reflux (approximately 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by stirring with a minimal amount of cold ethanol and filtering to afford 6-chloroimidazo[1,2-b]pyridazine as a solid.

Step 2: Synthesis of this compound

The second step is a regioselective iodination at the C3 position of the imidazo[1,2-b]pyridazine core. The C3 position is electronically activated and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[2]

Protocol:

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibition

The true value of this compound lies in its utility as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The distinct reactivity of the C-Cl and C-I bonds allows for programmed, sequential functionalization, typically employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] The more reactive C-I bond is typically addressed first, followed by coupling at the C-Cl position.

Suzuki_Coupling Start 6-Chloro-3-iodoimidazo [1,2-b]pyridazine Step1 Suzuki Coupling at C3 (Iodo position) Start->Step1 Intermediate 6-Chloro-3-aryl-imidazo [1,2-b]pyridazine Step1->Intermediate Step2 Suzuki Coupling at C6 (Chloro position) Intermediate->Step2 Final 3,6-Diaryl-imidazo [1,2-b]pyridazine Step2->Final

Caption: Sequential Suzuki coupling strategy.

This sequential approach enables the systematic exploration of structure-activity relationships (SAR) at two key positions of the imidazo[1,2-b]pyridazine core.

Imidazo[1,2-b]pyridazines as Kinase Inhibitors

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Kinase TargetKey FindingsIC₅₀ ValuesReference
Haspin Selective inhibition, with the imidazopyridazine group interacting with the catalytic lysine.6 - 100 nM--INVALID-LINK--
PIM Kinases Potent and selective inhibitors with a unique binding mode to the N-terminal lobe helix αC.Low nanomolar--INVALID-LINK--
DYRKs and CLKs Several derivatives showed selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).< 100 nM--INVALID-LINK--
Antiprotozoal Activity A 6-chloro-3-nitro derivative showed good in vitro activity against Trypanosoma brucei brucei.EC₅₀ = 0.38 µM--INVALID-LINK--
Case Study: Binding Mode of an Imidazo[1,2-b]pyridazine Derivative in Haspin Kinase

A co-crystal structure of a disubstituted imidazo[1,2-b]pyridazine derivative with Haspin kinase revealed a planar conformation of the inhibitor within the active site.[1] The indazole moiety forms hydrogen bonds with the hinge region, while the imidazopyridazine core extends deeper into the pocket, interacting with the catalytic lysine (Lys511).[1] This detailed structural information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its halogen substituents provide a robust platform for the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitor discovery. The insights and protocols presented in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in their drug discovery endeavors.

References

A Technical Guide to 6-Chloro-3-iodoimidazo[1,2-b]pyridazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 6-chloro-3-iodoimidazo[1,2-b]pyridazine, a halogenated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of approved therapeutics such as the multi-kinase inhibitor Ponatinib.[1][2] This document details the compound's physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, and explores its strategic application as a versatile building block in the synthesis of complex drug candidates, particularly through selective cross-coupling reactions.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered substantial attention in drug discovery. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively mimic purine interactions, making it a potent scaffold for targeting a variety of enzymes, particularly kinases.[1] The clinical success of molecules containing this core, such as Ponatinib (Iclusig®) for chronic myeloid leukemia and Risdiplam for spinal muscular atrophy, underscores its therapeutic relevance.[1][2] The strategic introduction of halogen atoms, as seen in this compound, creates a powerful synthetic intermediate, enabling precise and regioselective modifications to build molecular complexity.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key properties are summarized below, providing the foundational data required for its use in a research setting.

PropertyValueSource
Molecular Weight 279.47 g/mol [3]
Molecular Formula C₆H₃ClIN₃[4]
CAS Number 923595-49-7[3]
Physical Form Solid
Monoisotopic Mass 278.906 Da[4]
InChI Key IWHCPHZAMFSDFM-UHFFFAOYSA-N[4]
Storage Conditions Room temperature, protect from light

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available precursors. This pathway ensures high regioselectivity and good overall yield.

Proposed Synthetic Workflow

G start 6-Chloropyridazin-3-amine intermediate 6-Chloroimidazo[1,2-b]pyridazine (Core Formation) start->intermediate Condensation & Cyclization reagent1 Chloroacetaldehyde reagent1->intermediate product This compound (Final Product) intermediate->product Electrophilic Iodination reagent2 N-Iodosuccinimide (NIS) reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core

Protocol:

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.5 eq).

  • Heat the reaction mixture to reflux (approx. 80-120 °C, depending on the solvent) for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.

Mechanistic Insight: This reaction is a classic condensation-cyclization. The primary amine of the pyridazine starting material performs a nucleophilic attack on the aldehyde carbon of chloroacetaldehyde to form a Schiff base (imine) intermediate. The nitrogen atom of the pyridazine ring then undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the five-membered imidazole ring, yielding the fused bicyclic core.

Step 2: Regioselective Iodination

Protocol:

  • Dissolve the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) from Step 1 in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (silica gel) to obtain pure this compound.

Mechanistic Insight: The imidazole ring of the imidazo[1,2-b]pyridazine core is electron-rich and highly susceptible to electrophilic aromatic substitution. The C-3 position is the most nucleophilic site due to resonance stabilization. N-Iodosuccinimide serves as a mild and efficient source of an electrophilic iodine atom (I+), which is readily attacked by the C-3 position to yield the desired product with high regioselectivity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. This forms a self-validating system for the described protocol.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the bicyclic ring system. Each signal would exhibit coupling patterns consistent with its neighbors.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 279.91328.[4] The isotopic pattern will be characteristic of a molecule containing one chlorine and one iodine atom.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the aromatic core.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate, enabled by the differential reactivity of its two halogen substituents.

Orthogonal Reactivity in Cross-Coupling Reactions

The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for a sequential and regioselective functionalization strategy. A Suzuki, Sonogashira, or Buchwald-Hartwig amination can be performed selectively at the C-3 position, leaving the C-6 chlorine atom available for a subsequent, more forcing cross-coupling reaction. This strategy is a cornerstone of modern medicinal chemistry for building libraries of complex molecules from a common intermediate.

Workflow for Selective Functionalization

G cluster_0 Step 1: C-I Bond Functionalization cluster_1 Step 2: C-Cl Bond Functionalization start This compound intermediate 3-Aryl-6-chloroimidazo[1,2-b]pyridazine start->intermediate Selective reaction at C-3 reagent1 R¹-B(OH)₂ Pd(0) Catalyst (Suzuki Coupling) reagent1->intermediate product 3-Aryl-6-amino-imidazo[1,2-b]pyridazine (Diversified Product) intermediate->product Reaction at C-6 reagent2 R²-NH₂ Pd(0) Catalyst (Buchwald-Hartwig Amination) reagent2->product

Caption: Sequential cross-coupling enabled by differential halogen reactivity.

Scaffold for Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a proven pharmacophore for kinase inhibition.[1] this compound is an ideal starting material for developing novel kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK).[5] Researchers can introduce a variety of substituents at the C-3 and C-6 positions to probe the binding pocket of a target kinase, optimizing for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than a compound with a defined molecular weight; it is a high-value tool for chemical innovation. Its well-characterized properties, accessible synthesis, and, most importantly, its capacity for selective, sequential functionalization make it an indispensable building block for researchers in drug discovery. The strategic use of this intermediate enables the efficient exploration of chemical space around the clinically validated imidazo[1,2-b]pyridazine scaffold, accelerating the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 6-Chloro-3-iodoimidazo[1,2-b]pyridazine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 6-Chloro-3-iodoimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a fused imidazo[1,2-b]pyridazine core with two distinct halogen atoms, provides a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The chloro and iodo substituents serve as orthogonal synthetic handles, enabling selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the compound's structure, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1] This bicyclic heteroaromatic system is present in numerous biologically active molecules, demonstrating a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic activities.[1][2] The success of drugs like the multi-targeted tyrosine kinase inhibitor ponatinib, which features this core, has spurred significant interest in developing new derivatives for various diseases.[3] The imidazo[1,2-b]pyridazine framework serves as a rigid and planar scaffold that can be readily modified to optimize pharmacological properties.

Chemical Structure and Physicochemical Properties

This compound is characterized by a fused imidazole and pyridazine ring system. A chlorine atom is attached at the 6-position of the pyridazine ring, and an iodine atom is at the 3-position of the imidazole ring. This specific substitution pattern is crucial for its synthetic utility.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃[4]
Molecular Weight 279.47 g/mol [5]
IUPAC Name This compound[4]
CAS Number 923595-49-7
Physical Form Solid
Purity Typically ≥95%[5]
InChI Key IWHCPHZAMFSDFM-UHFFFAOYSA-N[4]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically begins with the commercially available precursor, 6-chloropyridazin-3-amine (also known as 3-amino-6-chloropyridazine).[7][8] This starting material is itself synthesized from 3,6-dichloropyridazine via a nucleophilic substitution reaction with ammonia.[7][9] The core imidazo[1,2-b]pyridazine ring is then formed, followed by iodination.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Iodination A 3,6-Dichloropyridazine B 6-Chloropyridazin-3-amine A->B NH₃, heat C 6-Chloroimidazo[1,2-b]pyridazine B->C α-Halo Ketone (e.g., Chloroacetaldehyde) D This compound C->D Iodinating Agent (e.g., NIS, I₂/HIO₃)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 6-Chloropyridazin-3-amine from 3,6-Dichloropyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent like methanol, add an excess of aqueous ammonia.[8]

  • Heat the reaction mixture in a sealed vessel (autoclave) at elevated temperatures (e.g., 130°C) for several hours.[8][9]

  • After cooling, the product, 6-chloropyridazin-3-amine, often precipitates and can be collected by filtration.[8]

  • Purification can be achieved by recrystallization or column chromatography.[7]

Causality: The greater reactivity of one chlorine atom over the other in 3,6-dichloropyridazine towards nucleophilic substitution by ammonia allows for the selective formation of the mono-amino product. The reaction is driven to completion by using an excess of ammonia and heat.

Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • Dissolve 6-chloropyridazin-3-amine in a solvent such as ethanol or 1,2-dimethoxyethane.[10][11]

  • Add an α-halo carbonyl compound, such as chloroacetaldehyde or 1,3-dichloroacetone.[10][11]

  • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[10][11]

  • Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified.[10]

Causality: This is a classic cyclocondensation reaction. The primary amino group of the pyridazine attacks the electrophilic carbonyl carbon of the α-halo carbonyl compound, followed by an intramolecular nucleophilic substitution where the pyridazine ring nitrogen displaces the halogen, leading to the fused bicyclic imidazo[1,2-b]pyridazine system.

Step 3: Iodination at the 3-position

  • Dissolve the 6-chloroimidazo[1,2-b]pyridazine intermediate in a suitable solvent like dichloromethane or acetonitrile.

  • Add an electrophilic iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent.

  • Stir the reaction at room temperature until completion.

  • The reaction is then quenched, and the final product, this compound, is isolated and purified, typically by column chromatography.

Causality: The imidazole ring is electron-rich and susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and therefore the most reactive site for iodination.

Reactivity and Applications in Medicinal Chemistry

The primary value of this compound lies in its capacity for selective, sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the C-3 position to be modified first, followed by a different modification at the C-6 position.

Reactivity_Diagram cluster_C3 C-3 Position (Iodo) cluster_C6 C-6 Position (Chloro) Core This compound Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd Catalyst (more reactive) Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Catalyst Heck Heck Coupling (Alkenes) Core->Heck Pd Catalyst Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd Catalyst (less reactive) Ether Nucleophilic Aromatic Substitution (Alkoxides) Core->Ether Strong Base

Caption: Reactivity of this compound in cross-coupling reactions.

This selective reactivity makes it an ideal scaffold for building libraries of complex molecules for drug screening. For example, it has been used in the synthesis of potent inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.

  • Kinase Inhibitors: The imidazo[1,2-b]pyridazine core is a key feature in many kinase inhibitors.[12] It can form crucial hydrogen bonds with the hinge region of the kinase active site.[12] The C-3 and C-6 positions allow for the attachment of various substituents that can occupy different pockets of the ATP-binding site, leading to potent and selective inhibitors. Recent studies have identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK) and PI3K/mTOR, with some candidates advancing to clinical trials.[12][13]

  • Alzheimer's Disease Research: The structural similarity of imidazo[1,2-b]pyridazines to known amyloid-beta (Aβ) plaque imaging agents has led to their investigation as potential diagnostics for Alzheimer's disease.[14]

  • Antikinetoplastid Agents: Derivatives of this scaffold have also been explored for their activity against parasites like Trypanosoma brucei, the causative agent of African sleeping sickness.[10][15]

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate whose importance in drug discovery continues to grow. Its well-defined synthesis and predictable, differential reactivity at the C-3 and C-6 positions provide medicinal chemists with a powerful tool for generating molecular diversity. The proven success of the imidazo[1,2-b]pyridazine core in approved drugs and clinical candidates ensures that this building block will remain a focus of research. Future work will likely involve the development of novel cross-coupling methodologies to further expand the range of accessible derivatives and the exploration of this scaffold against new and challenging biological targets.

References

Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine: A Strategic Guide to a Key Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1] The targeted introduction of a halogen, specifically iodine, at the C3 position unlocks vast potential for molecular diversification through metal-catalyzed cross-coupling reactions. This guide provides a detailed, scientifically-grounded overview of the robust and efficient two-step synthesis of 6-chloro-3-iodoimidazo[1,2-b]pyridazine, a critical building block for drug discovery programs. We will delve into the mechanistic underpinnings of each synthetic step, provide field-tested experimental protocols, and discuss the strategic importance of this intermediate.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The process begins with the construction of the core heterocyclic system, followed by a regioselective iodination.

  • Step 1: Heterocycle Formation. Condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde to form the 6-chloroimidazo[1,2-b]pyridazine scaffold.

  • Step 2: C3-Iodination. Electrophilic iodination of the imidazo[1,2-b]pyridazine core using N-iodosuccinimide (NIS) to yield the final product.

The overall transformation is depicted below.

Overall_Synthesis cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product SM1 6-Chloropyridazin-3-amine INT 6-Chloroimidazo[1,2-b]pyridazine SM1->INT Step 1: Condensation SM2 Chloroacetaldehyde PROD This compound INT->PROD Step 2: Iodination R1 N-Iodosuccinimide (NIS)

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Intermediate

Principle and Mechanistic Insight

The formation of the imidazo[1,2-b]pyridazine ring system is a classic condensation reaction. The process is initiated by the nucleophilic attack of the endocyclic nitrogen of 6-chloropyridazin-3-amine onto the electrophilic carbonyl carbon of chloroacetaldehyde. The introduction of a halogen on the pyridazine ring is crucial as it modulates the electronics of the system to favor the desired cyclization pathway.[2] Following the initial condensation, an intramolecular cyclization occurs, driven by the attack of the exocyclic amino group, which ultimately leads to the formation of the stable, aromatic fused-ring system after dehydration. This method provides a direct and high-yielding route to the core scaffold.[3]

Detailed Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This protocol is adapted from established industrial methods.[3]

Materials:

  • 6-Chloropyridazin-3-amine (1.0 eq)

  • 40-45% Chloroacetaldehyde aqueous solution (3.0-5.0 eq)

  • Ethanol (approx. 10 mL per gram of starting amine)

Procedure:

  • Suspend 6-chloropyridazin-3-amine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the chloroacetaldehyde aqueous solution to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To facilitate the removal of water, add absolute ethanol to the residue and perform an azeotropic distillation.

  • Add a final portion of ethanol to the residue. The product, 6-chloroimidazo[1,2-b]pyridazine hydrochloride, will often precipitate as a crystalline solid.

  • Collect the precipitated crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the hydrochloride salt.

  • Optional (Free Base): For subsequent reactions, the hydrochloride salt can be neutralized. Dissolve the salt in water, cool in an ice bath, and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The free base will precipitate and can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the pure 6-chloroimidazo[1,2-b]pyridazine.

Characterization Data for Intermediate
ParameterValueSource
Product 6-Chloroimidazo[1,2-b]pyridazine
Form Hydrochloride Salt[3]
Appearance Slightly pink or off-white crystals[3]
Yield ~85%[3]
Purity >99% (by HPLC)[3]

Part 2: Regioselective C3-Iodination

Principle and Mechanistic Insight

The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution. This inherent reactivity allows for precise and high-yielding functionalization. N-Iodosuccinimide (NIS) is an ideal reagent for this transformation; it serves as a source of an electrophilic iodine species (I+). The reaction proceeds via the attack of the C3 carbon's pi-electrons on the iodine atom of NIS, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by the succinimide anion regenerates the aromatic system and yields the desired 3-iodo product with excellent regioselectivity.[4] This direct C-H functionalization is atom-economical and avoids the need for pre-functionalization of the C3 position.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on analogous iodination procedures for this scaffold.[4]

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1-1.2 eq)

  • Acetonitrile (or Dichloromethane) as solvent

Procedure:

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine in acetonitrile in a round-bottom flask protected from light.

  • Add N-iodosuccinimide portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench the excess NIS by adding a small amount of aqueous sodium thiosulfate solution.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium or sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization Data for Final Product
ParameterValueSource
Product This compound
CAS Number 923595-49-7[5]
Molecular Weight 279.47 g/mol [5]
Appearance Off-white to yellow solid[6]
Yield >90%[4]

Consolidated Experimental Workflow

The following diagram outlines the complete workflow, from initial reaction setup to final product isolation.

Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination s1_setup 1. Suspend 6-chloropyridazin-3-amine in Ethanol s1_add 2. Add Chloroacetaldehyde (aq. solution) s1_setup->s1_add s1_reflux 3. Heat to Reflux (3-5 hours) s1_add->s1_reflux s1_workup 4. Concentrate & Purify (Precipitation/Filtration) s1_reflux->s1_workup s1_product Intermediate: 6-Chloroimidazo[1,2-b]pyridazine s1_workup->s1_product s2_setup 5. Dissolve Intermediate in Acetonitrile s1_product->s2_setup Proceed to next step s2_add 6. Add N-Iodosuccinimide (Portion-wise) s2_setup->s2_add s2_react 7. Stir at Room Temp (2-4 hours) s2_add->s2_react s2_workup 8. Quench, Extract & Purify (Chromatography/Recrystallization) s2_react->s2_workup s2_product Final Product: This compound s2_workup->s2_product

Caption: Step-by-step laboratory workflow for the two-stage synthesis.

Applications in Drug Discovery

The title compound, this compound, is not typically an endpoint but rather a high-value intermediate. The C-I bond is particularly labile and serves as an excellent handle for introducing a wide array of chemical functionalities via metal-catalyzed cross-coupling reactions.[4] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Common transformations include:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups.[4]

  • Sonogashira Coupling: To install alkyne moieties.

  • Buchwald-Hartwig Amination: To form C-N bonds with various amines.[7]

  • Heck Coupling: To append alkene fragments.

This versatility makes the 3-iodo derivative a cornerstone for building complex molecules targeting kinases, receptors, and other proteins of therapeutic interest.

Conclusion

The synthesis of this compound is a straightforward yet powerful sequence that provides access to a key building block for medicinal chemistry. The two-step process, involving a robust condensation to form the core followed by a highly regioselective iodination, is efficient, scalable, and relies on readily available materials. Understanding the mechanistic principles behind each step allows for rational optimization and troubleshooting, ensuring consistent and high-yielding production of this versatile scaffold.

References

An In-depth Technical Guide to the Physical Properties of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of pharmaceutical research is one of constant evolution, where the intricate understanding of a molecule's physical and chemical characteristics is paramount to its successful development as a therapeutic agent. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on a specific, yet significant, member of this family: 6-Chloro-3-iodoimidazo[1,2-b]pyridazine.

As a Senior Application Scientist, my experience has repeatedly demonstrated that a comprehensive grasp of a compound's physical properties is not merely academic; it is the very foundation upon which robust experimental design and, ultimately, successful drug discovery are built. This document is structured to provide not just a list of properties, but a deeper, more causal understanding of why these properties are critical and how they are reliably determined. Every piece of data, every protocol, is presented with the aim of fostering scientific integrity and empowering researchers to confidently work with this promising molecule.

Section 1: Core Molecular Attributes

This compound is a halogenated heterocyclic compound featuring a fused imidazopyridazine core. The presence of both a chlorine and an iodine atom on this scaffold imparts unique electronic and steric properties that are of significant interest in the design of targeted therapeutics.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃--INVALID-LINK--
Molecular Weight 279.47 g/mol --INVALID-LINK--[1][2]
CAS Number 923595-49-7--INVALID-LINK--[1][2]
Physical Form Solid--INVALID-LINK--[1][2]
Purity Typically ≥95%--INVALID-LINK--[1][2]

Section 2: Physicochemical Properties

A molecule's behavior in various physical and chemical assays is dictated by its inherent physicochemical properties. Understanding these is critical for everything from reaction setup to formulation development.

Melting Point

Experimental Protocol: Determination of Melting Point

The determination of a precise melting point is a fundamental technique for the characterization of a crystalline solid.

  • Instrumentation: A calibrated digital melting point apparatus is the standard. The choice of a capillary-based instrument allows for small sample sizes and accurate temperature ramping.

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution. The powder is then packed into a capillary tube to a height of 2-3 mm.

  • Methodology:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating ramp is initially used to approach the expected melting range.

    • Once the sample begins to show signs of softening, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

  • Causality of Experimental Choices: A slow heating ramp near the melting point is critical for accuracy. Rapid heating can lead to a broad and artificially high melting range due to thermal lag between the heating block, the thermometer, and the sample.

Solubility

The solubility of a compound is a key determinant of its utility in various experimental and physiological settings. While comprehensive solubility data for this compound is not extensively documented, its predicted XlogP value of 2.0 suggests it will have moderate lipophilicity and is likely soluble in a range of common organic solvents.

Experimental Protocol: Qualitative Solubility Assessment

A systematic qualitative solubility test provides a practical understanding of a compound's solubility profile.

  • Materials:

    • This compound

    • A selection of common laboratory solvents of varying polarity (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

  • Methodology:

    • To a series of small test tubes, add approximately 1-2 mg of the compound.

    • To each tube, add 0.5 mL of a different solvent.

    • Agitate the tubes at room temperature and observe for dissolution.

    • If the compound does not dissolve, gently warm the mixture and observe any changes in solubility.

    • Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at both room temperature and upon heating.

  • Trustworthiness of the Protocol: This self-validating system provides a rapid and reliable initial assessment of solubility, guiding solvent selection for subsequent experiments such as reaction chemistry, purification, and analytical sample preparation.

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, offering invaluable information about its structure and purity. While the specific spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the imidazo[1,2-b]pyridazine core. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Six distinct signals are expected for the carbon atoms of the heterocyclic core. The carbons directly attached to the halogen atoms will exhibit characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the aromatic heterocyclic system. The C-Cl and C-I stretching vibrations will likely appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming its molecular weight and elemental composition.

  • Predicted Mass Spectrum Data:

    • [M+H]⁺: 279.91328 m/z

    • [M+Na]⁺: 301.89522 m/z

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Consolidation & Reporting start Obtain Sample of This compound purity Initial Purity Check (e.g., TLC, LC-MS) start->purity mp Melting Point Determination purity->mp sol Solubility Screening purity->sol ftir FT-IR Spectroscopy purity->ftir ms Mass Spectrometry purity->ms end Comprehensive Physicochemical Profile mp->end nmr NMR Spectroscopy (¹H, ¹³C) sol->nmr Select appropriate solvent sol->end nmr->end ftir->end ms->end

A logical workflow for the physicochemical characterization of a novel compound.

Section 4: Conclusion and Future Directions

This guide provides a foundational understanding of the known and expected physical properties of this compound. While commercially available, a comprehensive, publicly accessible dataset of its experimental physical properties is currently lacking. The protocols outlined herein provide a clear and robust framework for researchers to determine these critical parameters. A thorough experimental characterization of this molecule will undoubtedly accelerate its evaluation in drug discovery programs and unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Solubility of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-3-iodoimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold is featured in molecules designed to interact with various biological targets. The imidazo[1,2-b]pyridazine core, for instance, is a key component of compounds investigated as inhibitors of kinases such as Tyk2, highlighting its relevance in the development of novel therapeutics.[1] The precise substitution of a chloro group at the 6-position and an iodo group at the 3-position provides specific steric and electronic properties, offering vectors for further chemical modification through cross-coupling reactions.[2]

A fundamental physicochemical property that dictates the utility and development potential of any drug candidate is its aqueous solubility. Poor solubility can severely hamper drug absorption, lead to low and variable bioavailability, and complicate in vitro assay results, making it a primary cause of compound attrition in the development pipeline. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative reports on related structures suggest that poor solubility can be a challenge. For example, derivatives of the imidazo[1,2-b]pyridazine scaffold have been noted for poor solubility in human whole blood assays and various culture media.[1][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and, most importantly, experimentally determine the solubility of this compound. It combines theoretical principles with detailed, field-proven experimental protocols, enabling research teams to generate the robust and reliable data essential for informed decision-making in a drug discovery program.

Physicochemical Profile and Theoretical Solubility Considerations

The structure and properties of a molecule provide the first clues to its potential solubility. The key is the balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation.

1.1. Core Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃[5][6]
Molecular Weight 279.47 g/mol [7]
CAS Number 923595-49-7[5][7][8]
Physical Form Solid[5][8]
Predicted XlogP 2.0[6]
InChI Key IWHCPHZAMFSDFM-UHFFFAOYSA-N[5][6][8]

1.2. Factors Influencing Solubility

The solubility of a heterocyclic compound like this compound is governed by several interrelated factors:

  • Crystal Lattice Energy : As a solid, the compound's molecules are held in a crystal lattice. The strength of these intermolecular forces must be overcome by the solvent for dissolution to occur. The presence of polarizable iodine and chlorine atoms can lead to significant intermolecular interactions, potentially resulting in high lattice energy and lower solubility.

  • Solvation : The imidazo[1,2-b]pyridazine core contains nitrogen atoms capable of acting as hydrogen bond acceptors. The interaction of these sites with protic solvents like water contributes favorably to solvation. However, the overall molecule is largely aromatic and hydrophobic.

  • pH : The imidazo[1,2-b]pyridazine ring system is basic, with the nitrogen atoms being potential sites for protonation. The solubility of the compound is therefore expected to be pH-dependent, increasing at lower pH values where a more soluble cationic salt form can be generated.

  • Temperature : The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[9][10][11] This relationship, however, must be determined empirically.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing solubility, it is crucial to differentiate between two distinct measurements that are relevant at different stages of drug discovery.[12]

  • Kinetic Solubility : This is a high-throughput measurement of how readily a compound precipitates from a solution when rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[2][7][13] The resulting value is often a supersaturated concentration and is not a true equilibrium value. Its primary utility is in the early discovery phase to flag compounds that might cause issues in automated in vitro screening assays.[7]

  • Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase.[12] This measurement is more time-consuming but provides the "gold standard" value necessary for pre-formulation, toxicology studies, and predicting in vivo absorption.[7][12]

Kinetic solubility values are frequently higher than their thermodynamic counterparts because there may be insufficient time for the compound to nucleate and form a stable crystal lattice.[8] Relying solely on kinetic data can create a misleadingly optimistic picture of a compound's solubility profile.

Experimental Protocols for Solubility Determination

The absence of published data necessitates a robust experimental approach. The following protocols are presented as self-validating systems for determining the kinetic and thermodynamic solubility of this compound.

3.1. Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[3][6] It measures the concentration of the compound in a saturated solution that has been allowed to reach equilibrium with an excess of the solid material.

Causality Behind Experimental Choices:

  • Excess Solid : Ensures that the final solution is genuinely saturated.

  • Prolonged Agitation (24-48h) : Provides sufficient time for the dissolution/precipitation equilibrium to be established, which is critical for poorly soluble compounds.

  • Phase Separation : Centrifugation and/or filtration are essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantitative Analysis : A validated HPLC or LC-MS method provides the necessary sensitivity and specificity to accurately quantify the dissolved compound in the supernatant.

Step-by-Step Methodology:

  • Preparation of Stock and Standard Solutions :

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • From this stock, prepare a set of calibration standards in the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at concentrations bracketing the expected solubility range.

  • Sample Preparation :

    • Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial. The exact amount should be recorded. Ensure the amount is sufficient to maintain undissolved solid throughout the experiment.

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

    • Prepare at least three replicate vials for each condition being tested.

  • Equilibration :

    • Seal the vials tightly.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a minimum of 24 hours. For compounds with suspected very low solubility, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached.

  • Phase Separation :

    • After equilibration, allow the vials to stand for a short period to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant. For very low solubility compounds, it is advisable to filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) as an additional precaution.

  • Analysis :

    • Dilute the supernatant with the analysis mobile phase as needed to fall within the range of the calibration curve.

    • Analyze the prepared standards and the sample supernatants using a validated HPLC-UV or LC-MS/MS method.

    • Construct a calibration curve by plotting the analytical signal versus concentration for the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the supernatant samples. This concentration is the thermodynamic solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid (e.g., 1-2 mg) B Add Aqueous Buffer (e.g., 1 mL PBS, pH 7.4) A->B C Seal and Agitate (24-48 hours at constant T) B->C D Centrifuge (>10,000 g) C->D E Collect & Filter Supernatant (0.22 µm) D->E F Prepare Standards & Samples E->F G Analyze via HPLC-UV or LC-MS F->G H Calculate Solubility from Calibration Curve G->H

Workflow for the Shake-Flask Thermodynamic Solubility Assay.

3.2. Protocol 2: Kinetic Solubility via Laser Nephelometry

This high-throughput method is ideal for early-stage discovery, where many compounds need to be rapidly assessed for potential precipitation issues in aqueous buffers.[14][15] It measures the formation of insoluble particles as light scattering.

Causality Behind Experimental Choices:

  • DMSO Stock : Mimics the conditions used in high-throughput screening (HTS), where compounds are typically stored and dispensed from DMSO.

  • Serial Dilution : Adding the DMSO stock to aqueous buffer creates a concentration gradient, allowing for the identification of the concentration at which the compound begins to precipitate (the "precipitation point").

  • Nephelometry : Provides a highly sensitive, direct measurement of insoluble particles by detecting scattered light, which is faster and requires less material than concentration-based analysis.[5][16][17]

Step-by-Step Methodology:

  • Preparation of Solutions :

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

    • Prepare positive (a known poorly soluble compound) and negative (a known highly soluble compound) controls at the same stock concentration.

    • Fill the wells of a 96- or 384-well microplate with the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition and Dilution :

    • Using a liquid handler or multichannel pipette, add a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the buffer-filled wells to achieve the highest desired concentration.

    • Perform serial dilutions directly in the plate to create a range of concentrations.

  • Incubation and Measurement :

    • Mix the plate briefly on a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1-2 hours.

    • Measure the light scattering in each well using a laser nephelometer. The output is typically given in Nephelometric Turbidity Units (NTU).[16]

  • Data Analysis :

    • Plot the NTU values against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the light scattering signal begins to rise significantly above the background signal of the buffer/DMSO solution. This can be determined by identifying the intersection of the baseline and the precipitation slope.

Nephelometry_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Measurement & Analysis A Prepare 10 mM Stock in DMSO B Add Buffer to Microplate Wells C Add DMSO Stock to Buffer (Creates Highest Conc.) A->C B->C D Perform Serial Dilution in Plate C->D E Incubate (1-2 hours) D->E F Read Light Scattering (Nephelometer) E->F G Plot NTU vs. Concentration & Determine Precipitation Point F->G

Workflow for the Nephelometric Kinetic Solubility Assay.

Conclusion and Forward Outlook

Understanding the solubility of this compound is not an academic exercise but a practical necessity for advancing its use in drug discovery. While existing literature points towards potential solubility challenges, this guide provides the necessary tools to move from assumption to empirical data. The Shake-Flask method offers a definitive measure of thermodynamic solubility, crucial for late-stage development, while nephelometry provides a rapid, early-stage assessment of kinetic solubility to guide compound selection and assay design.

By implementing these robust protocols, research teams can de-risk their projects by generating a comprehensive solubility profile for this important chemical scaffold. This data will enable rational decisions regarding formulation strategies, inform the design of more soluble analogues, and ultimately increase the probability of translating a promising chemical entity into a successful development candidate.

References

The Versatile Scaffold: A Deep Dive into the Biological Activities of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a fertile ground for the development of novel therapeutic agents targeting a wide array of biological processes. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by imidazo[1,2-b]pyridazine derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

The resurgence of interest in this scaffold can be partly attributed to the successful clinical development of ponatinib, a multi-targeted tyrosine kinase inhibitor featuring the imidazo[1,2-b]pyridazine core, which is used in the treatment of chronic myeloid leukemia (CML).[1][2] This success has spurred further exploration into the vast pharmacological landscape of its derivatives, revealing a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-b]pyridazine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Many derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking the phosphorylation of downstream substrates. This disruption of signaling cascades ultimately leads to cell cycle arrest and apoptosis in cancer cells.

  • Mps1 (TTK) Kinase Inhibition: Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint, and its overexpression is linked to various cancers. An imidazo[1,2-b]pyridazine-based derivative, 27f , has been identified as an extremely potent and selective Mps1 inhibitor with a cellular Mps1 IC50 of 0.70 nM and an A549 cell line IC50 of 6.0 nM.[4] This compound demonstrated remarkable antiproliferative activity across a range of cancer cell lines.[4]

  • Tyk2 JH2 Domain Inhibition: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, and its dysregulation is implicated in autoimmune diseases and some cancers. A series of imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, which plays a regulatory role in Tyk2 function.[5] Compound 6 from this series was highly effective in inhibiting IFNγ production and demonstrated full efficacy in a rat adjuvant arthritis model.[5]

  • c-Met and VEGFR2 Dual Inhibition: The c-Met and VEGFR2 receptor tyrosine kinases are critical drivers of tumor growth, angiogenesis, and metastasis. Optimization of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds has led to the discovery of potent dual inhibitors of c-Met and VEGFR2.[6] One such derivative, compound 26 (an imidazo[1,2-a]pyridine), strongly inhibited both enzymes with IC50 values of 1.9 nM and 2.2 nM, respectively, and exhibited dose-dependent antitumor efficacy in mouse xenograft models.[6]

  • mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Novel imidazo[1,2-b]pyridazine diaryl urea derivatives have been synthesized as mTOR inhibitors.[7] Compounds A17 and A18 from this series showed potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively, and induced G1-phase cell cycle arrest.[7]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies. An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1) , was identified as a potent and highly selective irreversible BTK inhibitor with an IC50 of 1.3 nM.[8][9][10] This compound demonstrated significant tumor growth inhibition in a xenograft model and has advanced into Phase I clinical trials.[8][9][10]

  • PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation and is often dysregulated in cancer and fibrosis. A series of imidazo[1,2-b]pyridazine derivatives have been developed as dual inhibitors of PI3K and mTOR for the potential treatment of pulmonary fibrosis.[11]

Antiproliferative Activity

Beyond specific kinase inhibition, many imidazo[1,2-b]pyridazine derivatives exhibit broad antiproliferative activity against various human cancer cell lines. For instance, new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides have shown excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the range of 1 to 10 μM.[12]

Quantitative Data on Anticancer Activity
Compound/Derivative ClassTarget(s)IC50/ActivityCell Line(s)Reference
27f Mps10.70 nM (cellular Mps1)A549[4]
6.0 nMA549[4]
6 Tyk2 JH2Potent inhibition-[5]
26 c-Met, VEGFR21.9 nM, 2.2 nMMKN45, HUVEC[6]
A17 mTOR0.067 μM-[7]
A18 mTOR0.062 μM-[7]
22 (TM471-1) BTK1.3 nM-[8][9][10]
4e, 4f -1 - 10 μMMCF-7, SK-MEL-28[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay. The following is a generalized protocol:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Reaction: In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Reaction Kinase Reaction Setup Compound->Reaction Reagents Kinase & Substrate Prep Reagents->Reaction Incubation Incubation Reaction->Incubation Detection Signal Detection Incubation->Detection Analysis IC50 Calculation Detection->Analysis Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Imidazopyridazine Imidazo[1,2-b]pyridazine Derivatives Imidazopyridazine->iNOS Inhibit Imidazopyridazine->COX2 Inhibit

References

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic compound, 6-chloro-3-iodoimidazo[1,2-b]pyridazine. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a deductive approach, leveraging established principles of spectroscopic interpretation and comparative data from closely related analogues. As a Senior Application Scientist, the rationale behind the predicted spectroscopic characteristics is explained, providing a robust framework for researchers working with this and similar chemical entities. This document will cover the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a plausible synthetic route and the underlying scientific principles governing the spectroscopic behavior of this molecule.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of halogen substituents, such as chlorine and iodine, on this scaffold allows for fine-tuning of its physicochemical properties and provides synthetic handles for further functionalization, often through cross-coupling reactions. The subject of this guide, this compound, is a key intermediate for the synthesis of more complex molecules in drug discovery programs. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

Plausible Synthetic Pathway

The synthesis of this compound can be logically envisioned as a two-step process starting from commercially available 3-amino-6-chloropyridazine.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine 6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine 3-amino-6-chloropyridazine->6-chloroimidazo[1,2-b]pyridazine Chloroacetaldehyde, Reflux chloroacetaldehyde chloroacetaldehyde 6-chloroimidazo[1,2-b]pyridazine_2 6-chloroimidazo[1,2-b]pyridazine target This compound 6-chloroimidazo[1,2-b]pyridazine_2->target NIS, Acetonitrile NIS N-Iodosuccinimide

Caption: Plausible synthetic route for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine [1]

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Synthesis of this compound

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature, protecting it from light. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product, this compound.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for this compound, with justifications based on the analysis of its structural features and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectra of the parent compound, 6-chloroimidazo[1,2-b]pyridazine, and the expected electronic effects of the iodo substituent.

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-chloroimidazo[1,2-b]pyridazine shows three distinct signals in the aromatic region. The introduction of an iodine atom at the C-3 position will primarily affect the chemical shift of the proton at C-2 and, to a lesser extent, the protons on the pyridazine ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~ 8.0 - 8.2s-The proton at C-2 is expected to be a singlet. The introduction of the electronegative iodine at C-3 will likely cause a slight downfield shift compared to the unsubstituted parent compound.
H-7~ 7.2 - 7.4d~ 9.0This proton is part of an AB spin system with H-8. It will appear as a doublet.
H-8~ 7.8 - 8.0d~ 9.0This proton is also part of the AB spin system and will appear as a doublet. The deshielding effect of the adjacent nitrogen atom (N-1) will cause it to resonate at a lower field than H-7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The introduction of the iodo group at C-3 is expected to have a significant impact on the chemical shift of this carbon due to the "heavy atom effect," causing a substantial upfield shift.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 120 - 125The chemical shift of C-2 will be influenced by the adjacent nitrogen and the C-3 iodo substituent.
C-3~ 90 - 95The direct attachment of the iodine atom will cause a significant upfield shift (shielding) of the C-3 signal.
C-6~ 145 - 150This carbon is attached to the electronegative chlorine atom, resulting in a downfield chemical shift.
C-7~ 120 - 125An aromatic carbon with a typical chemical shift.
C-8~ 130 - 135This carbon is adjacent to a nitrogen atom, leading to a downfield shift compared to C-7.
C-8a~ 140 - 145A bridgehead carbon in a heteroaromatic system, typically found at a lower field.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the imidazo[1,2-b]pyridazine ring system.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3000Weak - MediumC-H stretchingAromatic C-H stretching vibrations.
1600 - 1450Medium - StrongC=C and C=N stretchingVibrations of the fused aromatic rings.
1300 - 1000Medium - StrongC-N stretching and in-plane C-H bendingCharacteristic vibrations of the heterocyclic core.
850 - 750StrongOut-of-plane C-H bendingThe substitution pattern on the pyridazine ring will influence the exact position of these bands.
~ 700 - 600MediumC-Cl stretchingThe carbon-chlorine stretching vibration.
~ 600 - 500MediumC-I stretchingThe carbon-iodine stretching vibration, typically found at lower wavenumbers.
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

IonPredicted m/zRationale
[M]⁺278.9, 280.9The molecular ion peak. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.
[M-I]⁺152, 154Loss of an iodine radical is a common fragmentation pathway for iodo-substituted aromatic compounds. The isotopic pattern for chlorine will be observed.
[M-Cl]⁺244Loss of a chlorine radical.
[M-I-HCN]⁺125, 127Subsequent fragmentation of the [M-I]⁺ ion by loss of hydrogen cyanide is a plausible pathway for nitrogen-containing heterocycles.

PubChem provides predicted collision cross-section data, which can be useful for ion mobility mass spectrometry. For the [M+H]⁺ adduct, the predicted m/z is 279.91328.[2]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive set of expected NMR, IR, and MS data has been compiled. This information will be invaluable to researchers in the fields of medicinal chemistry and drug development, aiding in the synthesis, purification, and structural confirmation of this important heterocyclic intermediate. The provided synthetic protocol offers a reliable starting point for the preparation of this compound.

References

The Rise of the Ring: A Technical Guide to the Discovery of Imidazo[1,2-b]pyridazine Macrocyclic Derivatives as Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves into the innovative leap from traditional derivatives to the design and synthesis of macrocyclic analogues, a strategy proven to conquer the persistent challenge of acquired resistance in targeted cancer therapy. We will focus on the discovery of novel imidazo[1,2-b]pyridazine macrocyclic derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in non-small cell lung cancer (NSCLC).[3][4] This document provides an in-depth exploration of the synthetic rationale, detailed experimental protocols for biological evaluation, and the mechanistic underpinnings of these promising therapeutic agents, tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Innovation Beyond Traditional Kinase Inhibitors

The approval of kinase inhibitors such as Ponatinib has highlighted the therapeutic potential of the imidazo[1,2-b]pyridazine core.[2][5] This heterocyclic system is a versatile pharmacophore, with derivatives showing anti-inflammatory, antibacterial, antiviral, and potent anticancer properties.[1][2] In the context of oncology, the development of ALK inhibitors has transformed the prognosis for patients with ALK-rearranged NSCLC.[6] However, the clinical efficacy of first and second-generation ALK tyrosine kinase inhibitors (TKIs) is often curtailed by the emergence of resistance mutations within the ALK kinase domain.[4][7]

Particularly challenging are the G1202R "solvent front" mutation and compound mutations such as L1196M/G1202R, which can render existing therapies ineffective.[3][8][9] This clinical reality necessitates a paradigm shift in inhibitor design. Macrocyclization, the strategy of constraining a molecule's conformation by linking its ends to form a ring, has emerged as a powerful approach to address this challenge.[10] This conformational rigidity can enhance binding affinity, improve selectivity, and crucially, enable the inhibitor to overcome the steric hindrance imposed by resistance mutations.[10][11] This guide focuses on a novel class of imidazo[1,2-b]pyridazine-based macrocycles designed to be effective against wild-type ALK and these formidable resistance mutations.[3]

Synthetic Strategy: Forging the Macrocyclic Core

The synthesis of imidazo[1,2-b]pyridazine macrocycles is a complex undertaking that requires a convergent and strategic approach. While the precise, step-by-step synthesis for the novel macrocycles discussed herein is proprietary to the original researchers, a general and logical synthetic workflow can be constructed based on established methodologies for similar complex macrocyclic kinase inhibitors, such as Lorlatinib.[12][13] The overarching strategy involves the synthesis of key fragments followed by a crucial macrocyclization step.

A plausible synthetic route would begin with the construction of the core imidazo[1,2-b]pyridazine scaffold. This is often achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[14] Subsequent functionalization of this core with appropriate linkers and reactive groups would be carried out using modern synthetic techniques, including palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, which are instrumental in building molecular complexity.[15]

The synthesis would then proceed to the creation of a linear precursor containing all the necessary components for the final macrocycle. The key and final step is the macrolactamization or other ring-closing reaction. This is a critical transformation that is highly dependent on reaction conditions, such as high dilution to favor intramolecular over intermolecular reactions. The choice of coupling reagents (e.g., HATU) and reaction solvents is paramount for achieving a good yield of the desired macrocycle.[12]

Synthetic_Workflow cluster_0 Fragment Synthesis cluster_1 Assembly and Macrocyclization cluster_2 Final Product A Imidazo[1,2-b]pyridazine Core Synthesis C Fragment Coupling (e.g., Suzuki, Amide) A->C B Linker and Side Chain Synthesis B->C D Linear Precursor C->D E Macrocyclization (e.g., Macrolactamization) D->E F Purification and Characterization E->F G Imidazo[1,2-b]pyridazine Macrocycle F->G

A generalized synthetic workflow for imidazo[1,2-b]pyridazine macrocycles.

Biological Evaluation: A Step-by-Step Guide to Assessing Potency and Efficacy

A rigorous and multi-tiered biological evaluation is essential to characterize the activity of these novel macrocyclic inhibitors. The following protocols are representative of the standard methodologies used in the field to assess kinase inhibition, cellular activity, and in vivo efficacy.

Enzymatic Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against wild-type and mutant ALK kinase.

Protocol:

  • Reagents and Materials: Recombinant human ALK (wild-type, G1202R, L1196M/G1202R mutants), ATP, appropriate peptide substrate, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in the kinase assay buffer. b. In a 384-well plate, add the kinase, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines driven by ALK.

Protocol:

  • Cell Lines: Ba/F3 cells engineered to express EML4-ALK (wild-type, G1202R, or L1196M/G1202R mutants). These cells are dependent on ALK activity for their proliferation and survival.[16][17]

  • Procedure: a. Seed the Ba/F3-EML4-ALK cells in 96-well plates in a culture medium without IL-3. b. Add serial dilutions of the test compounds to the wells. c. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[11]

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biological_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Enzymatic Kinase Assay (WT & Mutant ALK) B Cell-Based Proliferation Assay (ALK-dependent cell lines) A->B Identifies potent inhibitors C Pharmacokinetic Studies (e.g., in rats) B->C Selects lead candidates D Xenograft Efficacy Model (e.g., in mice) C->D Determines dosing regimen

A typical workflow for the biological evaluation of kinase inhibitors.
In Vivo Pharmacokinetic and Efficacy Studies

Objective: To evaluate the pharmacokinetic properties and in vivo anti-tumor efficacy of lead compounds.

Pharmacokinetic Study Protocol (in Rats):

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: a. Administer the test compound to the rats via intravenous (IV) and oral (PO) routes. b. Collect blood samples at various time points after administration. c. Process the blood samples to obtain plasma. d. Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound.

  • Data Analysis: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.[18]

Xenograft Efficacy Study Protocol (in Mice):

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure: a. Subcutaneously implant tumor cells (e.g., Ba/F3-EML4-ALK mutants) into the mice. b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule. d. Monitor tumor volume and body weight regularly.

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a key endpoint.[10]

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative novel imidazo[1,2-b]pyridazine macrocyclic derivative, designated as Compound O-10, against wild-type ALK and clinically relevant resistant mutants.[3] For comparison, data for the known ALK inhibitor Repotrectinib is also included.[3]

CompoundALK WT IC50 (nM)ALK G1202R IC50 (nM)ALK L1196M/G1202R IC50 (nM)BaF3-EML4-ALK G1202R IC50 (nM)BaF3-EML4-ALK L1196M/G1202R IC50 (nM)
O-10 2.66.4235264
Repotrectinib Not Reported7.9 (from another study)Not Reported164208

Data for Compound O-10 and the cellular data for Repotrectinib are from Zhang et al. (2023).[3]

Mechanism of Action: Targeting the ALK Signaling Pathway

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), drives downstream signaling pathways that promote cell proliferation, survival, and metastasis.[16][19] The primary signaling cascades activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[19]

The imidazo[1,2-b]pyridazine macrocyclic inhibitors are designed to bind to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK and the subsequent activation of these downstream signaling pathways.[5] By blocking these pro-survival signals, the inhibitors induce cell cycle arrest and apoptosis in ALK-driven cancer cells.[5] The macrocyclic structure is key to its ability to effectively inhibit the kinase activity of both wild-type and mutant ALK, including the G1202R and L1196M/G1202R variants that are resistant to other inhibitors.[3]

ALK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response ALK EML4-ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR ALK->PI3K_AKT JAK_STAT JAK-STAT ALK->JAK_STAT Proliferation Cell Proliferation RAS_RAF->Proliferation Metastasis Metastasis RAS_RAF->Metastasis Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Macrocyclic Inhibitor Inhibitor->ALK Inhibition

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine, a valuable building block in medicinal chemistry, starting from 3-amino-6-chloropyridazine. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus found in numerous biologically active molecules, including kinase inhibitors like ponatinib.[1] This guide is designed to offer a robust and reproducible methodology, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Pathway

The synthesis is accomplished in two sequential steps:

  • Cyclization: Formation of the imidazo[1,2-b]pyridazine core by reacting 3-amino-6-chloropyridazine with chloroacetaldehyde.

  • Iodination: Regioselective iodination at the C3 position of the heterocyclic core using N-iodosuccinimide (NIS).

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination A 3-amino-6-chloropyridazine B 6-chloroimidazo[1,2-b]pyridazine A->B Chloroacetaldehyde, Reflux C This compound B->C N-Iodosuccinimide (NIS), Acetonitrile

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

This initial step involves the construction of the fused bicyclic system. The reaction is a classic example of a condensation-cyclization reaction to form a heteroaromatic ring.

Causality and Mechanism

The formation of the imidazo[1,2-b]pyridazine ring is achieved through a well-established condensation reaction.[2] The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N1) of 3-amino-6-chloropyridazine on the electrophilic carbon of the chloroacetaldehyde aldehyde group. This is followed by an intramolecular cyclization via nucleophilic attack of the exocyclic amino group onto the iminium intermediate, and subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system. The use of an aqueous solution of chloroacetaldehyde is a practical approach.[3]

Mechanism_Step1 start 3-amino-6-chloropyridazine + Chloroacetaldehyde intermediate1 Initial Adduct (Schiff Base/Iminium Intermediate) start->intermediate1 Nucleophilic attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 6-chloroimidazo[1,2-b]pyridazine intermediate2->product Dehydration (-H2O)

Caption: Reaction mechanism for the cyclization step.

Experimental Protocol: Synthesis of 6-chloroimidazo[1,2-b]pyridazine hydrochloride

This protocol is adapted from established procedures for the synthesis of the imidazo[1,2-b]pyridazine core.[3]

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mmol)
3-amino-6-chloropyridazineC₄H₄ClN₃129.5510.0 g77.2
Chloroacetaldehyde (50% aq. sol.)C₂H₂ClO (in H₂O)76.5023.6 g154.4
EthanolC₂H₆O46.07150 mL-

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol) and ethanol (100 mL).

  • Reagent Addition: While stirring, add the 50% aqueous solution of chloroacetaldehyde (23.6 g, 154.4 mmol).

  • Reaction: Heat the mixture to reflux and maintain this temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 6-chloroimidazo[1,2-b]pyridazine hydrochloride, may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the crystals by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the hydrochloride salt as a crystalline solid.[3] The free base can be obtained by neutralizing the hydrochloride salt with a suitable base like sodium bicarbonate.

Part 2: Electrophilic Iodination to this compound

The second step introduces the iodine atom at the C3 position. This position is electronically activated and susceptible to electrophilic attack.

Causality and Mechanism

The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich, making it the preferred site for electrophilic aromatic substitution. N-Iodosuccinimide (NIS) serves as an effective source of an electrophilic iodine species (I⁺). The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the π-system of the imidazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by the succinimide anion or another weak base restores the aromaticity, yielding the 3-iodo product. This method is noted for its high yield and selectivity.[4]

Mechanism_Step2 start 6-chloroimidazo[1,2-b]pyridazine + NIS intermediate Sigma Complex (Cationic Intermediate) start->intermediate Electrophilic attack at C3 product This compound intermediate->product Deprotonation (-H+)

Caption: Mechanism for C3-iodination using NIS.

Experimental Protocol: Synthesis of this compound

This protocol is based on the highly efficient iodination of the imidazo[1,2-b]pyridazine system using N-iodosuccinimide.[4]

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mmol)
6-chloroimidazo[1,2-b]pyridazineC₆H₄ClN₃153.575.0 g32.6
N-Iodosuccinimide (NIS)C₄H₄INO₂224.997.7 g34.2
Acetonitrile (anhydrous)CH₃CN41.05100 mL-
Sodium thiosulfate (sat. aq. sol.)Na₂S₂O₃158.11As needed-
DichloromethaneCH₂Cl₂84.93As needed-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 6-chloroimidazo[1,2-b]pyridazine (5.0 g, 32.6 mmol) in anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add N-iodosuccinimide (7.7 g, 34.2 mmol, 1.05 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Protect the reaction from light to prevent radical side reactions. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction: Remove the acetonitrile under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[4]

Product Characterization

The final product, this compound, is a solid at room temperature.

  • Molecular Formula: C₆H₃ClIN₃

  • Molecular Weight: 279.47 g/mol

  • Appearance: Solid

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 3-amino-6-chloropyridazine: May be harmful if swallowed or in contact with skin.

  • Chloroacetaldehyde: Is toxic and a corrosive substance. Handle with extreme care.

  • N-Iodosuccinimide (NIS): Is an irritant and is light-sensitive. Store in a cool, dark place.

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines and the Suzuki-Miyaura Coupling

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a range of biologically active molecules, including notable therapeutics such as the multi-kinase inhibitor ponatinib and the spinal muscular atrophy treatment risdiplam. The ability to selectively functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis. Its broad functional group tolerance, use of generally stable and non-toxic boronic acid reagents, and the extensive body of research supporting its application make it an indispensable tool for medicinal chemists. This application note provides a detailed guide to the selective Suzuki-Miyaura coupling of 6-chloro-3-iodoimidazo[1,2-b]pyridazine, a key intermediate for the synthesis of a diverse array of substituted imidazo[1,2-b]pyridazines.

Chemoselectivity: Harnessing the Differential Reactivity of Carbon-Halogen Bonds

A key consideration when working with dihalogenated substrates is the potential for selective functionalization. In the case of this compound, the inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed conditions allows for a high degree of chemoselectivity.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This reactivity trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Cl bond. This differential reactivity can be exploited to achieve selective coupling at the 3-position of the imidazo[1,2-b]pyridazine core, leaving the 6-chloro substituent intact for subsequent transformations.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 cluster_3 Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition Transmetal Transmetalation PdII_Aryl_R R-Pd(II)Ln-R' PdII_Aryl->PdII_Aryl_R PdII_Aryl_R->Pd0 RedElim Reductive Elimination Product R-R' ArX R-X (this compound) Boronic R'-B(OR)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-I bond of this compound) to form a Pd(II) intermediate. This is typically the rate-determining step and is significantly faster for iodides than for chlorides.

  • Transmetalation: The organoborane reagent (boronic acid or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new Pd-C bond.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position

This protocol provides a general method for the selective Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Degas Degas Mixture (e.g., N2 bubbling) Reagents->Degas Heat Heat to Reaction Temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/ethanol mixture)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloroimidazo[1,2-b]pyridazine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary: Exemplary Couplings

The following table summarizes typical reaction conditions and outcomes for the selective Suzuki-Miyaura coupling of this compound with various boronic acids.

Boronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (4:1)8512~85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (4:1)8512~80-90
3-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (4:1)8516~75-85
4-Cyanophenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)10018~70-80
2-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (3)Toluene/EtOH/H₂O9024~65-75

Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich and bulky phosphine ligand), or a stronger base (e.g., Cs₂CO₃). Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Side Reactions: The formation of homocoupled products (R-R and R'-R') can occur. This can sometimes be minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boronic acid group) can be an issue with certain substrates; using a less aqueous solvent system or a different base may help.

  • Loss of Selectivity: If coupling at the 6-position (C-Cl bond) is observed, this indicates that the reaction conditions are too harsh. Reducing the temperature, using a less active catalyst, or shortening the reaction time can improve selectivity for the more reactive C-I bond.

Conclusion

The selective Suzuki-Miyaura coupling of this compound at the 3-position is a robust and reliable method for the synthesis of a wide range of 3-aryl-6-chloroimidazo[1,2-b]pyridazines. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, this protocol provides a strategic entry point for the diversification of this important heterocyclic scaffold. The resulting products are valuable intermediates for further functionalization at the 6-position, enabling the rapid generation of compound libraries for drug discovery and development programs.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1][2][3] The ability to precisely introduce amine functionalities onto this core structure is paramount for Structure-Activity Relationship (SAR) studies and the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for forging carbon-nitrogen (C-N) bonds.[4][5][6] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have rendered it an indispensable tool in the pharmaceutical industry.[6][7]

This guide provides a detailed examination and practical protocols for the selective Buchwald-Hartwig amination of 6-chloro-3-iodoimidazo[1,2-b]pyridazine. This di-halogenated substrate presents an opportunity for sequential and site-selective functionalization, owing to the differential reactivity of the C-I and C-Cl bonds. Mastering this selectivity is key to efficiently building molecular complexity and accessing a diverse library of novel compounds.

The Principle of Selectivity: Exploiting Halogen Reactivity

The success of a selective Buchwald-Hartwig amination on a multi-halogenated substrate hinges on the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) catalyst.[8] This is the initial and often rate-determining step in the catalytic cycle.[9] The generally accepted order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This trend is primarily governed by the carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition to the Pd(0) center.[10] This inherent reactivity difference allows for the selective amination at the C3-iodo position of this compound while leaving the C6-chloro position intact, provided the reaction conditions are carefully controlled. Subsequent amination at the C6-chloro position can then be achieved under more forcing conditions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][11]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The desired aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[4][11]

A simplified representation of this catalytic cycle is depicted below:

Buchwald-Hartwig Catalytic Cycle cluster_0 Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord + R'R''NH, Base PdII_amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim dummy1 Product Ar-NR'R'' (Product) RedElim->Product dummy2 dummy1->Pd0

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocols

General Considerations:

  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen.[12] All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous Solvents: The use of anhydrous and degassed solvents is crucial for reproducible results.[13][14]

  • Reagent Purity: The purity of all reagents, especially the amine, base, and catalyst, can significantly impact the reaction outcome.

Protocol 1: Selective Amination at the C3-Iodo Position

This protocol is designed to favor the reaction at the more labile C-I bond, leaving the C-Cl bond intact.

Reaction Scheme:

Figure 2: Reaction scheme for selective C3 amination.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound279.461.01.0
Amine (R¹R²NH)Varies1.21.2
Pd₂(dba)₃915.720.020.02 (2 mol%)
Xantphos578.680.040.04 (4 mol%)
Cs₂CO₃325.822.02.0
1,4-Dioxane (anhydrous)88.11-~0.2 M

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Through the septum, add the amine (1.2 mmol) followed by anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-chloroimidazo[1,2-b]pyridazine derivative.

Rationale for Conditions:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bidentate phosphine ligand like Xantphos is effective for the amination of heteroaryl halides.[11] Xantphos's wide bite angle is known to promote the desired reductive elimination.[4]

  • Base: A moderately weak base like Cs₂CO₃ is chosen to minimize potential side reactions and decomposition of sensitive substrates, while still being effective in the deprotonation step.[8] Weaker bases generally favor selectivity for the more reactive C-I bond.

  • Temperature: A moderate temperature of 80-100 °C is typically sufficient for the amination of aryl iodides without promoting significant reaction at the less reactive C-Cl bond.

Protocol 2: Amination at the C6-Chloro Position

This protocol is intended for the amination of the product from Protocol 1, or for a direct, though likely less selective, amination of the starting dihalide under more forcing conditions.

Reaction Scheme:

Figure 3: Reaction scheme for C6 amination.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
3-Amino-6-chloroimidazo[1,2-b]pyridazine deriv.Varies1.01.0
Amine (R³R⁴NH)Varies1.51.5
RuPhos Pd G3786.370.030.03 (3 mol%)
RuPhos475.650.030.03 (3 mol%)
NaOt-Bu96.102.22.2
Toluene (anhydrous)92.14-~0.2 M

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the 3-amino-6-chloroimidazo[1,2-b]pyridazine derivative (1.0 mmol), RuPhos Pd G3 pre-catalyst (0.03 mmol), additional RuPhos ligand (0.03 mmol), and NaOt-Bu (2.2 mmol) to a vial with a stir bar.

  • Reagent Addition: Add the amine (1.5 mmol) and anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat to 110-120 °C in a heating block.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions involving aryl chlorides are typically slower and may require 12-24 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Rationale for Conditions:

  • Catalyst System: Aryl chlorides are less reactive and often require more electron-rich and sterically hindered ligands to facilitate the challenging oxidative addition step.[4][5] RuPhos is a superior ligand for the coupling of secondary amines with aryl chlorides.[5] Using a pre-catalyst like RuPhos Pd G3 can provide more consistent results.

  • Base: A strong base like sodium t-butoxide (NaOt-Bu) is necessary to drive the reaction with the less reactive aryl chloride.[8][12]

  • Temperature: Higher temperatures are required to overcome the higher activation energy barrier for the oxidative addition of the C-Cl bond.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a workflow to guide optimization efforts.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Screen_Ligand Screen Ligands (e.g., BrettPhos, SPhos, Josiphos) Check_Inert->Screen_Ligand If conditions are good Screen_Base Screen Bases (e.g., K₃PO₄, LHMDS, NaOtBu) Screen_Ligand->Screen_Base If no improvement Success Reaction Successful Screen_Ligand->Success Screen_Solvent Screen Solvents (e.g., Toluene, THF, t-BuOH) Screen_Base->Screen_Solvent If still poor Screen_Base->Success Increase_Temp Increase Temperature (in 10°C increments) Screen_Solvent->Increase_Temp If minor improvement Screen_Solvent->Success Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Increase_Temp->Increase_Loading Increase_Temp->Success Increase_Loading->Success

Figure 4: Workflow for Buchwald-Hartwig amination optimization.

IssuePotential CauseSuggested Solution
No Reaction or Low Conversion Inactive catalystEnsure an inert atmosphere; use fresh, high-purity catalyst and anhydrous, degassed solvents.[13] Consider using a pre-catalyst.
Insufficiently active ligand/baseFor C-Cl amination, a stronger base (NaOt-Bu) and a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos) are often necessary.[5][12]
Side Product Formation (e.g., Hydrodehalogenation) β-hydride eliminationThis can compete with reductive elimination.[4] Using bulky ligands can disfavor this pathway. Ensure the amine is not the limiting reagent.
Poor Selectivity (C-Cl reacts in Protocol 1) Reaction temperature too highDecrease the reaction temperature. Screen weaker bases (e.g., K₃PO₄).
Catalyst system too activeUse a less active ligand or lower catalyst loading.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of amino-substituted imidazo[1,2-b]pyridazines. By carefully selecting the catalyst, ligand, base, and temperature, it is possible to achieve highly selective amination at either the C3-iodo or C6-chloro position of this compound. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this critical transformation in their drug discovery and development efforts.

References

6-Chloro-3-iodoimidazo[1,2-b]pyridazine as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Chloro-3-iodoimidazo[1,2-b]pyridazine: A Versatile Intermediate for Modern Drug Discovery

Authored by: A Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the strategic applications of this compound. We will delve into its synthesis, characterization, and, most critically, its role as a versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors. The protocols and insights provided herein are designed to be both practical and explanatory, empowering researchers to leverage this powerful intermediate in their discovery programs.

The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure and strategic placement of nitrogen atoms allow it to form key hydrogen bond interactions within the ATP-binding pockets of numerous protein kinases.[2] This has led to its incorporation into several successful therapeutic agents and clinical candidates.[2][3] Notably, the multi-targeted kinase inhibitor Ponatinib, used in the treatment of certain types of leukemia, features this core structure, highlighting its clinical relevance.[3] The scaffold is also explored for its potential in treating cancer, parasitic infections, and inflammatory diseases.[1][4]

The subject of this guide, this compound, is a particularly valuable intermediate. It possesses two distinct and orthogonally reactive halogen atoms. The iodine at the C3 position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, while the chlorine at the C6 position is less reactive, allowing for selective, sequential functionalization.[5] This differential reactivity is the cornerstone of its utility, enabling the systematic and efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Data

A summary of the key properties for this compound is provided below.

PropertyValueSource
CAS Number 923595-49-7
Molecular Formula C₆H₃ClIN₃[6]
Molecular Weight 279.47 g/mol
Physical Form Solid
Purity Typically ≥95%
InChIKey IWHCPHZAMFSDFM-UHFFFAOYSA-N
Storage Room temperature, protect from light

Synthesis and Characterization of the Intermediate

The reliable synthesis of the this compound intermediate is the first critical step for its use in drug discovery campaigns. A common and effective route begins with the commercially available 6-chloropyridazin-3-amine.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination A 6-Chloropyridazin-3-amine B 6-Chloroimidazo[1,2-b]pyridazine A->B Reflux C This compound B->C Stir at RT reagent1 Chloroacetaldehyde (aq. solution) reagent1->A reagent2 N-Iodosuccinimide (NIS) Acetonitrile reagent2->B

Caption: Synthetic route to the target intermediate.

Protocol 2.1: Synthesis of this compound

This two-step protocol is adapted from established literature procedures.[7][8]

Materials:

  • 6-Chloropyridazin-3-amine

  • Chloroacetaldehyde (40-50% aqueous solution)

  • N-Iodosuccinimide (NIS)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

Part A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (approx. 1.5-2.5 eq) as an aqueous solution.[7][9]

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 6-chloroimidazo[1,2-b]pyridazine, which can often be used in the next step without further purification.

Part B: Iodination to this compound

  • Dissolve the crude 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) from the previous step in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (approx. 1.1-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light to prevent NIS degradation. Again, monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Characterization:

  • ¹H NMR: Confirm the structure by proton nuclear magnetic resonance spectroscopy. Expect characteristic signals for the aromatic protons on the pyridazine and imidazole rings.

  • ¹³C NMR: Carbon NMR will show the expected number of signals for the heterocyclic core.

  • Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak [M+H]⁺ corresponding to the calculated mass.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its capacity for selective functionalization via palladium-catalyzed cross-coupling reactions. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 6-position, allowing for initial diversification at C3 while leaving C6 available for a subsequent, more forcing coupling reaction.[5] This enables a modular approach to library synthesis.

Coupling_Workflow cluster_c3 C3 Position Functionalization (Higher Reactivity) cluster_c6 C6 Position Functionalization (Lower Reactivity) start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd(0) catalyst, Base, Solvent sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd(0) catalyst, Base, Solvent buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd(0) catalyst, Base, Solvent intermediate 6-Chloro-3-substituted-imidazo[1,2-b]pyridazine suzuki->intermediate sonogashira->intermediate buchwald->intermediate suzuki2 Suzuki Coupling intermediate->suzuki2 More forcing conditions (e.g., stronger ligand, higher T) buchwald2 Buchwald-Hartwig Amination intermediate->buchwald2 More forcing conditions (e.g., stronger ligand, higher T) final 3,6-Disubstituted Library suzuki2->final buchwald2->final

Caption: Modular diversification via sequential cross-coupling.

Protocol 3.1: Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, typically introducing aryl or heteroaryl moieties.[10][11]

Rationale: This reaction uses a palladium catalyst to couple the organohalide (C-I bond) with an organoboron species. A base is required to activate the boronic acid, and a ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black and facilitating the catalytic cycle.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq)

  • Solvent: A mixture like 1,4-Dioxane/Water or Dimethoxyethane (DME)/Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

  • To a reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the 6-chloro-3-aryl-imidazo[1,2-b]pyridazine product.

Protocol 3.2: Sonogashira Coupling at the C3-Position

The Sonogashira coupling is the method of choice for installing alkyne functionalities, which are valuable for further derivatization or as structural elements themselves.[12][13][14]

Rationale: This reaction requires a dual catalytic system: a palladium(0) species to activate the aryl iodide and a copper(I) salt (co-catalyst) to activate the terminal alkyne.[15] An amine base is used both to neutralize the HX byproduct and as a solvent.

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA)

Step-by-Step Methodology:

  • In an inert atmosphere, dissolve this compound (1.0 eq) in the amine solvent (e.g., TEA).

  • Add the terminal alkyne (1.2 eq), followed by the palladium catalyst (Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) iodide co-catalyst (6 mol%).

  • Stir the reaction at room temperature for 6-18 hours. Gentle heating (40-50°C) may be required for less reactive alkynes.

  • Monitor the reaction by TLC/LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash with a dilute aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography to yield the 6-chloro-3-alkynyl-imidazo[1,2-b]pyridazine product.

Protocol 3.3: Buchwald-Hartwig Amination at the C6-Position

After functionalizing the C3 position, the less reactive C6-Cl bond can be targeted for amination using Buchwald-Hartwig conditions, which are powerful for forming C-N bonds.[16][17][18]

Rationale: This reaction requires a specific combination of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[19] These bulky ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step for coupling with less reactive aryl chlorides. A strong, non-nucleophilic base is used to deprotonate the amine.

Materials:

  • 6-Chloro-3-substituted-imidazo[1,2-b]pyridazine

  • Primary or secondary amine (1.2-2.0 eq)

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Ligand: Xantphos, RuPhos, or similar bulky biarylphosphine ligands (2-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • In a glovebox or under a strict inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the 6-chloro-3-substituted-imidazo[1,2-b]pyridazine (1.0 eq).

  • Add the anhydrous solvent (e.g., Dioxane).

  • Finally, add the amine (1.5 eq).

  • Seal the vessel and heat to 90-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify via column chromatography to obtain the final 3,6-disubstituted imidazo[1,2-b]pyridazine.

Case Study: Application in Kinase Inhibitor Synthesis

The imidazo[1,2-b]pyridazine scaffold has been successfully employed in the development of inhibitors for several kinase families, including DYRK, Mps1, and BTK.[20][21][22] The modular synthesis enabled by the 6-chloro-3-iodo intermediate is ideal for exploring the SAR of these targets.

For example, in the discovery of novel Bruton's Tyrosine Kinase (BTK) inhibitors, a key step involves coupling a complex amine to the C6 position of the imidazo[1,2-b]pyridazine core.[22] BTK is a critical component of the B-cell receptor signaling pathway, making it a high-value target for autoimmune diseases and B-cell malignancies.

Kinase_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN/SYK (Kinases) BCR->LYN Ligand Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (Ca²⁺ flux, NF-κB activation) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Derived from Intermediate) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

By first installing a desired group at the C3 position via Suzuki or Sonogashira coupling and then using a Buchwald-Hartwig amination at C6, medicinal chemists can rapidly generate a matrix of compounds to probe the binding site and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its well-defined, differential reactivity at the C3 and C6 positions provides a robust and flexible platform for the synthesis of complex, medicinally relevant molecules. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this intermediate, enabling the efficient exploration of chemical space and the rational design of next-generation therapeutics.

References

Application Notes and Protocols: C-H Activation of Imidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, prominently featured in a range of medicinally important molecules, including the FDA-approved kinase inhibitor Ponatinib.[1] Its unique electronic properties and structural rigidity make it a highly sought-after motif in drug discovery.[2][3] Traditional synthetic routes often require pre-functionalized starting materials, leading to lengthy and often inefficient multi-step syntheses. This guide provides a comprehensive overview and detailed protocols for the direct C-H activation of imidazo[1,2-b]pyridazine scaffolds, a modern and atom-economical approach for the late-stage functionalization and diversification of this important heterocycle. We will delve into the mechanistic underpinnings of palladium- and rhodium-catalyzed C-H activation reactions, offering field-proven insights and step-by-step protocols to empower researchers in the synthesis of novel imidazo[1,2-b]pyridazine derivatives.

Introduction: The Strategic Advantage of C-H Activation

The imidazo[1,2-b]pyridazine ring system is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The development of efficient synthetic methodologies to access diverse libraries of these compounds is therefore of paramount importance.

Direct C-H activation has emerged as a powerful tool in modern organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[4] This strategy circumvents the need for pre-installed activating groups (e.g., halides or organometallics), thereby streamlining synthetic pathways and minimizing waste. For the imidazo[1,2-b]pyridazine scaffold, C-H activation offers a direct route to functionalize specific positions of the heterocyclic core, enabling rapid structure-activity relationship (SAR) studies.[5]

G cluster_0 Traditional Synthesis cluster_1 C-H Activation Approach Pre-functionalized\nStarting Materials Pre-functionalized Starting Materials Multi-step\nSynthesis Multi-step Synthesis Pre-functionalized\nStarting Materials->Multi-step\nSynthesis Leads to Imidazo[1,2-b]pyridazine\nCore Imidazo[1,2-b]pyridazine Core Limited\nDiversity Limited Diversity Multi-step\nSynthesis->Limited\nDiversity C-H Activation Approach C-H Activation Approach Direct\nFunctionalization Direct Functionalization Imidazo[1,2-b]pyridazine\nCore->Direct\nFunctionalization Enables Rapid SAR\nStudies Rapid SAR Studies Direct\nFunctionalization->Rapid SAR\nStudies

Caption: Comparison of Traditional vs. C-H Activation Synthesis.

Foundational Knowledge: Synthesis of the Imidazo[1,2-b]pyridazine Core

Before delving into C-H activation, it is essential to have a reliable method for constructing the parent imidazo[1,2-b]pyridazine scaffold. A common and effective method involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone in the presence of a mild base like sodium bicarbonate.[6] The halogen on the pyridazine ring is crucial for directing the cyclization to the desired product.[6]

G 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Condensation Condensation 3-Amino-6-halopyridazine->Condensation alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Condensation Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Condensation->Imidazo[1,2-b]pyridazine Mild Base (e.g., NaHCO3)

Caption: General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold.

Palladium-Catalyzed C-H Arylation at the C3-Position

The C3-position of the imidazo[1,2-b]pyridazine ring is often the most nucleophilic and thus a prime target for functionalization.[4] Palladium-catalyzed direct C-H arylation has proven to be a highly effective method for introducing aryl and heteroaryl groups at this position.[7][8]

Mechanistic Insights

The generally accepted mechanism for palladium-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) pathway.[8] In this process, the palladium catalyst, typically in a high oxidation state, coordinates to the imidazo[1,2-b]pyridazine. The C-H bond is then cleaved in a concerted step involving a base, leading to a palladacyclic intermediate. Reductive elimination from this intermediate with an aryl halide or equivalent furnishes the C3-arylated product and regenerates the active palladium catalyst.

G Pd(II) Catalyst Pd(II) Catalyst CMD Concerted Metalation- Deprotonation Pd(II) Catalyst->CMD Imidazo[1,2-b]pyridazine Base Palladacycle Intermediate Palladacycle Intermediate CMD->Palladacycle Intermediate Reductive Elimination Reductive Elimination Palladacycle Intermediate->Reductive Elimination Aryl Halide Reductive Elimination->Pd(II) Catalyst Regeneration C3-Arylated Product C3-Arylated Product Reductive Elimination->C3-Arylated Product

Caption: Simplified Catalytic Cycle for Pd-Catalyzed C3-Arylation.

Protocol: Palladium-Catalyzed Direct C3-Arylation of 6-Chloroimidazo[1,2-b]pyridazine

This protocol is adapted from methodologies that have demonstrated good to excellent yields for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines.[7]

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial under an inert atmosphere, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the aryl halide (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent and Additive: Add anhydrous DMA or DMF (to make a 0.1-0.2 M solution) and pivalic acid (20-30 mol%).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at 100-140 °C for 12-24 hours. If using microwave irradiation, typical conditions are 120-150 °C for 30-60 minutes.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Base K₂CO₃ or Cs₂CO₃Essential for the deprotonation step in the CMD mechanism.
Additive Pivalic acidActs as a proton shuttle and can facilitate the CMD step.
Solvent DMA or DMFHigh-boiling polar aprotic solvents that solubilize the reactants and facilitate the reaction.
Temperature 100-140 °CProvides the necessary thermal energy to overcome the activation barrier of the C-H bond cleavage.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts offer an alternative and sometimes complementary approach to palladium for C-H activation.[9] Rhodium(III) catalysts, in particular, have been shown to be effective for a variety of C-H functionalization reactions.[10]

Mechanistic Considerations

Rhodium-catalyzed C-H activation often proceeds through a similar CMD-type mechanism. A key feature of many rhodium-catalyzed reactions is the use of a directing group to achieve high regioselectivity.[11] While the imidazo[1,2-b]pyridazine core itself can act as a directing group, the inherent electronic properties of the ring system often favor functionalization at specific positions.

Applications in Drug Discovery and Development

The ability to rapidly and efficiently functionalize the imidazo[1,2-b]pyridazine scaffold via C-H activation has significant implications for drug discovery. This methodology allows medicinal chemists to:

  • Generate diverse compound libraries: Quickly synthesize a wide range of analogs for screening.

  • Perform late-stage functionalization: Introduce new functional groups into complex molecules at a late stage of the synthesis, enabling fine-tuning of pharmacological properties.

  • Explore Structure-Activity Relationships (SAR): Systematically modify the scaffold to understand how different substituents affect biological activity.[2]

The imidazo[1,2-b]pyridazine scaffold is a core component of Ponatinib, a multi-kinase inhibitor used to treat chronic myeloid leukemia.[1][12] Furthermore, this scaffold has been investigated for its potential in treating a variety of other diseases, including those affecting the central nervous system and as imaging agents for β-amyloid plaques in Alzheimer's disease.[6][13]

Conclusion and Future Outlook

Direct C-H activation of the imidazo[1,2-b]pyridazine scaffold represents a significant advancement in the synthesis of this important class of heterocyclic compounds. Both palladium and rhodium catalysis have proven to be powerful tools for achieving regioselective functionalization. As the field of C-H activation continues to evolve, we can expect the development of even more efficient and selective catalytic systems, including those that utilize more earth-abundant and less expensive metals. These advancements will undoubtedly accelerate the discovery and development of new imidazo[1,2-b]pyridazine-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Aminated 3-Bromoimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1][2] Compounds incorporating this core structure have shown promise as potent agents in various therapeutic areas, including oncology, infectious diseases, and neurology. Specifically, they have been investigated as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDK) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][4] The strategic functionalization of the imidazo[1,2-b]pyridazine ring system is crucial for modulating the pharmacological properties of these molecules. The introduction of an amino group and a bromine atom onto the scaffold creates a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This guide provides a comprehensive overview and detailed protocols for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines, a class of compounds that serve as key intermediates in drug discovery programs. We will delve into the rationale behind the chosen synthetic strategies, offering practical insights and troubleshooting advice to ensure successful implementation in the laboratory.

Overall Synthetic Workflow

The synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines is a multi-step process that begins with the construction of the heterocyclic core, followed by selective bromination and subsequent amination. The overall workflow is designed to be efficient and scalable, providing reliable access to a diverse range of target molecules.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-6 Amination A 3-Amino-6-chloropyridazine C 6-Chloroimidazo[1,2-b]pyridazine A->C Cyclocondensation B Chloroacetaldehyde B->C E 3-Bromo-6-chloroimidazo[1,2-b]pyridazine C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E G Final Product: C-6 Aminated 3-bromoimidazo[1,2-b]pyridazine E->G Nucleophilic Aromatic Substitution (SNAr) F Primary or Secondary Amine (R1R2NH) F->G

Caption: Overall synthetic workflow for C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.

Part 1: Synthesis of the 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Precursor

The successful synthesis of the target aminated compounds hinges on the efficient preparation of the key intermediate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine. This is typically achieved through a two-step process: the formation of the imidazo[1,2-b]pyridazine core via cyclocondensation, followed by regioselective bromination at the C-3 position.

Principle and Rationale

The initial cyclocondensation reaction involves the condensation of 3-amino-6-chloropyridazine with an α-haloaldehyde, such as chloroacetaldehyde. The introduction of a halogen on the pyridazine ring is crucial for a successful reaction, as it directs the alkylation to the desired ring nitrogen.[5]

Following the formation of the 6-chloroimidazo[1,2-b]pyridazine, the next step is the introduction of a bromine atom at the C-3 position. This is an electrophilic substitution reaction, and N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and high selectivity for the electron-rich C-3 position of the imidazo[1,2-b]pyridazine ring system.[6][7][8]

Detailed Protocol: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Bromination of 6-Chloroimidazo[1,2-b]pyridazine

  • Dissolve the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent, such as chloroform or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be purified by recrystallization or column chromatography.

Part 2: C-6 Amination of 3-Bromoimidazo[1,2-b]pyridazine

The introduction of an amino group at the C-6 position is a key step in elaborating the 3-bromoimidazo[1,2-b]pyridazine core. While traditional methods like Buchwald-Hartwig[9][10][11][12][13] or Ullmann couplings[14][15][16][17][18] are effective for C-N bond formation, a more recent and efficient method involves a fluoride-promoted Nucleophilic Aromatic Substitution (SNAr). This approach is particularly advantageous due to its cost-effectiveness, high yields, and avoidance of expensive transition metal catalysts.[1][2][19]

Mechanism of Fluoride-Promoted SNAr

The C-6 position of the 3-bromo-6-chloroimidazo[1,2-b]pyridazine is activated towards nucleophilic attack. The reaction proceeds through a classic SNAr mechanism, where the amine acts as the nucleophile. The use of cesium fluoride (CsF) is thought to facilitate the displacement of the chloride. A phase-transfer catalyst, such as benzyltriethylammonium chloride (BnNEt₃Cl), is employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent.[2]

G cluster_catalyst Catalytic Role A 3-Bromo-6-chloro- imidazo[1,2-b]pyridazine C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Amine (R1R2NH) B->C D C-6 Aminated Product C->D Chloride Elimination E Chloride Ion (Cl-) F CsF H Facilitates Cl- displacement F->H G BnNEt3Cl G->H Phase Transfer

Caption: Simplified mechanism of the SNAr C-6 amination reaction.

Detailed Protocol: C-6 Amination

This protocol is adapted from an efficient synthesis reported in the literature.[1][2][19]

  • In a sealed pressure vessel, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired primary or secondary amine (2.0 eq), cesium fluoride (CsF, 1.0 eq), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • After 24 hours, cool the reaction to ambient temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with water.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C-6 aminated 3-bromoimidazo[1,2-b]pyridazine.

Troubleshooting and Key Considerations
  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly elevating the temperature. Ensure all reagents are dry, as water can interfere with the reaction.

  • Side Product Formation: At higher temperatures, there is a possibility of side reactions. Careful temperature control is crucial.

  • Purification: The polarity of the final product will vary depending on the amine used. A gradient elution system for column chromatography is often necessary for effective separation.

  • Amine Scope: This method has been shown to be effective for a wide range of primary and secondary alkylamines, including those with aromatic and heteroaromatic functionalities.[1][2]

Data Summary: Scope of the C-6 Amination Reaction

The following table summarizes the reported yields for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines using the protocol described above.[1][2][19]

EntryAmineProductYield (%)
1Butylamine3-Bromo-N-butylimidazo[1,2-b]pyridazin-6-amine94
2Isopropylamine3-Bromo-N-isopropylimidazo[1,2-b]pyridazin-6-amine93
3Cyclohexylamine3-Bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine95
4BenzylamineN-Benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine96
5Pyrrolidine3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine98
6Morpholine4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine92
7Piperidine3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine79

Conclusion

The synthetic route detailed in this application note provides a robust and efficient method for accessing a variety of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. The use of a cost-effective and high-yielding SNAr reaction for the key amination step makes this an attractive strategy for medicinal chemistry and drug development programs. The resulting products are valuable intermediates that can be further functionalized at the C-3 position via cross-coupling reactions, allowing for the rapid generation of compound libraries for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki coupling reactions involving the challenging substrate, 6-Chloro-3-iodoimidazo[1,2-b]pyridazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and achieve successful outcomes in your cross-coupling endeavors.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I rectify this?

Answer:

Low or no product formation is a common issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this problem:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Proper degassing of solvents and reagents is crucial.

    • Inappropriate Choice: Not all palladium catalysts are created equal. For heteroaromatic chlorides, which are generally less reactive than iodides, a more electron-rich and bulky ligand is often required to facilitate the oxidative addition step.[2][3][4] Consider screening different catalyst systems.

  • Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[5][6][7]

    • Insufficient Strength: A base that is too weak may not effectively generate the boronate species required for transmetalation. For less reactive chlorides, a stronger base might be necessary.[8]

    • Solubility: The solubility of the inorganic base can significantly impact the reaction rate. Ensure the chosen base has some solubility in the reaction medium.

  • Solvent Choice: The solvent system influences the solubility of all reaction components and the stability of the catalytic species.

    • Polarity: A solvent system that does not adequately dissolve the starting materials and catalyst will hinder the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is common.[9]

    • Degassing: Residual oxygen in the solvent can lead to catalyst deactivation and homocoupling of the boronic acid.[1]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially for the less reactive chloro-substituent. However, excessive heat can lead to catalyst decomposition and side reactions.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Double-check your inert gas setup. Use high-purity gas and ensure all glassware is properly dried and purged.

  • Screen Catalysts and Ligands: If using a standard catalyst like Pd(PPh₃)₄ with limited success, consider more advanced systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are known to be effective for coupling aryl chlorides.[10][11]

  • Optimize the Base: Experiment with different bases of varying strengths and solubilities. A common starting point is K₂CO₃ or Cs₂CO₃. For more challenging couplings, K₃PO₄ or organic bases like triethylamine might be beneficial.[12]

  • Adjust the Solvent System: Try different solvent mixtures to improve solubility. For example, a 3:1 mixture of dioxane:water is a robust system for many Suzuki couplings.

  • Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and any signs of decomposition.

Issue 2: Selective Reaction at the Iodo Position, but Not the Chloro Position

Question: I am successfully coupling at the 3-iodo position, but the 6-chloro position remains unreacted. How can I promote the second coupling?

Answer:

This is an expected outcome due to the significant difference in reactivity between the C-I and C-Cl bonds in the oxidative addition step of the Suzuki catalytic cycle. The general reactivity order for halogens is I > Br > Cl.[13] To achieve the desired double coupling, more forcing conditions are typically required for the second, more challenging coupling at the chloro position.

Strategies for Promoting Double Coupling:

  • Elevated Temperature: The C-Cl bond activation requires a higher activation energy. Increasing the reaction temperature after the initial coupling at the iodo-position can facilitate the second oxidative addition.

  • More Active Catalyst System: The catalyst system that is effective for the C-I coupling may not be sufficiently active for the C-Cl coupling. Consider using a palladium precatalyst with a highly electron-rich and bulky phosphine ligand, which is known to promote the activation of aryl chlorides.[2][3][4] Examples include catalysts based on Buchwald or N-heterocyclic carbene (NHC) ligands.[6][14]

  • Stronger Base: A stronger base can enhance the rate of transmetalation, which may be beneficial for the overall catalytic cycle of the second coupling.

  • Stepwise Approach: A viable strategy is to perform the reaction in a stepwise manner. First, perform the selective coupling at the iodo-position under milder conditions. Then, after isolation of the mono-coupled product, subject it to more vigorous conditions (different catalyst, higher temperature, stronger base) to achieve the second coupling at the chloro-position.

Issue 3: Significant Homocoupling of the Boronic Acid

Question: I am observing a significant amount of the boronic acid homocoupling byproduct. What causes this and how can I minimize it?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.[1] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.

Causes and Prevention of Homocoupling:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.

    • Solution: Rigorous degassing of all solvents and reagents is paramount. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.

  • Catalyst Choice: Some catalyst systems may be more prone to promoting homocoupling.

    • Solution: If homocoupling is a persistent issue, screening different palladium sources and ligands may be necessary.

  • Slow Transmetalation: If the transmetalation step is slow, it can allow for competing side reactions like homocoupling to occur.

    • Solution: Optimizing the base and solvent to accelerate the transmetalation can help to minimize this side reaction.

Issue 4: Protodeboronation of the Boronic Acid

Question: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I prevent this?

Answer:

Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct and boric acid. This side reaction is often competitive with the desired transmetalation step.

Factors Influencing Protodeboronation and Mitigation Strategies:

  • Presence of Water: While water is often a component of the solvent system, an excessive amount or prolonged reaction times at high temperatures can promote protodeboronation.

    • Solution: Use the minimum amount of water necessary for the base to be effective. Anhydrous conditions with a soluble base like KF can sometimes be employed, although this may slow down the reaction.[15]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.

    • Solution: Aim for the lowest possible temperature and shortest reaction time that still allows for efficient cross-coupling.

  • Boronic Acid Stability: Some boronic acids are inherently more susceptible to protodeboronation, particularly electron-rich or sterically hindered ones.

    • Solution: If possible, consider using a more stable boron derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[5] These are often more resistant to protodeboronation.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps:[1][9][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Which palladium catalyst is best for the coupling of this compound?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid being used and the desired outcome (mono- vs. di-substitution). However, for coupling at the less reactive chloro- position, catalysts with bulky, electron-rich phosphine ligands are generally more effective.[2][3][4][10] Consider starting with a screening of catalysts such as:

  • Pd(PPh₃)₄ (for the more reactive iodo-position)

  • PdCl₂(dppf)

  • Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G3)

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base plays a crucial role in the transmetalation step. It is generally believed to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[5][6][7][16] The choice of base can significantly impact the reaction rate and yield.

Q4: Can I run the reaction under air?

A4: It is strongly advised to run Suzuki coupling reactions under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[1] Oxygen can also promote the undesirable homocoupling of the boronic acid.

Q5: How can I purify my final product?

A5: Purification is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. It is important to first remove any inorganic salts by performing an aqueous workup. If palladium residues are a concern, various scavenging agents can be employed.

III. Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the parameters outlined below will likely be necessary for your specific system.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Data Summary Tables

Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling

Catalyst/PrecatalystLigandTypical Applications
Pd(PPh₃)₄TriphenylphosphineGeneral purpose, effective for aryl iodides and bromides.
PdCl₂(dppf)dppfGood for a wide range of substrates, including some chlorides.
XPhos Pd G3XPhosHighly active for coupling of aryl chlorides and sterically hindered substrates.[10]
SPhos Pd G3SPhosExcellent for heteroaromatic couplings and challenging substrates.[10]

Table 2: Common Bases for Suzuki Coupling

BasepKa of Conjugate AcidProperties and Applications
Na₂CO₃10.3Mild, commonly used base.
K₂CO₃10.3Similar to Na₂CO₃, often more soluble in organic solvents.[9]
K₃PO₄12.3Stronger base, effective for less reactive halides.[12]
Cs₂CO₃10.3Often enhances reaction rates, but is more expensive.
KF3.2Mild, can be used under anhydrous conditions to minimize protodeboronation.[15]

V. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024). Suzuki reaction. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545–16554. Retrieved from --INVALID-LINK--

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. Retrieved from --INVALID-LINK--

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from --INVALID-LINK--

  • Yin, H., & Cluff, K. J. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development, 25(12), 2673–2681. Retrieved from --INVALID-LINK--

  • Chen, C.-H., & Hart, H. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(15), 5084–5085. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from --INVALID-LINK--

  • Thieme E-Books & E-Journals. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from --INVALID-LINK--

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from --INVALID-LINK--

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from --INVALID-LINK--

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Retrieved from --INVALID-LINK--

  • Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from --INVALID-LINK--

  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from --INVALID-LINK--

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from --INVALID-LINK--

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from --INVALID-LINK--

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during the two-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Diagram: Overall Synthetic Workflow

Synthetic_Workflow Figure 1. Two-Step Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination A 3-Amino-6-chloropyridazine C 6-Chloroimidazo[1,2-b]pyridazine A->C Reflux B Chloroacetaldehyde B->C D 6-Chloroimidazo[1,2-b]pyridazine F This compound D->F Acetonitrile E N-Iodosuccinimide (NIS) E->F

Caption: Overall workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the cyclization of 3-Amino-6-chloropyridazine with chloroacetaldehyde to form the 6-chloroimidazo[1,2-b]pyridazine core.[1][2] The second step is a regioselective electrophilic iodination at the C-3 position of the imidazo[1,2-b]pyridazine ring system using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile.[3]

Q2: Why is N-Iodosuccinimide (NIS) the preferred iodinating agent?

A2: NIS is favored due to its mild and selective nature as an electrophilic iodine source.[4][5] It is an easily handled solid, and the reaction typically proceeds under moderate conditions with high yields. The succinimide byproduct is generally easy to remove during workup and purification. Alternative iodinating agents like molecular iodine (I₂) often require harsher conditions or the use of strong oxidizing agents, which can lead to a broader range of side products.[6]

Q3: What is the role of the solvent in the iodination step?

A3: The solvent plays a crucial role in solubilizing the starting material and the reagent. Acetonitrile is a common choice as it provides good solubility for the 6-chloroimidazo[1,2-b]pyridazine and NIS, and it is relatively inert under the reaction conditions.[3] The choice of solvent can also influence the reaction rate and, in some cases, the regioselectivity of the iodination.

Q4: How can I monitor the progress of the iodination reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis will show the consumption of the starting material (6-chloroimidazo[1,2-b]pyridazine) and the appearance of the product spot. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its disappearance.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and offering practical solutions.

Issue 1: Incomplete Iodination Reaction

Question: My reaction has stalled, and I still have a significant amount of starting material (6-chloroimidazo[1,2-b]pyridazine) even after prolonged reaction time. What could be the cause?

Answer:

Incomplete conversion is a common issue that can stem from several factors:

  • Insufficient NIS: The stoichiometry of NIS is critical. While a 1:1 molar ratio is theoretically sufficient, some degradation of NIS can occur, or it may be consumed in minor side reactions.

    • Solution: Increase the molar equivalents of NIS to 1.1-1.2 equivalents. Add the additional NIS portion-wise and monitor the reaction by TLC.

  • Low Reaction Temperature: While the reaction is often performed at room temperature, the activation energy barrier may not be sufficiently overcome, leading to a sluggish reaction.

    • Solution: Gently heat the reaction mixture to 40-50°C. This often provides enough energy to drive the reaction to completion without promoting significant side product formation.

  • Poor Quality of NIS: N-Iodosuccinimide can degrade over time, especially if exposed to light and moisture, reducing its reactivity.

    • Solution: Use freshly opened or properly stored NIS. If in doubt, recrystallize the NIS from dioxane/CCl₄ before use.[4]

Issue 2: Formation of Multiple Spots on TLC (Low Purity)

Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several byproducts. What are these, and how can I avoid them?

Answer:

The formation of multiple byproducts is often related to issues with regioselectivity or over-iodination.

  • Potential Side Reaction: Di-iodination: Although the C-3 position is the most electronically activated site for electrophilic substitution on the imidazo[1,2-b]pyridazine ring, forcing conditions (high temperature, large excess of NIS) can lead to a second iodination event, likely at one of the other available positions on the imidazole or pyridazine ring.

    • Mechanism: The initial product, this compound, is still an electron-rich heterocycle and can undergo a further, albeit slower, electrophilic substitution.

    • Solution:

      • Avoid using a large excess of NIS. Stick to 1.1-1.2 equivalents.

      • Maintain a moderate reaction temperature. Avoid excessive heating.

      • Add the NIS portion-wise to the reaction mixture to maintain a low concentration of the iodinating agent at any given time.

  • Potential Side Reaction: Iodination at other positions: While less common, minor amounts of other regioisomers could form. The electronic and steric environment of the 6-chloroimidazo[1,2-b]pyridazine strongly directs iodination to the C-3 position.

    • Solution: This is rarely a major issue with this specific substrate. If you suspect the formation of other isomers, careful purification by column chromatography is necessary. Using a less reactive iodinating system is generally not required.

  • Byproduct from Precursor Synthesis: Impurities from the first step (synthesis of 6-chloroimidazo[1,2-b]pyridazine) can carry over and react with NIS, leading to additional spots.

    • Solution: Ensure the purity of the 6-chloroimidazo[1,2-b]pyridazine intermediate before proceeding to the iodination step. If necessary, purify the intermediate by recrystallization or column chromatography.

Diagram: Regioselectivity of Iodination

Caption: C-3 iodination is the major pathway.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Issue 3: Difficult Purification

Question: I'm having trouble separating my product from the succinimide byproduct and other impurities. What's the best way to purify this compound?

Answer:

Purification can indeed be challenging if the reaction has not gone to completion or has produced multiple side products.

  • Workup Procedure:

    • After the reaction is complete, quench any remaining NIS by adding an aqueous solution of sodium thiosulfate. This will reduce the NIS to iodide and succinimide.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification Technique:

    • Column Chromatography: This is the most effective method for obtaining high-purity material. A silica gel column using a gradient elution system of hexanes and ethyl acetate is typically successful. The less polar starting material will elute first, followed by the more polar product.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an option. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
  • To a solution of 3-Amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or 1,2-dimethoxyethane, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).[1][2]

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., eluting with a gradient of dichloromethane/ethyl acetate) to afford 6-chloroimidazo[1,2-b]pyridazine as a solid.

Protocol 2: Synthesis of this compound
  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion or portion-wise.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm to 40°C.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of hexanes/ethyl acetate) to yield this compound as a solid.

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: Iodination
Key Reagents 3-Amino-6-chloropyridazine, Chloroacetaldehyde6-Chloroimidazo[1,2-b]pyridazine, NIS
Stoichiometry Chloroacetaldehyde: ~1.1 eqNIS: 1.1 - 1.2 eq
Solvent Ethanol or DMEAcetonitrile
Temperature Reflux (80-90°C)Room Temperature to 40°C
Typical Yield 35-65%75-95%
Purification Column ChromatographyColumn Chromatography

References

Technical Support Center: Purification of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established laboratory practices and scientific principles. The imidazo[1,2-b]pyridazine scaffold is a critical pharmacophore in medicinal chemistry, and mastering its purification is paramount for obtaining reliable downstream data.[1][2]

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound derivatives. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.

Issue 1: Persistent Starting Material Contamination

Question: My crude product shows significant amounts of unreacted 6-chloro-3-aminopyridazine or the corresponding α-haloketone after the initial work-up. How can I efficiently remove these starting materials?

Answer: This is a frequent challenge, often arising from incomplete reaction or suboptimal stoichiometry. The purification strategy depends on the physicochemical differences between your product and the unreacted starting materials.

Causality:

  • 6-chloro-3-aminopyridazine: This starting material is significantly more polar than the fused imidazo[1,2-b]pyridazine product due to the primary amine group.

  • α-haloketone: Its polarity can vary, but it typically differs enough from the product for chromatographic separation.

Solutions:

  • Acid Wash (for removing 6-chloro-3-aminopyridazine):

    • Rationale: The basicity of the aminopyridazine allows for its selective protonation and extraction into an aqueous acidic phase.

    • Protocol:

      • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

      • Separate the aqueous layer.

      • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Silica Gel Column Chromatography:

    • Rationale: This is the most robust method for separating compounds with different polarities. The less polar this compound derivative will elute before the more polar starting materials.

    • Eluent System Selection: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. Monitor the separation by Thin Layer Chromatography (TLC) to optimize the solvent gradient.[3]

Issue 2: Difficulty in Achieving Crystallization

Question: My purified this compound derivative exists as an oil or an amorphous solid, and I am struggling to induce crystallization for final purification and characterization. What techniques can I try?

Answer: Oiling out or the formation of amorphous solids is common for complex heterocyclic compounds. Successful crystallization depends on finding the right solvent or solvent system that provides a critical balance of solubility at different temperatures.

Causality:

  • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing precipitation.

  • Low Solubility: The compound may be poorly soluble even at high temperatures, leading to "crashing out" as an amorphous solid upon cooling.

  • Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

Solutions:

  • Systematic Solvent Screening:

    • Single Solvents: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, dichloromethane, hexane). The ideal solvent will dissolve the compound when hot but have limited solubility when cold.[4]

    • Solvent/Anti-Solvent Systems: This is a powerful technique. Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common systems include:

      • Dichloromethane/Hexane

      • Ethyl Acetate/Hexane[4]

      • Acetone/Hexane[4]

      • Methanol/Water

  • Seeding: If you have a few crystals from a previous batch, add a single, small crystal to a supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Solvent System Comments
EthanolA good starting point for moderately polar compounds.[4]
n-Hexane/Ethyl AcetateA versatile system; adjust the ratio to fine-tune polarity.[4]
Dichloromethane/HexaneEffective for less polar compounds that are highly soluble in chlorinated solvents.
TolueneCan be effective for aromatic compounds, promoting pi-stacking interactions in the crystal lattice.[4]
Issue 3: Co-elution of Isomeric Byproducts in Chromatography

Question: During column chromatography, I'm observing a byproduct that co-elutes with my desired this compound derivative. How can I improve the separation?

Answer: Co-elution suggests that the byproduct has a very similar polarity to your target compound. This often occurs with regioisomers formed during the cyclization step.

Causality:

  • Regioisomer Formation: Depending on the substituents on the starting materials, cyclization can sometimes occur at different nitrogen atoms of the pyridazine ring, leading to isomeric products with similar polarities.

Solutions:

  • Optimize Chromatographic Conditions:

    • Change the Stationary Phase: If using standard silica gel, consider switching to a different stationary phase like alumina (basic or neutral) or a bonded phase (e.g., C18 for reverse-phase chromatography).

    • Modify the Mobile Phase:

      • Solvent Selectivity: Instead of a simple hexane/ethyl acetate system, try incorporating a third solvent with different properties, such as dichloromethane or a small amount of methanol. This can alter the interactions with the stationary phase and improve resolution.

      • Isocratic vs. Gradient Elution: If using a steep gradient, switch to a shallower gradient or an isocratic elution with the optimal solvent mixture determined by extensive TLC analysis.[3][5]

  • Preparative HPLC:

    • Rationale: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.

    • Considerations: This is a more resource-intensive technique but is often necessary for separating challenging isomers. Both normal-phase and reverse-phase preparative HPLC can be explored.

II. Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the purification of a crude this compound derivative after synthesis?

A1: A typical workflow involves an initial extractive work-up followed by column chromatography.

dot

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions Final_Product Recrystallization/ Precipitation Fractions->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: General purification workflow for imidazo[1,2-b]pyridazine derivatives.

Q2: How can I monitor the progress of my column chromatography effectively?

A2: Thin Layer Chromatography (TLC) is your primary tool. Before running the column, develop a TLC solvent system that gives good separation between your product, starting materials, and any byproducts. A target Rf (retention factor) of ~0.3 for your product is a good starting point. During the column, collect fractions and spot them on a TLC plate to identify which ones contain your pure compound.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.

  • Neutralize the Silica: You can prepare a slurry of silica gel with a small amount of a base (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites.

  • Use Alumina: Switching to a neutral or basic alumina column can be a good alternative.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Q4: Are there any specific safety precautions for handling this compound derivatives?

A4: Yes. While specific toxicity data may be limited, you should treat all novel chemical compounds with care. The presence of halogen atoms suggests potential reactivity. Standard laboratory safety protocols should be followed:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) if available. The parent compound is classified as harmful if swallowed and causes skin and eye irritation.[6]

III. Detailed Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol is a general guideline for purifying a crude reaction mixture containing a this compound derivative.

1. Preparation: a. Determine the Eluent System: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities. b. Prepare the Column: Dry-pack the column with silica gel (230-400 mesh is common for flash chromatography).[3][7] The amount of silica should be 50-100 times the weight of the crude material. c. Prepare the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

2. Elution: a. Carefully add the prepared sample to the top of the column. b. Begin eluting with the chosen solvent system. A shallow gradient from a non-polar to a more polar mixture is often effective (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate). c. Collect fractions in test tubes or vials.

3. Analysis: a. Monitor the collected fractions by TLC. b. Combine the fractions that contain the pure product. c. Evaporate the solvent under reduced pressure to yield the purified compound.

dot

Chromatography_Troubleshooting cluster_solutions S1 Use a shallower gradient S2 Change solvent system (e.g., add DCM or MeOH) S4 Use preparative HPLC S2->S4 S3 Switch to alumina or reverse-phase column S5 Dry load the sample S6 Neutralize silica with Et3N Start Poor Separation? Q1 Streaking or Broad Peaks? Start->Q1 Q2 Co-elution of Impurities? Start->Q2 Q3 Compound Stuck on Column? Start->Q3 Q1->S5 Q2->S1 Q2->S2 Q2->S3 Q3->S6

Caption: Decision tree for troubleshooting flash chromatography issues.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This protocol describes a common method for obtaining crystalline material from a purified, amorphous solid or oil.

1. Solvent Selection: a. Choose a "good" solvent in which your compound is very soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate). b. Choose an "anti-solvent" in which your compound is poorly soluble (e.g., Hexane, Pentane, or Water).[4] The two solvents must be miscible.

2. Procedure: a. Dissolve the purified compound in the minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask. b. Slowly add the "anti-solvent" drop by drop while stirring or swirling until the solution just begins to turn cloudy (persistent turbidity). c. Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. d. Cover the flask with a watch glass or perforated parafilm and allow it to stand undisturbed at room temperature. For less soluble compounds, slow cooling in a refrigerator or freezer may be necessary. e. Crystalline product should form over time (hours to days).

3. Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities. c. Dry the crystals under vacuum to remove all traces of solvent.

IV. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. --INVALID-LINK--

  • MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. --INVALID-LINK--

  • Sigma-Aldrich. 6-Chloro-3-iodo-imidazo[1,2-b]pyridazine. --INVALID-LINK--

  • PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. --INVALID-LINK--

  • Google Patents. 6-chloroimidazo(1,2-b)pyradazine hydrochloride. --INVALID-LINK--

  • PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. --INVALID-LINK--

  • PubMed. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. --INVALID-LINK--

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine. This molecule is a critical heterocyclic building block in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The direct iodination of the 6-chloroimidazo[1,2-b]pyridazine core at the C3 position presents a common yet crucial transformation that can be prone to yield-related issues. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction is incomplete. The starting material, 6-chloroimidazo[1,2-b]pyridazine, is still present after the recommended reaction time. What should I do?

Answer: An incomplete reaction is the most common cause of low yields. Several factors can contribute to this issue. Let's diagnose the potential causes systematically.

  • Reagent Potency: N-Iodosuccinimide (NIS) is the most common reagent for this transformation.[2] It is light-sensitive and can degrade over time, leading to reduced reactivity.

    • Actionable Advice: Always use a fresh bottle of NIS or one that has been stored properly in a dark, dry environment.[2][3] If you suspect your NIS has degraded, perform a small-scale test reaction against a batch of known quality.

  • Insufficient Electrophilicity: The imidazo[1,2-b]pyridazine ring is electron-rich enough to react with NIS, but sometimes an activating agent is needed to enhance the electrophilicity of the iodine.

    • Actionable Advice: The addition of a catalytic amount of an acid can significantly accelerate the reaction. Trifluoroacetic acid (TFA) or sulfuric acid are commonly used to protonate NIS, generating a more potent iodinating species.[4] Start with a low concentration (e.g., 0.1 equivalents) and monitor the reaction closely, as excessive acid can sometimes lead to side products.

  • Solvent Choice: The polarity of the solvent influences the solubility of the reagents and the stability of the intermediates.

    • Actionable Advice: Dichloromethane (DCM) and Acetonitrile (MeCN) are common solvents. If solubility is an issue, or the reaction is sluggish, consider switching to a more polar solvent like Dimethylformamide (DMF). However, be aware that DMF can be harder to remove and may require higher temperatures for the reaction to proceed efficiently.

Question 2: My TLC/LCMS analysis shows the desired product, but also a significant new spot that I suspect is a side product. How can I improve the reaction's selectivity?

Answer: Formation of side products directly consumes your starting material and complicates purification, ultimately lowering the isolated yield. The primary concerns are over-iodination and degradation.

  • Controlling Stoichiometry: Using a large excess of NIS can lead to di-iodination, where a second iodine atom is added to another position on the ring system.

    • Actionable Advice: Carefully control the stoichiometry. Use between 1.05 and 1.2 equivalents of NIS. Adding the NIS portion-wise over a period (e.g., 30 minutes) rather than all at once can help maintain a low concentration of the iodinating agent and suppress over-iodination.

  • Reaction Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways. Electrophilic iodination of this ring system is typically feasible at or below room temperature.

    • Actionable Advice: Begin the reaction at 0 °C by cooling the reaction vessel in an ice bath. Add the NIS slowly, allowing the reaction to warm gradually to room temperature. This can significantly improve selectivity for the mono-iodinated product.

  • Light Exposure: Radical side reactions can be initiated by light, especially with iodine-containing reagents.

    • Actionable Advice: Conduct the reaction in a flask wrapped with aluminum foil or in a dark fume hood to exclude light. This is a simple but often overlooked step that can prevent the formation of minor, colored impurities.

Question 3: The reaction appears clean by crude analysis, but my isolated yield after workup and chromatography is consistently low. Where am I losing my product?

Answer: Product loss during the isolation and purification phase is a frustrating issue. The key is a well-designed workup procedure and an optimized chromatography method.

  • Aqueous Workup: The workup must effectively remove unreacted NIS and the succinimide byproduct.

    • Actionable Advice: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any remaining electrophilic iodine species. Follow this with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to remove the acidic succinimide byproduct. Failure to remove succinimide can complicate chromatography as it may co-elute with the product.

  • Chromatography: The polarity of this compound is moderately high. Choosing the wrong solvent system can lead to poor separation or irreversible product adsorption onto the silica gel.

    • Actionable Advice: Use a gradient elution system for column chromatography. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The product typically elutes at around 30-50% Ethyl Acetate in Hexanes. Pre-treating your silica gel with triethylamine (0.5% in the eluent) can help prevent streaking and product loss on the column, especially if your product has basic nitrogen atoms.

Experimental Protocols & Data

Optimized Iodination Protocol
  • Preparation: To a round-bottom flask wrapped in aluminum foil, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0 °C.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LCMS every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of Hexane and Ethyl Acetate.

Table 1: Optimization of Reaction Parameters
ParameterCondition ACondition BCondition CExpected Outcome & Remarks
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Dimethylformamide (DMF)DCM is preferred for easy workup. MeCN is a good alternative. DMF should be used if solubility is a major issue, but may require heating.
Temperature 0 °C to RTRoom Temperature50 °C0 °C to RT is optimal for selectivity and minimizing side products. Higher temperatures can accelerate the reaction but risk decomposition.
NIS (eq.) 1.1 eq1.5 eq2.0 eq1.1 equivalents is ideal. Higher equivalents increase the risk of di-iodination and make purification more difficult.
Catalyst NoneTFA (0.1 eq)H₂SO₄ (cat.)A catalytic amount of acid can significantly reduce reaction times for less reactive substrates, but should be introduced carefully.[4]

Visual Diagrams

Troubleshooting Workflow for Low Yield

G cluster_analysis Crude Mixture Analysis cluster_solutions Corrective Actions start Low Yield of Target Compound check_reaction Analyze Crude Reaction Mixture (TLC/LCMS) start->check_reaction incomplete Incomplete Reaction? (Starting Material Remains) check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No sol_incomplete 1. Verify NIS activity. 2. Increase reaction time. 3. Add catalytic acid (e.g., TFA). incomplete->sol_incomplete Yes clean_crude Crude Looks Clean? side_products->clean_crude No sol_side_products 1. Reduce NIS to 1.1 eq. 2. Run reaction at 0°C. 3. Protect from light. side_products->sol_side_products Yes sol_purification 1. Optimize workup (Thiosulfate wash). 2. Optimize chromatography. 3. Check for product precipitation. clean_crude->sol_purification Yes G SM 6-Chloroimidazo[1,2-b]pyridazine intermediate Sigma Complex (Resonance Stabilized) SM->intermediate + I⁺ (from NIS) NIS N-Iodosuccinimide (NIS) succinimide Succinimide NIS->succinimide + H⁺ product This compound intermediate->product - H⁺

References

troubleshooting failed reactions involving 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-3-iodoimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of this versatile heterocyclic building block. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive molecules, which makes understanding its reactivity crucial for successful synthetic campaigns.[1][2]

Section 1: Troubleshooting Failed Reactions

This section addresses specific issues that may arise during common palladium-catalyzed cross-coupling reactions involving this compound.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling at the C3-iodo position of this compound with an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in a Suzuki-Miyaura coupling with this substrate can stem from several factors related to the catalyst, base, solvent, or the starting materials themselves. The C3-iodo bond is generally more reactive than the C6-chloro bond, making selective coupling at the C3 position feasible.[3][4] However, challenges can still arise.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Degradation:

    • Causality: The Pd(0) active species is susceptible to oxidation. Improper handling or storage of the palladium precatalyst or ligands can lead to reduced catalytic activity.

    • Troubleshooting Protocol:

      • Use a Fresh Catalyst and Ligand: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand are from a fresh, properly stored batch.

      • Pre-catalyst Choice: Consider using a more robust pre-catalyst, such as a palladacycle or a complex with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), which can improve catalytic turnover.

      • Degassing: Rigorously degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) to remove oxygen.

  • Inappropriate Base Selection or Strength:

    • Causality: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] An unsuitable base may not be strong enough to activate the boronic acid or may be poorly soluble in the reaction medium.

    • Troubleshooting Protocol:

      • Screen Bases: If using a common base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]

      • Aqueous vs. Anhydrous: For many Suzuki couplings, an aqueous solution of the inorganic base is effective. Ensure the water content is appropriate, as too much can lead to catalyst decomposition.

  • Solvent Effects:

    • Causality: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents are commonly used.

    • Troubleshooting Protocol:

      • Solvent Screening: Common solvents for Suzuki reactions include 1,4-dioxane, DME, and toluene, often with a co-solvent like ethanol or water.[6] If one is not working, screen others. For instance, DME/water or toluene/ethanol/water mixtures are effective systems.

  • Boronic Acid Quality and Stoichiometry:

    • Causality: Boronic acids can undergo dehydration to form boroxines, which are often less reactive. They can also be of poor quality.

    • Troubleshooting Protocol:

      • Check Boronic Acid Quality: Use fresh, high-purity boronic acid. If in doubt, you can try recrystallizing it.

      • Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is typically used to drive the reaction to completion.

Issue 2: Competing Sonogashira Coupling at the C6-Chloro Position

Question: I am performing a Sonogashira coupling with a terminal alkyne, targeting the C3-iodo position. However, I am observing a significant amount of the di-coupled product, indicating reactivity at the C6-chloro position. How can I improve the selectivity?

Answer:

While the C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to palladium, under forcing conditions or with highly active catalysts, coupling at the C-Cl position can occur.[7] The key to achieving selectivity is to control the reaction conditions to favor the more reactive site.

Potential Causes & Troubleshooting Steps:

  • High Reaction Temperature or Prolonged Reaction Time:

    • Causality: Elevated temperatures provide the necessary activation energy for the less reactive C-Cl bond to undergo oxidative addition.

    • Troubleshooting Protocol:

      • Lower the Temperature: Start the reaction at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature, but avoid high temperatures (e.g., > 80 °C) if possible.

      • Monitor Reaction Time: Once the mono-coupled product is formed, stop the reaction to prevent further coupling at the C6 position.

  • Highly Active Catalyst System:

    • Causality: Certain palladium catalysts and ligands are so active that they can facilitate the coupling of less reactive aryl chlorides.

    • Troubleshooting Protocol:

      • Ligand Choice: The choice of ligand can influence selectivity. For Sonogashira couplings, catalysts like Pd(PPh₃)₄ are often used.[8][9] Using a less electron-rich or bulky ligand might decrease the catalyst's reactivity towards the C-Cl bond.

      • Copper Co-catalyst: The Sonogashira reaction typically employs a copper co-catalyst (e.g., CuI).[10] The nature of the copper source and its interaction with the palladium catalyst can influence the overall reactivity. Ensure you are using the appropriate amount of CuI, as an excess can sometimes lead to side reactions.

  • Base Selection:

    • Causality: The base used in the Sonogashira reaction is crucial for the deprotonation of the terminal alkyne.[11] A very strong base might promote side reactions.

    • Troubleshooting Protocol:

      • Use a Milder Base: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. If you are using a stronger base, consider switching to one of these.

Issue 3: Failure in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary amine is not proceeding. I am targeting the C6-chloro position after having functionalized the C3 position. What could be the issue?

Answer:

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[12][13] However, its success is highly dependent on the choice of catalyst, ligand, and base.[14][15][16] Failure of this reaction can often be attributed to an incompatible combination of these components.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Ligand for the Substrate:

    • Causality: The electronic and steric properties of the ligand are critical for the efficiency of the Buchwald-Hartwig reaction. Aryl chlorides are generally more challenging substrates than aryl bromides or iodides and often require specific ligands.[15]

    • Troubleshooting Protocol:

      • Ligand Screening: For coupling at an aryl chloride, bulky, electron-rich biaryl phosphine ligands are often necessary. Consider ligands such as BrettPhos, RuPhos, or Xantphos.[17]

      • Pre-formed Catalysts: Using pre-formed palladium-ligand complexes can sometimes give more reproducible results.

  • Incorrect Base:

    • Causality: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine and to facilitate the catalytic cycle.

    • Troubleshooting Protocol:

      • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate are commonly used.[15] If you are using a weaker base like K₂CO₃, it is likely not strong enough for this transformation.

  • Catalyst Poisoning:

    • Causality: The imidazo[1,2-b]pyridazine core contains nitrogen atoms that could potentially coordinate to the palladium center and inhibit catalysis. The nature of the substituent at the C3 position could also influence this.

    • Troubleshooting Protocol:

      • Increase Catalyst Loading: If you suspect catalyst inhibition, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) might overcome this issue.

      • Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio is used. Typically, a ratio of 1.1:1 to 2:1 is employed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound as a solid at room temperature, protected from light.[18][19] It is a halogenated compound and should be handled in a well-ventilated area, wearing appropriate personal protective equipment.[20]

Q2: How can I synthesize the this compound starting material?

A2: The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine with an α-haloketone.[21] For this compound, a common route would be the reaction of 3-amino-6-chloropyridazine with an appropriate iodinated three-carbon building block. Alternatively, direct iodination of a pre-formed 6-chloroimidazo[1,2-b]pyridazine can be achieved using an electrophilic iodine source.

Q3: What analytical techniques are best for monitoring the progress of reactions involving this compound?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring reaction progress. TLC provides a quick qualitative assessment of the consumption of starting material and the formation of products. LC-MS is invaluable for confirming the mass of the desired product and identifying any major side products, which can aid in troubleshooting. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural characterization of the final purified product.

Q4: Are there any known safety hazards associated with this compound?

A4: Yes, according to safety data sheets, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[20] It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Section 3: Data and Diagrams

Table 1: Recommended Conditions for Common Cross-Coupling Reactions
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura (at C3-I) Pd(PPh₃)₄ or PdCl₂(dppf)-K₂CO₃ or K₃PO₄DME/Water80-100
Sonogashira (at C3-I) PdCl₂(PPh₃)₂ / CuI-TEA or DIPEATHF or DMF25-60
Buchwald-Hartwig (at C6-Cl) Pd₂(dba)₃ or Pd(OAc)₂XPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane80-110

Diagram 1: General Troubleshooting Workflow for a Failed Suzuki Coupling

G start Failed Suzuki Reaction (Low/No Conversion) check_reagents 1. Verify Reagent Quality - Fresh Pd catalyst/ligand? - Pure boronic acid? - Anhydrous solvent? start->check_reagents check_reagents->start Reagents Faulty (Replace & Retry) check_conditions 2. Assess Reaction Conditions - Degassing sufficient? - Correct temperature? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty (Adjust & Retry) troubleshoot_catalyst Screen Catalysts/Ligands - Use pre-catalyst - Try bulky phosphine ligands check_conditions->troubleshoot_catalyst Conditions OK troubleshoot_base Screen Bases - K3PO4, Cs2CO3 - Check solubility troubleshoot_catalyst->troubleshoot_base troubleshoot_solvent Screen Solvents - Dioxane, Toluene - Add co-solvent troubleshoot_base->troubleshoot_solvent re_run Re-run Optimized Reaction troubleshoot_solvent->re_run

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Diagram 2: Reactivity Map of this compound

Caption: Relative reactivity of the C3 and C6 positions.

References

stability and storage conditions for 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 923595-49-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, maximizing experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] While some suppliers suggest storage at room temperature with protection from light, for long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. This precaution is based on the general sensitivity of halogenated heterocyclic compounds to moisture and atmospheric oxygen over extended periods.

Q2: Is this compound sensitive to light?

A2: Yes, protection from light is recommended. Iodo-substituted aromatic compounds can be susceptible to light-induced degradation, which may lead to discoloration (e.g., a shift towards a yellowish or brownish hue) and the formation of impurities. To mitigate this, always store the compound in an amber vial or a container wrapped in aluminum foil.

Q3: What is the physical appearance of this compound?

A3: This compound is a solid. The appearance is typically a white to light cream or off-white solid. Significant deviation from this appearance could indicate degradation.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[1][3]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[1][3]

Q5: How should I prepare solutions of this compound?

A5: When preparing solutions, it is crucial to use anhydrous solvents, especially if the solution is to be stored. The presence of water can promote hydrolysis or other degradation pathways. If preparing stock solutions for storage, degas the solvent with an inert gas (argon or nitrogen) before dissolving the compound and store the solution under an inert atmosphere at low temperatures (e.g., -20°C).

Troubleshooting Guide

Inconsistent experimental results can often be traced back to compound integrity. This guide will help you troubleshoot common issues.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for assessing the quality of this compound before use.

G cluster_0 Start: Visual Inspection cluster_1 Problem Identification cluster_2 Potential Causes & Actions cluster_3 Resolution start Inspect Solid Compound discolored Discolored or Clumped? start->discolored Check Appearance inconsistent_results Inconsistent Experimental Results? start->inconsistent_results Check Performance degradation Probable Degradation: - Light Exposure - Moisture - Air Oxidation discolored->degradation Yes proceed Compound is OK: Proceed with Experiment discolored->proceed No (White/Off-white) review_protocol Review Handling Protocol: - Storage Conditions - Solvent Quality - Solution Prep inconsistent_results->review_protocol Yes inconsistent_results->proceed No purity_check Action: Check Purity (e.g., LC-MS, NMR) degradation->purity_check new_vial Action: Use a Fresh Vial purity_check->new_vial Purity Confirmed Low review_protocol->purity_check

Caption: Troubleshooting workflow for stability issues.

Problem 1: The compound, which should be an off-white solid, has a yellow or brownish tint.

  • Potential Cause: This is a strong indicator of degradation. The discoloration is likely due to exposure to light or air, causing the release of free iodine or the formation of other chromophoric impurities.

  • Recommended Action:

    • Do not use: Avoid using the discolored material in your experiments as the impurities can lead to unpredictable results and side reactions.

    • Purity Check (Optional): If you have access to analytical instrumentation, you can confirm the degradation by running a quick purity check using LC-MS or ¹H NMR. Compare the results to a reference standard or the certificate of analysis.

    • Procure Fresh Material: It is highly recommended to use a fresh, unopened vial of the compound for your experiments.

    • Review Storage: Ensure that your storage conditions are adequate—specifically, that the compound is protected from light and the container is sealed tightly.

Problem 2: My experimental results are inconsistent or show lower-than-expected activity.

  • Potential Cause: If you have ruled out other experimental variables (e.g., cell line viability, reagent concentrations), the issue may lie with the integrity of your this compound stock solution or the solid material itself. Even without visible discoloration, slow degradation can occur.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before your experiment. Avoid using solutions that have been stored for extended periods, especially if they were not stored under an inert atmosphere and at low temperatures.

    • Check Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water or other impurities in the solvent can degrade the compound.

    • Use a Fresh Vial: If preparing fresh solutions does not resolve the issue, the solid material may be compromised. Open a new vial of the compound and repeat the experiment.

    • Validate Handling Protocol: Review your entire workflow, from weighing the solid to preparing the final dilution, to ensure that exposure to air, light, and moisture is minimized at every step.

Summary of Stability and Storage Conditions

ParameterRecommendationRationale & Citation
Temperature Room Temperature (short-term) or 2-8°C (long-term)To minimize thermal degradation.[4]
Atmosphere Tightly sealed container. Inert gas (Argon/Nitrogen) for long-term storage.To prevent oxidation and hydrolysis.[1]
Light Protect from light (use amber vials or foil).Iodo-compounds can be light-sensitive.
Moisture Store in a dry/desiccated environment.To prevent hydrolysis.[1]

By adhering to these guidelines, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Navigating the Functionalization of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic system. The unique electronic nature of the imidazo[1,2-b]pyridazine ring presents both exciting opportunities for derivatization and specific challenges in achieving desired chemical transformations.

This resource is structured to provide practical, experience-driven advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guides

This section is organized by common experimental challenges, providing a systematic approach to problem-solving.

Synthesis of the Imidazo[1,2-b]pyridazine Core: Low Yields and Isomeric Impurities

A robust synthesis of the core scaffold is the foundation of any subsequent functionalization. The most common method involves the condensation of a 3-aminopyridazine with an α-haloketone. However, this seemingly straightforward reaction can be plagued by issues of regioselectivity and low yields.

Question: My condensation of 3-aminopyridazine with an α-bromoketone is giving a low yield of the desired imidazo[1,2-b]pyridazine, and I'm seeing a significant amount of an isomeric byproduct. What is happening and how can I fix it?

Answer: This is a classic and frequently encountered problem in the synthesis of the imidazo[1,2-b]pyridazine core. The root cause lies in the nucleophilicity of the pyridazine ring nitrogens.

  • The Underlying Chemistry: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is often the most nucleophilic.[1] Consequently, alkylation by the α-bromoketone can occur preferentially at this site, leading to a reaction pathway that does not yield the desired bicyclic product. This results in the formation of an undesired isomer and a low yield of your target compound.

  • The Solution: Strategic Blocking with a Halogen: A highly effective and field-proven strategy is to use a 3-amino-6-halopyridazine as your starting material. The presence of a halogen (typically chlorine) at the 6-position significantly reduces the nucleophilicity of the adjacent nitrogen (N1).[1] This electronic effect redirects the initial alkylation to the desired ring nitrogen (N2), which is adjacent to the amino group, thus favoring the correct cyclization pathway to the imidazo[1,2-b]pyridazine core.[1]

Troubleshooting Workflow: Synthesis of the Imidazo[1,2-b]pyridazine Core

start Start: Low yield/isomer in core synthesis q1 Are you using 3-aminopyridazine? start->q1 s1 Problem: N1 is more nucleophilic, leading to wrong isomer. q1->s1 Yes s2 Solution: Use 3-amino-6-halopyridazine to block N1 nucleophilicity. s1->s2 protocol Protocol: Condensation with 3-amino-6-chloropyridazine s2->protocol end Result: High yield of desired imidazo[1,2-b]pyridazine protocol->end

Caption: Workflow for troubleshooting low yields and isomer formation in the synthesis of the imidazo[1,2-b]pyridazine core.

Recommended Protocol: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is adapted from established literature procedures.[2]

  • Reaction Setup: In a round-bottom flask, combine 3-amino-6-chloropyridazine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

This method typically provides the desired product in good to excellent yields (often >80%).[2]

Palladium-Catalyzed Cross-Coupling Reactions: Low Yields and Side Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine scaffold.[3] However, the nitrogen-rich nature of this heterocycle can lead to challenges.

Question: I am attempting a Suzuki-Miyaura coupling on a 3-haloimidazo[1,2-b]pyridazine, but I am getting a very low yield of the desired product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings of N-heterocycles can stem from several factors, often related to catalyst inhibition, side reactions of the boronic acid, or suboptimal reaction conditions.

  • Potential Causes and Solutions:

    • Catalyst Inhibition: The Lewis basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[4]

      • Solution: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos), can often mitigate this issue.[5] These ligands promote the desired catalytic cycle and can prevent catalyst poisoning.

    • Protodeboronation: The boronic acid coupling partner can undergo hydrolysis (protodeboronation), especially under basic conditions and at elevated temperatures, leading to the formation of the corresponding arene and reducing the amount of boronic acid available for cross-coupling.

      • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude moisture. Using anhydrous solvents and freshly dried bases is also crucial. In some cases, using potassium organotrifluoroborate salts instead of boronic acids can enhance stability.[6]

    • Inappropriate Base or Solvent: The choice of base and solvent is critical and often substrate-dependent.

      • Solution: A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[4] If this fails, screening other bases like phosphates (K₃PO₄) and different solvent systems is recommended.

    • Dehalogenation: A common side reaction is the reduction of the halo-imidazo[1,2-b]pyridazine back to the corresponding C-H bond, which can be promoted by certain palladium catalysts and reaction conditions.

      • Solution: Careful selection of the palladium precursor and ligand can minimize dehalogenation. Additionally, ensuring an efficient transmetalation step by optimizing the base and solvent can help the cross-coupling pathway outcompete the dehalogenation pathway.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling of 3-Haloimidazo[1,2-b]pyridazines

Problem Potential Cause Recommended Action
Low or no conversionCatalyst inhibition by nitrogen atoms.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5]
Inactive catalyst.Use a fresh palladium precursor and ensure proper degassing of the reaction mixture.
Significant byproduct formationProtodeboronation of the boronic acid.Use anhydrous solvents and reagents, and maintain a strict inert atmosphere. Consider using potassium organotrifluoroborate salts.[6]
Homocoupling of the boronic acid.Ensure slow addition of the boronic acid or use a slight excess of the halo-imidazo[1,2-b]pyridazine.
Dehalogenation of the starting material.Optimize the ligand and base combination. Lowering the reaction temperature may also help.
Reaction stallsInsufficiently active catalytic system.Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Consider microwave irradiation to enhance reaction rates.[7]
C-H Functionalization: Controlling Regioselectivity

Direct C-H functionalization is an atom-economical and increasingly popular method for derivatizing the imidazo[1,2-b]pyridazine core. However, controlling the site of functionalization is a key challenge.

Question: I want to perform a direct C-H arylation on my imidazo[1,2-b]pyridazine. Which position is most likely to react, and can I influence the regioselectivity?

Answer: The inherent electronic properties of the imidazo[1,2-b]pyridazine ring system strongly dictate the regioselectivity of C-H functionalization, particularly for electrophilic aromatic substitution-type reactions.

  • The C3 Position as the Most Reactive Site: The C3 position of the imidazo[1,2-b]pyridazine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[8] Mechanistic considerations show that electrophilic attack at C3 leads to a more stable cationic intermediate where the aromaticity of the six-membered pyridazine ring is preserved.[8] In contrast, attack at the C2 position would lead to a less stable intermediate. Therefore, for most direct C-H functionalization reactions, you can expect preferential reactivity at the C3 position.

  • Strategies to Influence Regioselectivity: While C3 is the kinetically favored position, achieving functionalization at other positions often requires more advanced strategies:

    • Directing Groups: The introduction of a directing group onto the scaffold can override the inherent reactivity. However, this adds synthetic steps.

    • Steric Hindrance: If the C3 position is blocked with a bulky substituent, functionalization may be directed to other available positions, although this can often lead to mixtures of products.

    • Palladium-Catalyzed C-H Activation: In some palladium-catalyzed C-H activation reactions, the regioselectivity can be influenced by the nature of the catalyst and directing groups, potentially allowing for functionalization at positions other than C3.[9] However, the nitrogen atoms in the ring can interfere with chelation-assisted C-H activation, making this a non-trivial challenge.[9]

Diagram of Imidazo[1,2-b]pyridazine Reactivity

Caption: The C3 position is the most electron-rich and favored site for electrophilic functionalization.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am using the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-amino-imidazo[1,2-b]pyridazine derivative, but the reaction is slow and gives low yields. How can I improve it?

A1: The GBB reaction is a powerful multicomponent method for accessing this scaffold.[10] For optimization, consider the following:

  • Catalyst: While the reaction can proceed without a catalyst, Lewis or Brønsted acids often improve the rate and yield. Scandium(III) triflate (Sc(OTf)₃) is a commonly used and effective Lewis acid catalyst.[7]

  • Solvent: A mixture of dichloromethane (DCM) and methanol (MeOH) is a common solvent system.[7]

  • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields.[7][11]

Q2: I am having difficulty purifying my functionalized imidazo[1,2-b]pyridazine derivative. It seems to be very polar and streaks on the silica gel column. Any suggestions?

A2: The presence of multiple nitrogen atoms makes these compounds relatively polar, which can complicate purification by normal-phase chromatography.

  • Column Chromatography Additives: Try adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This can help to reduce tailing on the silica gel column by deactivating acidic sites on the silica.

  • Reverse-Phase Chromatography: If normal-phase chromatography is consistently problematic, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is often a very effective alternative for purifying polar, nitrogen-containing heterocycles.

  • Crystallization: If your compound is a solid, exploring different solvent systems for recrystallization can be an excellent way to obtain highly pure material.

Q3: Can I perform a Sonogashira coupling on a 6-chloro-imidazo[1,2-b]pyridazine?

A3: Yes, Sonogashira couplings can be performed on halo-imidazo[1,2-b]pyridazines. For a 6-chloro derivative, you would typically first introduce a more reactive handle, such as an iodine or bromine, at the desired position for coupling (e.g., C3) via halogenation. The Sonogashira reaction would then proceed at the more reactive C-I or C-Br bond, leaving the C-Cl bond intact for potential subsequent functionalization. A typical catalyst system would involve a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine) in a solvent like DMF or THF.[2]

References

Technical Support Center: Managing Poor Solubility of Imidazo[1,2-b]pyridazine Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant, yet manageable, challenge of poor aqueous solubility in the promising imidazo[1,2-b]pyridazine class of compounds. Due to their characteristic rigid, planar, and often lipophilic nature, these derivatives frequently exhibit limited solubility in the aqueous buffers and media essential for in vitro assays.[1][2] This guide is designed to provide a logical, stepwise approach to overcoming these challenges, ensuring the generation of reliable and reproducible data.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

Encountering compound precipitation is a frequent roadblock in the early stages of in vitro screening. This section provides a systematic workflow to diagnose and resolve solubility issues, progressing from simple adjustments to more advanced formulation strategies.

Q1: My imidazo[1,2-b]pyridazine derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer/cell culture medium. What should I do?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic stock solution is rapidly forced into an aqueous environment where its thermodynamic solubility is much lower.[3][4] The key is to maintain the compound in a solubilized state long enough for your experiment.

Follow this troubleshooting workflow:

G cluster_excipients Excipient Options cluster_advanced Advanced Options start START: Compound Precipitates in Aqueous Medium step1 Step 1: Optimize Dilution Protocol & Final DMSO Concentration start->step1 step2 Step 2: Employ a Co-Solvent System step1->step2 Precipitation Persists success1 SOLVED step1->success1 Soluble step3 Step 3: Modify Buffer pH (for Ionizable Compounds) step2->step3 Precipitation Persists success2 SOLVED step2->success2 Soluble step4 Step 4: Utilize Solubilizing Excipients step3->step4 Precipitation Persists / Not Applicable success3 SOLVED step3->success3 Soluble excipient1 Cyclodextrins step4->excipient1 Choose Strategy excipient2 Surfactants step4->excipient2 Choose Strategy step5 Step 5: Advanced Formulation Strategies advanced1 Amorphous Solid Dispersions (ASDs) step5->advanced1 Choose Strategy advanced2 Lipid-Based Formulations step5->advanced2 Choose Strategy excipient1->step5 Issue Unresolved success4 SOLVED excipient1->success4 excipient2->step5 Issue Unresolved excipient2->success4 success5 SOLVED advanced1->success5 advanced2->success5

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Optimize Dilution Protocol & Final DMSO Concentration Before exploring more complex solutions, ensure your dilution technique is optimal. The goal is to minimize the final concentration of the organic solvent, as high concentrations can be toxic to cells and interfere with assays.[5]

  • Action: Aim for a final DMSO concentration of <0.5% (v/v) in your assay; many studies recommend staying below 0.1% to avoid confounding cytotoxic effects.[5]

  • Causality: DMSO is an excellent aprotic solvent that dissolves a wide range of non-polar and polar compounds.[6][7] However, its amphipathic nature can disrupt cell membranes and protein function at higher concentrations.[5] By keeping the concentration low, you minimize these off-target effects while still benefiting from its solubilizing power for the initial stock.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Perform an intermediate dilution step in your aqueous buffer or medium. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM solution (now in 10% DMSO).

    • Immediately perform the final dilution into the bulk of the assay medium, vortexing or mixing gently during the addition. This rapid dispersion can prevent localized high concentrations that trigger precipitation.

Step 2: Employ a Co-Solvent System If optimizing DMSO alone is insufficient, a combination of solvents may maintain solubility more effectively.[3][8]

  • Action: Consider solvents like ethanol, dimethylformamide (DMF), or polyethylene glycol (PEG 300/400) in combination with DMSO.

  • Causality: Different solvents interact with the solute and the aqueous phase in unique ways. A co-solvent system can create a more favorable microenvironment for the drug molecule than a single organic solvent in water, effectively increasing its solubility.

  • Protocol:

    • Prepare the stock solution in a solvent mixture (e.g., 1:1 DMSO:PEG 400).

    • Follow the optimized dilution protocol described in Step 1.

    • Crucially, always run a parallel vehicle control with the exact same co-solvent concentration to ensure the solvent mixture itself does not affect your experimental outcome. [3]

Co-SolventTypical Final Conc.Notes & Considerations
DMSO < 0.5%Gold standard; excellent solubilizer but can be cytotoxic.[5][6]
Ethanol < 1.0%Good for moderately lipophilic compounds; can be cytotoxic.[5]
PEG 300/400 < 2.0%Lower toxicity than DMSO/Ethanol; can increase solution viscosity.
DMF < 0.2%Strong solvent; use with caution due to higher potential toxicity.[3]

Step 3: Modify Buffer pH (for Ionizable Compounds) If your imidazo[1,2-b]pyridazine derivative has an ionizable functional group (an acidic or basic moiety), its solubility will be pH-dependent.[9]

  • Action: Determine the pKa of your compound. For basic compounds, lowering the pH will lead to protonation and increased solubility. For acidic compounds, increasing the pH will cause deprotonation and increase solubility.

  • Causality: The charged (ionized) form of a molecule is generally more water-soluble than the neutral form. By shifting the pH away from the compound's pKa, you increase the proportion of the more soluble ionized species.

  • Protocol:

    • Adjust the pH of your assay buffer (if your assay can tolerate it).

    • Alternatively, prepare the stock solution in a weakly acidic or basic solution (e.g., DMSO with 0.1% TFA for a basic compound) before the final dilution into the buffered medium.

Step 4: Utilize Solubilizing Excipients When solvent-based approaches fail or are incompatible with the assay, excipients that encapsulate or disperse the compound can be highly effective. The two main classes are cyclodextrins and surfactants.

G cluster_cyclo Cyclodextrin Mechanism cluster_surfactant Surfactant Mechanism drug Poorly Soluble Imidazo[1,2-b]pyridazine complex Soluble Inclusion Complex drug->complex micelle Soluble Micelle drug->micelle cyclo Cyclodextrin (e.g., HP-β-CD) cyclo->complex cyclo_desc Hydrophobic drug is encapsulated in the lipophilic core. surfactant Surfactant (e.g., Tween-20) surfactant->micelle surfactant_desc Drug partitions into the hydrophobic core of the micelle.

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

  • A) Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from water.[12][13]

    • Best Choice For: Many kinase inhibitors and other heterocyclic compounds.[14] Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used due to their high solubility and low toxicity.[7][14]

    • Protocol (Phase Solubility Study):

      • Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0-50 mM HP-β-CD).

      • Add an excess amount of your solid compound to each solution.

      • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 24-48 hours).

      • Centrifuge the samples to pellet the undissolved solid.

      • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

      • Plot the compound concentration against the cyclodextrin concentration to determine the optimal ratio for solubilization.

  • B) Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[15][16] The hydrophobic core of these micelles can entrap insoluble drug molecules, increasing their apparent solubility in the bulk aqueous phase.[17][18]

    • Best Choice For: Enzyme assays or biochemical screens. Use with extreme caution in cell-based assays, as concentrations above the CMC can lyse cell membranes.[9]

    • Common Options: Non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 are generally preferred for their lower potential for protein denaturation compared to ionic surfactants like SDS.[9][17]

    • Protocol:

      • Determine the CMC of your chosen surfactant in your assay buffer.

      • Prepare the assay buffer containing the surfactant at a concentration slightly above its CMC (e.g., 0.01 - 0.05% Tween-20).[9]

      • Add the compound's DMSO stock solution directly to this surfactant-containing buffer.

Step 5: Advanced Formulation Strategies If the above methods are insufficient, particularly for in vivo preclinical development, more advanced formulation techniques may be required.

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[19][20]

    • Causality: The amorphous form of a drug does not have a stable crystal lattice to overcome, making it dissolve much more readily and often allowing it to achieve a state of supersaturation in solution.[21][22] The polymer stabilizes the drug, preventing it from recrystallizing back to its less soluble form.[22]

    • Protocol (Solvent Evaporation Method):

      • Select a suitable polymer carrier (e.g., PVP, HPMC, HPMCAS).[4]

      • Dissolve both your imidazo[1,2-b]pyridazine derivative and the polymer in a common volatile solvent (e.g., methanol or acetone).[4]

      • Evaporate the solvent using a rotary evaporator to form a thin film.

      • Further dry the film under vacuum to remove all residual solvent.

      • The resulting solid dispersion can then be scraped and reconstituted in aqueous buffer for your experiment. This method is often used to prepare material for both in vitro dissolution testing and in vivo studies.[23]

Frequently Asked Questions (FAQs)

Q2: Why are imidazo[1,2-b]pyridazine derivatives often poorly soluble? The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that is largely planar and aromatic.[24][25] Substituents added to this core to achieve biological activity (e.g., aryl or other lipophilic groups, common in kinase inhibitors) often increase the molecule's overall lipophilicity and molecular weight, leading to poor aqueous solubility.[26][27]

Q3: Is sonication a good way to dissolve my compound? Sonication can be a useful physical method to break down aggregates and speed up the initial dissolution of a compound in a solvent like DMSO.[28] However, it is a temporary fix for dispersion, not a solution for poor thermodynamic solubility. If a compound is truly insoluble, it will likely precipitate out of solution again after sonication ceases.[9] It is best used as an aid during stock solution preparation, not as a primary solubilization strategy in aqueous media.

Q4: Can I just increase the concentration of DMSO in my cell-based assay to 2%? I see some protocols that use this. While some robust cell lines might tolerate up to 2% DMSO for a short period, it is strongly discouraged as a general practice.[5] At concentrations above 0.5-1.0%, DMSO can induce cellular stress, affect membrane potential, induce apoptosis, and act as a differentiating agent, all of which can confound your experimental results and lead to false positives or negatives.[5] It is always best to keep the final DMSO concentration as low as possible and to run a vehicle control.

Q5: How do I choose between using a cyclodextrin and a surfactant? The choice depends heavily on your assay system.

  • Use Cyclodextrins for: Cell-based assays (e.g., proliferation, signaling, cytotoxicity) and many biochemical assays. They are generally well-tolerated by cells and form a 1:1 complex with the drug molecule.[12][14]

  • Use Surfactants for: Primarily biochemical or enzyme-based assays where cell viability is not a concern. They are very effective but can interfere with biological membranes and protein structures.[9][29]

Q6: My compound is a kinase inhibitor. Are there any special considerations? Yes. Many kinase inhibitors, including those based on the imidazo[1,2-b]pyridazine scaffold, are designed to bind to a hydrophobic pocket in the target protein.[1][24] This inherent lipophilicity is a primary driver of poor solubility. Cyclodextrin complexation is a particularly promising approach for this class of drugs, as it has been shown to be effective for numerous other kinase inhibitors.[13][14]

References

Validation & Comparative

Predicted ¹H NMR Data for 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the ¹H NMR Analysis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel heterocyclic compounds is a cornerstone of successful research. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including kinase inhibition and activity at benzodiazepine receptors.[1][2] Among its many derivatives, this compound serves as a versatile intermediate for further functionalization through cross-coupling reactions.[3] Accurate and unambiguous structural confirmation of this key building block is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. In the absence of a publicly available, assigned spectrum for this specific molecule, we will leverage our expertise to present a detailed prediction of its ¹H NMR data. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with the experimentally determined spectra of structurally related analogs. This approach not only offers a reliable reference for researchers working with this compound but also illustrates a practical workflow for spectral interpretation when reference data is scarce.

The structure of this compound features three aromatic protons on the bicyclic ring system. Their chemical shifts and coupling patterns are dictated by the electronic environment, which is significantly influenced by the nitrogen atoms of the pyridazine and imidazole rings, as well as the electron-withdrawing effects of the chloro and iodo substituents.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Based on the analysis of related structures, the predicted ¹H NMR data for this compound in a standard solvent like DMSO-d₆ is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2~ 8.15s-1H
H-8~ 8.05d~ 9.51H
H-7~ 7.40d~ 9.51H

Justification of the Predicted Spectrum

The prediction of the ¹H NMR spectrum is based on the following expert analysis:

  • H-2 Proton: This proton is on the imidazole ring. In the parent imidazo[1,2-b]pyridazine, the corresponding proton (H-2) appears as a doublet of doublets. However, the presence of the bulky and electron-withdrawing iodine atom at the adjacent C-3 position will remove any coupling to a proton at that position and will likely deshield H-2, shifting it downfield. It is therefore predicted to be a singlet.

  • H-8 and H-7 Protons: These protons are on the pyridazine ring and are ortho to each other, which will result in a doublet for each signal with a relatively large coupling constant, characteristic of ortho-coupling in six-membered aromatic rings. The H-8 proton is adjacent to a nitrogen atom, which is expected to deshield it significantly, placing its signal at a lower field compared to H-7. The electron-withdrawing chloro group at C-6 will deshield both H-7 and H-8, but its effect will be more pronounced on the ortho proton, H-7. However, the overriding effect for H-8 is its proximity to the bridgehead nitrogen and the adjacent nitrogen in the pyridazine ring.

Hypothetical Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic molecules.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the temperature to 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • The relaxation delay should be set to at least 5 seconds to ensure full relaxation of the protons, allowing for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants of the signals.

Comparative ¹H NMR Analysis

To contextualize the predicted data for this compound, it is instructive to compare it with the experimental data of the parent imidazo[1,2-b]pyridazine and a closely related chlorinated analog.

CompoundH-2 (ppm)H-3 (ppm)H-7 (ppm)H-8 (ppm)Solvent
Imidazo[1,2-b]pyridazine [4]7.95 (dd)7.65 (dd)7.15 (dd)8.35 (dd)CDCl₃
6-Chloroimidazo[1,2-b]pyridazine [5]8.01 (s)-7.29 (d)8.45 (d)CDCl₃
This compound (Predicted) ~ 8.15 (s)-~ 7.40 (d)~ 8.05 (d)DMSO-d₆

Comparative Analysis Workflow

G cluster_Target Target Molecule Analysis cluster_Analogs Reference Compound Data Target This compound PredictedData Predicted ¹H NMR Data (Chemical Shifts, Multiplicities) Target->PredictedData Based on substituent effects Comparison Comparative Analysis PredictedData->Comparison Parent Imidazo[1,2-b]pyridazine (Parent Scaffold) ExperimentalData Experimental ¹H NMR Data Parent->ExperimentalData ChloroAnalog 6-Chloroimidazo[1,2-b]pyridazine (Monosubstituted Analog) ChloroAnalog->ExperimentalData ExperimentalData->Comparison Conclusion Structural Confirmation and Understanding of Electronic Effects Comparison->Conclusion

Caption: Workflow for the comparative ¹H NMR analysis.

This comparison reveals key trends:

  • Effect of the Chloro Group: The introduction of a chloro group at the 6-position in 6-chloroimidazo[1,2-b]pyridazine causes a downfield shift of the adjacent H-7 and H-8 protons compared to the parent compound, which is consistent with the electron-withdrawing nature of chlorine.[5]

  • Effect of the Iodo Group: The substitution of a proton with an iodine atom at the 3-position simplifies the spectrum by removing the H-3 signal and the couplings to H-2. The predicted downfield shift of H-2 in the target molecule is a reasonable expectation due to the inductive effect of the iodo substituent.

  • Solvent Effects: It is important to note that the solvent can influence chemical shifts. The predicted values in DMSO-d₆ may differ slightly from what would be observed in CDCl₃.

Conclusion

References

A Researcher's Guide to Site-Selective Functionalization: Comparing the Reactivity of the Iodo vs. Chloro Positions in 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazo[1,2-b]pyridazine scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents, including the FDA-approved drug Ponatinib.[1] The strategic functionalization of this core is paramount for modulating pharmacological properties. The di-halogenated derivative, 6-Chloro-3-iodoimidazo[1,2-b]pyridazine, presents a particularly valuable starting material due to the distinct and exploitable reactivity differences between its two halogenated positions.

This in-depth technical guide provides a comparative analysis of the reactivity of the C3-iodo and C6-chloro positions. We will delve into the underlying principles governing this selectivity and provide experimentally supported protocols for achieving site-selective functionalization through common and powerful synthetic transformations.

The Fundamental Reactivity Landscape: C-I vs. C-Cl

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf >> Cl.[2] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[2]

This fundamental principle is the cornerstone of selectivity in the this compound system. The C3-iodo position serves as the more reactive "handle," allowing for a wide range of transformations under milder conditions while leaving the more robust C6-chloro position untouched for subsequent, more forcing manipulations. This orthogonal reactivity is the key to creating diverse and complex molecular architectures from a single, versatile starting material.

Visualizing Reaction Selectivity

The following diagram illustrates the general principle of selective functionalization, prioritizing the more labile C3-iodo position for initial modification.

G cluster_0 Reactivity Hierarchy Start This compound C3_Func C3-Functionalized Intermediate (6-Chloro-3-R-imidazo[1,2-b]pyridazine) Start->C3_Func Mild Conditions (e.g., Sonogashira, Suzuki @ RT-50°C) Selective C-I Activation C6_Func C6-Functionalized Product (6-R'-3-R-imidazo[1,2-b]pyridazine) C3_Func->C6_Func Forcing Conditions (e.g., Suzuki @ >80°C, Buchwald-Hartwig, SNAr) C-Cl Activation

Caption: General workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

The true utility of this compound is realized through the strategic application of palladium-catalyzed cross-coupling reactions. Below, we compare the reactivity at each position for several key transformations.

Sonogashira Coupling: Selective Alkynylation at C3

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is exceptionally selective for the C3-iodo position.[3][4] This transformation can typically be carried out under mild, copper-free conditions, ensuring that the C6-chloro position remains completely unreacted. This selectivity is critical in the synthesis of kinase inhibitors like Ponatinib, where an ethynyl linkage at C3 is a key pharmacophoric element.[5][6]

Table 1: Representative Conditions for Selective Sonogashira Coupling

PositionCatalyst SystemBaseSolventTemp. (°C)YieldReference
C3-Iodo PdCl₂(PPh₃)₂, CuIEt₃N / DMFDMFRTHigh[3]
C3-Iodo [(cinnamyl)PdCl]₂ / cBRIDPEt₃NAq. Micellar45High[5]
C6-Chloro ----No ReactionInferred
Suzuki-Miyaura Coupling: Stepwise Arylation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl linkages. With this compound, a stepwise approach is highly effective. Milder conditions will favor reaction at the C3-iodo position, while more forcing conditions, often requiring more electron-rich and bulky phosphine ligands, are necessary to activate the C6-chloro bond.[7][8]

A review on the functionalization of the imidazo[1,2-b]pyridazine core highlights a sequential Suzuki/Suzuki reaction on the analogous 6-bromo-3-iodo substrate.[7] The first Suzuki coupling occurs selectively at the C3-iodo position at 100°C using Pd(PPh₃)₄. The subsequent coupling at the C6-bromo position requires a different catalyst system (PdCl₂(dppf)) and reflux conditions to proceed.[7] This provides a strong model for the expected reactivity of the chloro-analog.

Table 2: Expected Conditions for Sequential Suzuki-Miyaura Coupling

PositionCatalyst SystemBaseSolventTemp. (°C)Expected Outcome
C3-Iodo Pd(PPh₃)₄Na₂CO₃ (aq)DMF~80-100High Yield
C6-Chloro PdCl₂(dppf) or Pd(OAc)₂ / SPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂O>100 (Reflux)Moderate to High Yield
Stille Coupling: An Alternative C-C Bond Formation

Similar to the Sonogashira and Suzuki reactions, the Stille coupling shows high selectivity for the C3-iodo position. In a reported example, 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine was successfully coupled with various organostannanes at the C3 position in high yields (up to 95%) at a relatively mild 50°C, with the C6-chloro group remaining intact.[9]

Functionalization of the C6-Chloro Position

Once the C3 position has been functionalized, the C6-chloro group can be targeted using more forcing cross-coupling conditions or by switching to a different reaction class entirely.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities, which are prevalent in pharmaceuticals.[10] This reaction is generally more challenging for aryl chlorides than for iodides and often requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide.[1] These conditions can be effectively applied to the C6-chloro position of a C3-functionalized imidazo[1,2-b]pyridazine.

Nucleophilic Aromatic Substitution (SNAr)

The C6-chloro position is also susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the electron-withdrawing nature of the fused heterocyclic system. This provides a palladium-free alternative for introducing heteroatom nucleophiles. The reaction typically requires a strong nucleophile (e.g., an alkoxide or an amine) and is often promoted by heat. This pathway offers a complementary strategy to the palladium-catalyzed methods, expanding the synthetic toolbox available to researchers.

Experimental Protocols

The following protocols are representative procedures for achieving selective functionalization. Researchers should optimize conditions for their specific substrates.

Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position

This protocol is adapted from methodologies used in the synthesis of Ponatinib intermediates.[5]

G cluster_workflow Sonogashira Coupling Workflow start 1. Combine Reactants reagents Add: - this compound (1 eq) - Terminal Alkyne (1.2 eq) - Solvent (e.g., DMF) - Base (e.g., Et3N, 2 eq) start->reagents degas 2. Degas Mixture (e.g., Ar sparging for 15 min) reagents->degas catalyst 3. Add Catalyst - PdCl₂(PPh₃)₂ (0.05 eq) - CuI (0.1 eq) degas->catalyst reaction 4. Reaction (Stir at RT for 12-24h) catalyst->reaction workup 5. Workup & Purification (Quench, Extract, Column Chromatography) reaction->workup product Product: 6-Chloro-3-(alkynyl)imidazo[1,2-b]pyridazine workup->product

Caption: Workflow for selective C3-Sonogashira coupling.

  • Reaction Setup: To a flame-dried flask under an argon atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous DMF.

  • Base Addition: Add triethylamine (2.0-3.0 equiv) to the mixture.

  • Degassing: Sparge the solution with argon for 15-20 minutes.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.1 equiv) to the reaction flask under a positive pressure of argon.

  • Reaction: Stir the reaction mixture at room temperature until TLC or LCMS analysis indicates complete consumption of the starting iodide.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-chloro-3-(alkynyl)imidazo[1,2-b]pyridazine.

Protocol 2: Buchwald-Hartwig Amination at the C6-Chloro Position

This protocol is a general procedure based on established methods for aryl chlorides.[1]

  • Reaction Setup: To a flame-dried Schlenk tube, add the C3-substituted-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired amine (1.2-1.5 equiv), sodium tert-butoxide (1.5-2.0 equiv), and the palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv)).

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the C6-aminated product.

Conclusion and Future Outlook

The differential reactivity of the C3-iodo and C6-chloro positions on the imidazo[1,2-b]pyridazine scaffold provides a robust and predictable platform for the synthesis of complex, polysubstituted heterocycles. The high liability of the C-I bond allows for selective functionalization under mild palladium-catalyzed conditions, reserving the more inert C-Cl bond for subsequent transformations under more forcing cross-coupling conditions or via SNAr. This orthogonal chemical behavior is a powerful asset for medicinal chemists and drug development professionals, enabling the systematic and efficient exploration of chemical space around this critical pharmacophore. By understanding and leveraging these fundamental principles of reactivity, researchers can accelerate the design and synthesis of next-generation therapeutic agents.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Analysis of its Potential as a GSK-3β Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has positioned protein kinase inhibitors at the forefront of modern drug discovery. Their ability to modulate cellular signaling pathways with high specificity has revolutionized the treatment of numerous diseases, particularly cancer. Within the vast landscape of kinase-inhibitor scaffolds, the imidazo[1,2-b]pyridazine core has emerged as a "privileged structure," demonstrating remarkable versatility and potential for the development of potent and selective inhibitors against a range of kinase targets. While the specific biological activity of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine is not extensively detailed in public literature, its core structure is a key component of highly effective inhibitors of several critical kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3]

This guide provides an in-depth comparative analysis of the biological activity of the imidazo[1,2-b]pyridazine scaffold, using this compound as a representative example of its potential as a GSK-3β inhibitor. We will objectively compare its prospective performance with other classes of kinase inhibitors, supported by experimental data and a detailed examination of the underlying molecular mechanisms.

The Rise of Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and survival.[1][2] Its dysregulation has been implicated in a wide array of pathologies, such as Alzheimer's disease, type 2 diabetes, mood disorders, and various cancers.[1][2] Specifically, GSK-3β has been linked to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[1][2]

Recent medicinal chemistry efforts have successfully identified imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally bioavailable inhibitors of GSK-3β.[1][2] Structure-activity relationship (SAR) studies have demonstrated that strategic modifications to the imidazo[1,2-b]pyridazine core can significantly enhance inhibitory potency and brain penetrance, a critical attribute for targeting neurodegenerative diseases.[1][2] These findings underscore the therapeutic potential of this scaffold in addressing GSK-3β-mediated pathologies.

A Comparative Look: Imidazo[1,2-b]pyridazines vs. Other Kinase Inhibitors

To fully appreciate the potential of the imidazo[1,2-b]pyridazine scaffold, it is essential to compare it with other well-established kinase inhibitors. This comparative analysis will focus on other GSK-3β inhibitors, as well as inhibitors of two other critical kinase families: Src and PI3K.

Head-to-Head: Other GSK-3β Inhibitors

The landscape of GSK-3β inhibitors is diverse, encompassing a range of chemical scaffolds and mechanisms of action. A comparison with these established inhibitors highlights the potential advantages of the imidazo[1,2-b]pyridazine series.

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionKey CharacteristicsClinical Development Stage
Imidazo[1,2-b]pyridazines Derivative 47 [1]ATP-competitivePotent, selective, brain-penetrant, and orally bioavailable.[1][2]Preclinical
Thiadiazolidinones TideglusibNon-ATP-competitive, irreversibleReduces tau phosphorylation; has undergone clinical trials for Alzheimer's and progressive supranuclear palsy with mixed results.[4][5][6]Phase II
Maleimides Ro 31-8220ATP-competitivePotent but not highly selective for GSK-3β.Preclinical
Paullones KenpaulloneATP-competitiveInhibits GSK-3β and cyclin-dependent kinases.Preclinical
Lithium Lithium ChlorideCompetitive with magnesiumA clinically used mood stabilizer with known GSK-3β inhibitory activity.[4]Approved (for bipolar disorder)

The imidazo[1,2-b]pyridazine scaffold offers a promising combination of high potency, selectivity, and favorable pharmacokinetic properties, positioning it as a strong candidate for further development, particularly for central nervous system disorders.

Broader Context: Src and PI3K Kinase Inhibitors

Comparing the imidazo[1,2-b]pyridazine scaffold with inhibitors of other major kinase families, such as Src and PI3K, provides a wider perspective on the strategies employed in kinase inhibitor design and their therapeutic applications.

Src Family Kinase (SFK) Inhibitors: Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[7] Its overactivation is a hallmark of many cancers, making it a prime therapeutic target.[7][8]

  • Key Src Inhibitors: Dasatinib, Saracatinib, and Bosutinib are prominent Src inhibitors that have been extensively studied in clinical trials for various solid tumors.[7][9][10]

  • Mechanism: These are typically ATP-competitive inhibitors.

  • Comparison Point: While the imidazo[1,2-b]pyridazine derivatives discussed here are primarily GSK-3β inhibitors, the broader imidazo[1,2-b]pyridazine scaffold has been explored for its activity against other kinases.[3][11] This highlights the tunability of this scaffold to achieve selectivity for different kinase targets. The development of highly selective inhibitors is a key challenge in the field to minimize off-target effects.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth and survival.[12] Hyperactivation of this pathway is one of the most common events in human cancers.

  • Key PI3K Inhibitors: A number of PI3K inhibitors have been approved for cancer therapy, including Alpelisib (a PI3Kα-specific inhibitor) and Idelalisib (a PI3Kδ-specific inhibitor).[12][13][14][15][16]

  • Mechanism: These are also primarily ATP-competitive inhibitors.

  • Comparison Point: The success of isoform-specific PI3K inhibitors like alpelisib underscores the importance of targeting specific nodes within a signaling pathway.[13] Similarly, the development of selective GSK-3β inhibitors from the imidazo[1,2-b]pyridazine class aims to achieve a targeted therapeutic effect while minimizing toxicity.

Visualizing the Molecular Landscape

To better understand the context of GSK-3β inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for evaluating inhibitor potency.

GSK-3β Signaling Pathway cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Wnt/β-catenin Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Wnt Ligands Wnt Ligands Destruction Complex Destruction Complex Wnt Ligands->Destruction Complex Inhibits Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β Inhibits β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates for degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription Activates GSK-3β->β-catenin Part of Destruction Complex Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Promotes Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->GSK-3β Inhibits

Caption: Simplified GSK-3β signaling pathways.

Kinase Inhibition Assay Workflow cluster_workflow Experimental Steps Start Start Prepare Reagents 1. Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Incubate 2. Incubate Kinase with Varying Inhibitor Concentrations Prepare Reagents->Incubate Initiate Reaction 3. Add Substrate and ATP (e.g., [γ-32P]ATP) Incubate->Initiate Reaction Stop Reaction 4. Stop Reaction and Separate Substrate Initiate Reaction->Stop Reaction Measure Activity 5. Quantify Phosphorylated Substrate (e.g., Scintillation Counting) Stop Reaction->Measure Activity Data Analysis 6. Plot Activity vs. Inhibitor Concentration and Calculate IC50 Measure Activity->Data Analysis End End Data Analysis->End

References

A Researcher's Guide to the Spectroscopic Differentiation of Imidazo[1,2-b]pyridazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from anticancer to anti-inflammatory agents.[1][2] The precise substitution pattern on this bicyclic heteroaromatic system is critical for its pharmacological activity. Consequently, the unambiguous identification of its various isomers is a paramount task in drug discovery and development. This guide provides an in-depth comparison of imidazo[1,2-b]pyridazine isomers using key spectroscopic techniques, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Critical Role of Isomer Identification

The biological activity of imidazo[1,2-b]pyridazine derivatives can be profoundly influenced by the position of substituents on the fused ring system. For instance, substitutions at the 2-, 3-, 6-, and 7-positions can dramatically alter the molecule's interaction with biological targets. Therefore, robust analytical methods to differentiate these isomers are essential for structure-activity relationship (SAR) studies and for ensuring the chemical integrity of potential drug candidates.[1][3]

Key Spectroscopic Techniques for Isomer Differentiation

A multi-spectroscopic approach is often necessary for the definitive characterization of imidazo[1,2-b]pyridazine isomers. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible & Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of imidazo[1,2-b]pyridazine isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the protons on the imidazo[1,2-b]pyridazine core are highly sensitive to the electronic effects of substituents and their positions.

  • Protons on the Imidazole Ring (H-2 and H-3): The chemical shifts of these protons are influenced by substituents on the imidazole ring itself and on the pyridazine ring.

  • Protons on the Pyridazine Ring (H-6, H-7, and H-8): The substitution pattern on the pyridazine ring will significantly alter the chemical shifts and coupling patterns of the remaining protons. For example, a substituent at the 6-position will primarily affect the chemical shifts of H-7 and H-8.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-b]pyridazine core are indicative of the substitution pattern.[4][5][6]

Comparative ¹H and ¹³C NMR Data for Unsubstituted Imidazo[1,2-b]pyridazine:

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2-139.05
3-116.72
5-143.10
6-125.75
7-116.76
8-133.83

Data sourced from ChemicalBook.[4][7]

Causality Behind Experimental Choices: When analyzing a newly synthesized imidazo[1,2-b]pyridazine derivative, a full suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial.

  • COSY helps to identify proton-proton coupling networks, allowing for the assignment of adjacent protons on the pyridazine ring.

  • HSQC correlates directly bonded proton and carbon atoms.

  • HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for definitively assigning the position of substituents. For example, an HMBC correlation between a substituent's proton and a specific carbon of the imidazo[1,2-b]pyridazine core can confirm its point of attachment.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) can offer clues about the isomeric structure.[8][9]

Key Fragmentation Pathways: The fragmentation of the imidazo[1,2-b]pyridazine core often involves characteristic losses of small molecules like HCN or N₂. The nature and position of substituents will influence the relative abundance of fragment ions. While detailed fragmentation analysis can be complex, comparing the MS/MS spectra of different isomers can reveal subtle but consistent differences. For instance, the loss of a substituent from different positions may lead to fragment ions of varying stability, resulting in different relative intensities in the mass spectrum.[10][11][12]

UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Transitions

UV-Visible and fluorescence spectroscopy probe the electronic structure of the molecule. The absorption and emission maxima (λ_max) are sensitive to the extent of π-conjugation and the electronic nature of the substituents.[13][14]

  • Effect of Substitution: Electron-donating or -withdrawing groups at different positions on the imidazo[1,2-b]pyridazine ring will alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra.

  • Isomer Differentiation: While UV-Vis and fluorescence spectra alone may not be sufficient for unambiguous isomer identification, they can provide complementary information. For example, isomers with more extended conjugation will typically exhibit a red-shift (longer wavelength) in their absorption and emission maxima.[15]

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of imidazo[1,2-b]pyridazine isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified imidazo[1,2-b]pyridazine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize spectral width, number of scans, and relaxation delay for optimal signal-to-noise and resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Acquire standard 2D NMR spectra using pre-defined parameter sets.

    • Optimize the parameters (e.g., spectral widths, number of increments) for the specific compound.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

Protocol 2: Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isomer in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Analysis:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire full scan MS data to determine the molecular weight.

    • Acquire MS/MS data by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass and elemental composition.

    • Analyze the fragmentation pattern and compare it with that of other isomers.

Protocol 3: UV-Visible and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a series of dilute solutions of the isomer in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) in quartz cuvettes.

  • UV-Visible Spectroscopy:

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

    • Determine the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λ_max.

    • Record the emission spectrum.

    • Determine the wavelength of maximum emission.

  • Data Analysis:

    • Compare the λ_max values for absorption and emission among the different isomers.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of imidazo[1,2-b]pyridazine isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesize Isomers Purification Purify via Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS/MS) Purification->MS UV_Vis UV-Vis & Fluorescence Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparative Analysis UV_Vis->Comparison Structure_Elucidation->Comparison Report Final Report Comparison->Report

Caption: Workflow for Spectroscopic Isomer Differentiation.

Conclusion

The unambiguous differentiation of imidazo[1,2-b]pyridazine isomers is a critical step in the development of novel therapeutics. A combination of advanced spectroscopic techniques, particularly 1D and 2D NMR, provides the most definitive structural information. Mass spectrometry and UV-Visible/fluorescence spectroscopy offer valuable complementary data. By following rigorous experimental protocols and carefully interpreting the resulting data, researchers can confidently identify and characterize these important heterocyclic compounds, paving the way for the discovery of new and effective medicines.

References

A Comparative Guide to the Synthesis and LC-MS Validation of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous validation of novel heterocyclic compounds are paramount. This guide provides an in-depth technical comparison of synthetic routes for 6-Chloro-3-iodoimidazo[1,2-b]pyridazine, a valuable scaffold in medicinal chemistry. We will explore a classical two-step synthesis involving direct iodination and compare it with a modern cross-coupling approach. Each method's performance will be objectively assessed, supported by a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) validation protocol to ensure the identity, purity, and quality of the final product.

Introduction: The Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing inhibitors of various enzymes and receptors. The introduction of halogen atoms, such as chlorine and iodine, at specific positions provides crucial handles for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for drug discovery programs. This guide focuses on the synthesis and validation of the key intermediate, this compound.

Synthetic Strategies: A Head-to-Head Comparison

We will compare two distinct and widely applicable synthetic strategies for obtaining substituted imidazo[1,2-b]pyridazines.

Method 1: Classical Two-Step Synthesis via Direct Iodination

This approach involves the initial construction of the imidazo[1,2-b]pyridazine ring system, followed by electrophilic iodination at the C3 position. This method is often favored for its straightforward nature and the use of readily available starting materials.

Method 2: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to introduce a substituent at the C3 position of a pre-functionalized imidazo[1,2-b]pyridazine core. This strategy offers greater flexibility in introducing a wide range of aryl or heteroaryl moieties.

dot

Caption: Comparative overview of the two synthetic routes.

Experimental Protocols

Method 1: Detailed Protocol for Two-Step Synthesis

This protocol is a reliable method for the gram-scale synthesis of the target compound.

Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

  • Rationale: This initial cyclization reaction forms the core bicyclic structure. The reaction of an aminopyridazine with an α-haloaldehyde is a classical and effective method for constructing the imidazo[1,2-b]pyridazine scaffold.

  • Procedure:

    • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine as a solid. A typical reported yield for this step is around 85% with a purity of >99%[1].

Step 2: Iodination of 6-chloroimidazo[1,2-b]pyridazine

  • Rationale: The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations.

  • Procedure:

    • Dissolve the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) from Step 1 in a suitable solvent like acetonitrile or dichloromethane.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is generally complete within 2-4 hours.

    • After completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Method 2: Detailed Protocol for Suzuki-Miyaura Cross-Coupling

This protocol showcases the synthesis of a 3-aryl-6-chloroimidazo[1,2-b]pyridazine, demonstrating the utility of the iodo-substituted precursor.

  • Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in medicinal chemistry. The iodo-substituent at the C3 position is an excellent coupling partner for this transformation.

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

    • Add a mixture of solvents, typically 1,2-dimethoxyethane (DME) and water.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction to reflux (around 80-90 °C) and monitor by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-6-chloroimidazo[1,2-b]pyridazine. Yields for Suzuki-Miyaura couplings on similar substrates are generally reported to be in the range of 14-28%[3].

Performance Comparison

ParameterMethod 1: Two-Step SynthesisMethod 2: Suzuki-Miyaura Cross-CouplingAnalysis
Overall Yield ~68% (estimated)14-28%Method 1 provides a significantly higher overall yield for the specific target molecule.
Purity (Post-Purification) >95%>95%Both methods can achieve high purity after standard purification techniques.
Reaction Time ~5-9 hours4-12 hoursReaction times are comparable, though the Suzuki coupling can sometimes require longer heating periods.
Reagent Availability & Cost Starting materials are generally inexpensive and readily available.Arylboronic acids can vary in cost and availability. Palladium catalysts can be expensive.Method 1 is generally more cost-effective for the synthesis of the iodo-substituted intermediate.
Versatility Limited to iodination at the C3 position.Highly versatile for introducing a wide range of aryl and heteroaryl groups at the C3 position.Method 2 is superior in terms of generating structural diversity.
Scalability Generally straightforward to scale up.Scaling up palladium-catalyzed reactions can sometimes present challenges with catalyst deactivation and removal.Method 1 may be more amenable to large-scale synthesis.

LC-MS Validation Protocol

A robust LC-MS method is crucial for confirming the successful synthesis and ensuring the purity of the final product.

dot

LCMS_Workflow A Sample Preparation (Dissolve in Mobile Phase) B LC Separation (C18 Reverse Phase) A->B Injection C Ionization (ESI+) B->C Elution D Mass Analysis (Quadrupole) C->D Ion Transfer E Data Analysis (Purity & Identity) D->E Signal Detection

Caption: A typical workflow for LC-MS validation.

Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) is a common choice for separating small aromatic molecules[4].

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the compound of interest and any impurities.

  • Flow Rate: 0.3 - 0.5 mL/min for a standard HPLC system.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally effective for nitrogen-containing heterocyclic compounds.

    • Capillary Voltage: ~3.5 kV

    • Drying Gas (Nitrogen) Flow and Temperature: Optimized to ensure efficient desolvation.

    • Scan Range: A mass range that includes the expected molecular ion of the product (e.g., m/z 100-500). For this compound, the expected [M+H]⁺ is approximately m/z 279.9.

Validation Parameters
  • Identity Confirmation: The primary confirmation of the target molecule is the observation of its protonated molecular ion ([M+H]⁺) in the mass spectrum. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be visible in the mass spectrum of the molecular ion, providing further confidence in the elemental composition.

  • Purity Assessment: The purity of the synthesized compound is determined from the chromatogram. The peak area of the main product is compared to the total area of all peaks detected. A purity of >95% is generally considered acceptable for many research applications.

  • Retention Time: The retention time of the main peak should be consistent across multiple injections, indicating the stability of the chromatographic method.

Conclusion

Both the classical two-step synthesis and the modern Suzuki-Miyaura cross-coupling approach are viable methods for the synthesis of functionalized imidazo[1,2-b]pyridazines. The choice of method will depend on the specific goals of the researcher.

  • For the straightforward, high-yield synthesis of the key intermediate This compound , the two-step synthesis via direct iodination is the more efficient and cost-effective approach.

  • For the creation of a diverse library of 3-aryl-6-chloroimidazo[1,2-b]pyridazines , the Suzuki-Miyaura cross-coupling method is superior due to its versatility, despite the potentially lower yields and higher cost.

Regardless of the synthetic route chosen, rigorous LC-MS validation is an indispensable step to confirm the identity and purity of the final compound, ensuring the reliability of subsequent biological or chemical studies. The protocols and comparative data presented in this guide provide a solid foundation for researchers working with this important class of heterocyclic compounds.

References

A Comparative Guide to the Cytotoxic Evaluation of Novel Pyrrolo[1,2-b]pyridazines in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the chemical scaffold of pyrrolo[1,2-b]pyridazine has emerged as a promising area of investigation. This class of nitrogen-containing heterocyclic compounds has garnered significant attention for its diverse pharmacological activities, including potent antitumor properties.[1] This guide provides an in-depth comparative analysis of the cytotoxic potential of recently developed pyrrolo[1,2-b]pyridazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their performance against various cancer cell lines, juxtapose their efficacy with established anticancer drugs, elucidate their primary mechanisms of action, and provide detailed experimental protocols for their cytotoxic evaluation.

Comparative Cytotoxic Performance of Novel Pyrrolo[1,2-b]pyridazines

The true measure of a novel anticancer agent lies in its ability to effectively and selectively eliminate cancer cells. Numerous studies have demonstrated the dose- and time-dependent cytotoxic activity of new pyrrolo[1,2-b]pyridazine derivatives against a panel of human cancer cell lines.[2] Below is a comparative summary of the cytotoxic activities, represented by half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, of several novel compounds against various cancer cell lines. For context, their performance is compared with standard chemotherapeutic agents.

Compound IDCancer Cell LineCancer TypeIC50 / GI50 (µM)Standard DrugCancer Cell LineIC50 (µM)
SPP10 [3]MCF-7Breast Adenocarcinoma2.31 ± 0.3Doxorubicin [4]MCF-72.50
H69ARLung Carcinoma3.16 ± 0.8Cisplatin [5]SK-OV-310 ± 2.985
PC-3Prostate Adenocarcinoma4.2 ± 0.25-Fluorouracil [2]LoVoNot specified
5a [2]LoVoColon AdenocarcinomaStrong cytotoxic effects notedDoxorubicin [6]MCF-78.306
5c [2]LoVoColon AdenocarcinomaStrong cytotoxic effects notedCisplatin [7]SK-OV-310.7 (24h)
5f [2]LoVoColon AdenocarcinomaStrong cytotoxic effects noted
8e [5]MDA-MB-435Melanoma<0.1 (GI50)

Note: The cytotoxic activity of compounds 5a, 5c, and 5f were described as among the strongest, inducing a decrease in cell viability to less than 50% at the highest concentrations tested, though specific IC50 values were not provided in the source.[8]

Unraveling the Mechanism of Action: Targeting the Cytoskeleton and Growth Factor Signaling

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. For many novel pyrrolo[1,2-b]pyridazine derivatives, a primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] Docking studies have shown that some of these compounds have a good affinity for the colchicine-binding site on tubulin, thereby preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5][7]

In addition to targeting the cytoskeleton, certain derivatives, such as the spiro-pyrrolopyridazine SPP10, have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase.[3] EGFR is a key regulator of cell proliferation, and its inhibition can block downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell growth and survival.[9][10]

Visualizing the Pathways

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Pyrrolo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine->Tubulin Dimers

Caption: Inhibition of tubulin polymerization by pyrrolo[1,2-b]pyridazines.

EGFR_Inhibition_Pathway cluster_0 Downstream Signaling SPP10 SPP10 EGFR EGFR SPP10->EGFR Inhibits Kinase Activity RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK Activation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation Cell Proliferation Cell Proliferation RAS_RAF_MAPK->Cell Proliferation Survival Survival PI3K_AKT->Survival Cancer Growth Cancer Growth Cell Proliferation->Cancer Growth Survival->Cancer Growth

Caption: EGFR signaling inhibition by spiro-pyrrolopyridazine SPP10.

Experimental Protocols: A Guide to Cytotoxicity Assessment

The foundation of any robust cytotoxic evaluation lies in standardized and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well, depending on the cell line's growth characteristics.[12]

    • Incubate the plate for 24 hours under appropriate conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrrolo[1,2-b]pyridazine compounds and standard anticancer drugs in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.[11]

    • Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Seeding (96-well plate) Start->Cell_Culture Treatment 2. Compound Addition (Novel & Standard Drugs) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 48 hours) Treatment->Incubation Assay 4. MTT/MTS Assay Incubation->Assay Data_Acquisition 5. Absorbance Reading (Microplate Reader) Assay->Data_Acquisition Data_Analysis 6. IC50 Calculation & Dose-Response Curve Data_Acquisition->Data_Analysis End Results Data_Analysis->End

Caption: A streamlined workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

The exploration of novel pyrrolo[1,2-b]pyridazine derivatives represents a promising frontier in the development of new anticancer agents. The data presented in this guide highlight their potent cytotoxic activity against a range of cancer cell lines, with mechanisms of action that target fundamental cellular processes like microtubule dynamics and growth factor signaling. The provided experimental protocols offer a standardized approach for researchers to further evaluate and compare the efficacy of these and other novel compounds.

Future research should focus on expanding the library of pyrrolo[1,2-b]pyridazine derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. In vivo studies in preclinical animal models will be a critical next step to assess their therapeutic efficacy and safety profiles. The continued investigation of this versatile chemical scaffold holds the potential to yield a new generation of targeted and effective cancer therapies.

References

The Rise of Pyridazinones: A Comparative Guide to Their Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising classes of heterocyclic compounds, pyridazinone derivatives have emerged as a focal point of intensive research due to their broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the antibacterial performance of novel pyridazinone derivatives, supported by experimental data and insights into their mechanism of action and structure-activity relationships. As Senior Application Scientists, we aim to deliver a technically accurate and field-proven resource to aid in the advancement of antibacterial drug discovery.

The Pyridazinone Scaffold: A Versatile Platform for Antibacterial Design

The pyridazinone core, a six-membered aromatic ring containing two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification. This structural adaptability allows for the fine-tuning of physicochemical and pharmacological properties, leading to the generation of derivatives with potent antibacterial activity against a wide range of pathogens, including challenging drug-resistant strains.[1] The exploration of various substituents at different positions of the pyridazinone ring has been a key strategy in optimizing their antibacterial efficacy.

Comparative Analysis of Antibacterial Activity

The antibacterial potency of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative pyridazinone derivatives against common Gram-positive and Gram-negative bacteria, in comparison with standard antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pyridazinone Derivatives against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pyogenesReference
Pyridazinone Series A (Verma et al.) [2]
Compound IIIa--Excellent Activity[2]
Compound IIIbGood Activity-Good Activity[2]
Compound IIIdVery Good Activity-No Activity[2]
Pyridazinone Series B (Daoui et al.) [3][4]
Compound 3-4.52 µM-[3][4]
Compound 77.8 µM7.8 µM-[3][4]
Compound 1329.94 µM29.94 µM-[3][4]
Diarylurea Pyridazinones (Abdel-Maksoud et al.) [5]
Compound 10h16--[5]
Standard Antibiotics
Ampicillin--Standard[2]
CeftizoximeStandard--[2]
Amikacin<0.53 µM<0.53 µM-[4]
Gentamicin---[2]
VancomycinBenchmarkBenchmark-
CiprofloxacinBenchmarkBenchmark-

*Qualitative data from the source; quantitative MIC values were not provided.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyridazinone Derivatives against Gram-Negative Bacteria

Compound/DrugEscherichia coliPseudomonas aeruginosaSalmonella typhimuriumAcinetobacter baumanniiReference
Pyridazinone Series A (Verma et al.) [2]
Compound IIIaExcellent Activity---[2]
Compound IIIcNo ActivityGood Activity--[2]
Pyridazinone Series B (Daoui et al.) [3][4]
Compound 77.8 µM>26.51 µM7.8 µM7.8 µM[3][4]
Compound 1329.94 µM7.48 µM29.94 µM3.74 µM[3][4]
Chloro Pyridazines 0.892–3.7440.892–3.744--[6]
Standard Antibiotics
GentamicinStandardStandard--[2]
Amikacin<0.53 µM<0.53 µM<0.53 µM<0.53 µM[4]
CiprofloxacinBenchmarkBenchmarkBenchmarkBenchmark

*Qualitative data from the source; quantitative MIC values were not provided.

Structure-Activity Relationship (SAR) Insights

The analysis of various synthesized pyridazinone derivatives has provided crucial insights into the relationship between their chemical structure and antibacterial activity.

  • Substitution at the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyridazinone core significantly influence activity. For instance, the presence of a fluorine atom at the para position has been shown to enhance activity against Gram-negative bacteria.[4] Conversely, an electron-donating methyl group can increase potency against Gram-positive bacteria like MRSA.[4]

  • N-Alkylation: The introduction of an ethyl ester group at the N-1 position of the pyridazinone ring generally leads to a decrease in antibacterial activity.[4] However, subsequent hydrolysis of this ester to the corresponding carboxylic acid can restore or even enhance activity, particularly against Gram-negative bacteria.[4]

  • Aromaticity: The aromaticity of the pyridazinone ring appears to be crucial for antibacterial efficacy. Non-aromatic analogues have demonstrated poor activity, highlighting the importance of the planar heterocyclic system.[5]

  • Linker and Terminal Groups: In diarylurea derivatives of pyridazinone, the nature of the linker and the terminal aromatic ring plays a significant role. Halogen substitutions on the terminal phenyl ring have been found to be well-tolerated and can optimize activity against S. aureus.[5]

SAR_Summary cluster_Substituents Key Structural Modifications cluster_Activity Impact on Antibacterial Activity Pyridazinone_Core Pyridazinone Core Phenyl_Subst Phenyl Ring Substituents (e.g., F, CH3) Pyridazinone_Core->Phenyl_Subst Influences N_Alkylation N-Alkylation (e.g., Ester, Acid) Pyridazinone_Core->N_Alkylation Influences Aromaticity Ring Aromaticity Pyridazinone_Core->Aromaticity Essential for Linker_Groups Linker & Terminal Groups (e.g., Diarylurea) Pyridazinone_Core->Linker_Groups Influences Gram_Positive Gram-Positive Activity (e.g., MRSA) Phenyl_Subst->Gram_Positive Gram_Negative Gram-Negative Activity (e.g., E. coli, P. aeruginosa) Phenyl_Subst->Gram_Negative N_Alkylation->Gram_Negative Overall_Potency Overall Potency Aromaticity->Overall_Potency Linker_Groups->Gram_Positive

Caption: Key Structure-Activity Relationships of Pyridazinone Derivatives.

Proposed Mechanism of Action: Targeting DNA Gyrase

While the precise mechanism of action for all pyridazinone derivatives is still under investigation, a growing body of evidence from molecular docking studies suggests that many of these compounds target bacterial DNA gyrase.[7] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive and validated target for antibacterial agents.

Pyridazinone derivatives are proposed to bind to the ATP-binding site of the GyrB subunit of DNA gyrase. This interaction competitively inhibits the ATPase activity of the enzyme, preventing the conformational changes necessary for DNA supercoiling. The subsequent disruption of DNA topology ultimately leads to bacterial cell death. The binding is thought to be stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

DNA_Gyrase_Inhibition Pyridazinone Pyridazinone Derivative ATP ATP Pyridazinone->ATP Competitively Inhibits Binding_Site ATP-Binding Site Pyridazinone->Binding_Site Binds to DNA_Gyrase DNA Gyrase (GyrB Subunit) DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes ATP->Binding_Site Normally binds to Binding_Site->DNA_Gyrase Part of Cell_Death Bacterial Cell Death DNA_Supercoiling->Cell_Death Essential for survival, its inhibition leads to Experimental_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate 96-Well Plate Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Pyridazinone Derivatives Compound_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto MHA Plates Read_MIC->Subculture Incubation_MBC Incubate at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with no bacterial growth) Incubation_MBC->Read_MBC End End: MIC and MBC Values Read_MBC->End

References

The Ascendance of Imidazo[1,2-b]pyridazine: A Comparative Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate tapestry of medicinal chemistry, the relentless pursuit of novel therapeutic agents is a journey of molecular design, synthesis, and rigorous evaluation. Central to this endeavor is the selection of a core chemical scaffold, a foundational framework upon which the edifice of a drug molecule is built. Among the pantheon of heterocyclic systems that have captured the imagination of drug hunters, the imidazo[1,2-b]pyridazine ring system has emerged as a particularly compelling "privileged scaffold." This guide provides a comprehensive comparison of the imidazo[1,2-b]pyridazine scaffold with other stalwart heterocyclic systems—benzimidazoles, indoles, quinolines, and pyrimidines—offering a critical analysis of their respective merits in the crucible of drug design.

The Rise of a Privileged Scaffold: Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine scaffold, a fused bicyclic heterocycle, has garnered significant attention for its remarkable versatility and broad spectrum of biological activities.[1][2] Its journey from a chemical curiosity to a cornerstone of successful therapeutics, such as the multi-targeted kinase inhibitor ponatinib and the spinal muscular atrophy drug risdiplam , underscores its therapeutic potential.[1][3] The unique electronic and steric properties of this scaffold allow it to engage with a diverse array of biological targets, making it a fertile ground for the development of novel drugs.[2]

The core of its appeal lies in its ability to serve as a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The scaffold itself is relatively rigid, providing a defined orientation for substituents to interact with their biological targets. This inherent structural constraint can lead to higher binding affinities and improved selectivity.

A Comparative Analysis: Imidazo[1,2-b]pyridazine vs. The Titans of Heterocyclic Chemistry

To truly appreciate the unique attributes of the imidazo[1,2-b]pyridazine scaffold, it is essential to compare it with other well-established heterocyclic systems that have left an indelible mark on medicinal chemistry.

Physicochemical Properties: A Balancing Act

The physicochemical properties of a drug molecule are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below provides a comparative overview of key physicochemical properties of the parent heterocyclic scaffolds.

ScaffoldMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond Acceptors
Imidazo[1,2-b]pyridazine119.121.3903
Benzimidazole118.131.5311
Indole117.152.1410
Quinoline129.162.0401
Pyrimidine80.090.0602

Data sourced from PubChem and other chemical databases. logP values are calculated estimates.

This comparison highlights the relatively polar nature of the imidazo[1,2-b]pyridazine scaffold, with a lower logP than benzimidazole, indole, and quinoline. This can be advantageous for improving aqueous solubility, a common challenge in drug development. The presence of three hydrogen bond acceptors offers multiple points for interaction with biological targets, contributing to its broad applicability.

Biological Activity and Therapeutic Applications: A Tale of Diverse Targets

While all these scaffolds boast a wide range of biological activities, their therapeutic applications often diverge, reflecting their unique abilities to interact with different biological targets.

Imidazo[1,2-b]pyridazine: This scaffold is particularly renowned for its potent kinase inhibitory activity, with numerous derivatives targeting a wide range of kinases implicated in cancer and inflammatory diseases.[4][5][6] Its applications also extend to antiviral, antibacterial, antifungal, and antiparasitic agents.[1][7]

Benzimidazole: A true veteran of medicinal chemistry, the benzimidazole scaffold is found in a plethora of approved drugs with diverse mechanisms of action.[8] It is a cornerstone in the development of proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and has shown significant promise in anticancer and antiviral therapies.[5]

Indole: As a key component of the amino acid tryptophan, the indole scaffold is a ubiquitous motif in nature and has been extensively explored in drug discovery.[6] It is a privileged scaffold for the development of anti-inflammatory drugs (e.g., indomethacin), antimigraine agents (triptans), and a wide array of anticancer agents targeting various cellular pathways.[9]

Quinoline: The quinoline scaffold has a long and storied history in medicinal chemistry, most notably as the basis for the first synthetic antimalarial drugs, such as chloroquine .[4] Its applications have since expanded to include anticancer agents (topoisomerase and kinase inhibitors), antibacterial, and anti-inflammatory drugs.[2][4]

Pyrimidine: As a fundamental component of nucleic acids, the pyrimidine scaffold is central to life itself. In drug discovery, it is a key building block for a vast number of anticancer drugs (e.g., 5-fluorouracil, imatinib), antiviral agents (e.g., zidovudine), and antibacterial drugs.[10]

The following table provides a snapshot of representative drugs from each scaffold class, highlighting their primary therapeutic applications.

ScaffoldRepresentative Drug(s)Primary Therapeutic Application
Imidazo[1,2-b]pyridazinePonatinib, RisdiplamAnticancer (Kinase Inhibitor), Spinal Muscular Atrophy
BenzimidazoleOmeprazole, Albendazole, MebendazoleProton Pump Inhibitor, Anthelmintic
IndoleIndomethacin, Sumatriptan, VincristineAnti-inflammatory, Antimigraine, Anticancer
QuinolineChloroquine, Ciprofloxacin, CamptothecinAntimalarial, Antibacterial, Anticancer
Pyrimidine5-Fluorouracil, Imatinib, ZidovudineAnticancer, Antiviral

Experimental Corner: Synthesis and Biological Evaluation

A key aspect of drug discovery is the ability to efficiently synthesize and evaluate novel compounds. This section provides an overview of common synthetic strategies and key biological assays.

Synthetic Methodologies: Building the Scaffolds

The synthesis of these heterocyclic scaffolds can be achieved through a variety of established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A common method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone.[11]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-aminopyridazine derivative (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-haloketone: To the stirred solution, add the α-haloketone (1.1 equivalents) portion-wise at room temperature.

  • Heating: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

G cluster_0 Synthesis of Imidazo[1,2-b]pyridazine 3-Aminopyridazine 3-Aminopyridazine Reaction Condensation (Reflux) 3-Aminopyridazine->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Reaction->Imidazo[1,2-b]pyridazine

Caption: General synthetic scheme for imidazo[1,2-b]pyridazine.

The Phillips condensation is a widely used method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[6]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1 equivalents).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4N HCl.

  • Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is poured into a beaker of ice water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole product. The solid is then collected by filtration and purified by recrystallization.

G cluster_1 Synthesis of Benzimidazole o-Phenylenediamine o-Phenylenediamine Reaction Phillips Condensation (Heat, Acid) o-Phenylenediamine->Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Benzimidazole Benzimidazole Reaction->Benzimidazole

Caption: General synthetic scheme for benzimidazole.

Biological Evaluation: From Bench to Bedside

The evaluation of the biological activity of these compounds is a multi-step process, starting with in vitro assays and progressing to in vivo models.

Given the prominence of these scaffolds as kinase inhibitors, a robust in vitro kinase assay is essential. A common method is a luminescence-based assay that measures ATP consumption.[9]

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that converts the remaining ATP into a luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.

G cluster_2 Kinase Inhibition Assay Workflow A Test Compound (Varying Concentrations) B Kinase Enzyme + Substrate A->B C Add ATP (Initiate Reaction) B->C D Incubate (e.g., 30°C, 60 min) C->D E Add Detection Reagent (Luminescence) D->E F Read Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, the MTT assay is a widely used colorimetric method.[5]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

G cluster_3 MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Determine Cell Viability F->G

Caption: Workflow for an MTT cell viability assay.

To evaluate the in vivo efficacy of promising compounds, tumor xenograft models in immunocompromised mice are commonly employed.[12][13]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., orally or intraperitoneally) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the in vivo efficacy of the compound.

Signaling Pathways: The Battleground of Kinase Inhibitors

Many of the compounds derived from these heterocyclic scaffolds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by these inhibitors.

G cluster_4 Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Imidazo[1,2-b]pyridazine derivative) Inhibitor->RAF Inhibitor->MEK

Caption: A simplified kinase signaling pathway targeted by inhibitors.

Conclusion: A Privileged Future for Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its unique combination of physicochemical properties, synthetic tractability, and broad biological activity, particularly as kinase inhibitors, makes it an attractive starting point for the development of novel therapeutics. While benzimidazoles, indoles, quinolines, and pyrimidines each possess their own rich history and continue to be invaluable scaffolds, the imidazo[1,2-b]pyridazine system offers a compelling alternative with a distinct set of advantages. As our understanding of disease biology deepens and the demand for more effective and selective drugs grows, the exploration of the chemical space around the imidazo[1,2-b]pyridazine nucleus is poised to yield the next generation of innovative medicines.

References

A Technical Guide to the Structure-Activity Relationship of 3-Nitroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. The introduction of a nitro group at the 3-position has been a critical pharmacophoric feature, leading to a class of compounds with potent antitubercular, antiprotozoal, and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-nitroimidazo[1,2-b]pyridazine derivatives, offering a comparative perspective against existing therapeutic agents and detailing the experimental frameworks used for their evaluation. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of this chemical series to guide future discovery and optimization efforts.

The 3-Nitroimidazo[1,2-b]pyridazine Core: A Versatile Pharmacophore

The 3-nitroimidazo[1,2-b]pyridazine scaffold is a bicyclic heteroaromatic system that serves as a robust platform for the development of novel therapeutic agents. The core structure's rigidity and the electronic properties conferred by the fused imidazole and pyridazine rings, combined with the critical nitro group, create a unique chemical entity with diverse biological targets. The mechanism of action for many of these compounds, particularly in infectious diseases, hinges on the bioreductive activation of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species that induce cellular damage.[1]

Comparative Analysis of Biological Activities

The therapeutic potential of 3-nitroimidazo[1,2-b]pyridazine derivatives has been explored across multiple disease areas. Here, we present a comparative analysis of their performance in key therapeutic indications, supported by experimental data.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Nitroimidazoles, such as delamanid and pretomanid, have become crucial components of modern TB therapy. The 3-nitroimidazo[1,2-b]pyridazine scaffold has been investigated as a promising alternative.

The antitubercular activity of these compounds is intrinsically linked to the presence of the nitro group, which is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb.[2] This activation leads to the generation of reactive nitrogen species that are lethal to the bacteria.

Table 1: Comparative Antitubercular Activity (MIC) of Imidazo[1,2-b]pyridazine Derivatives against M. tuberculosis H37Rv

CompoundR1R2R3MIC (µg/mL)Reference
6c HH2-chlorophenyl1.6[3]
6d HH4-chlorophenyl1.6[3]
6f HH2,4-dichlorophenyl1.6[3]
6g HH4-bromophenyl1.6[3]
6i HH4-fluorophenyl1.6[3]
6j HH4-nitrophenyl1.6[3]
6k HH4-methylphenyl1.6[3]
6b HH4-methoxyphenyl3.125[3]
6e HH2-nitrophenyl3.125[3]
6h HH3-nitrophenyl3.125[3]
6l HH2-methylphenyl3.125[3]
6a HHPhenyl6.25[3]
Pyrazinamide ---3.125[3]
Ciprofloxacin ---3.125[3]
Streptomycin ---6.25[3]

Key SAR Insights for Antitubercular Activity:

  • Substituents on the Benzohydrazide Moiety: A study on a series of imidazo[1,2-b]pyridazine benzohydrazide derivatives revealed that the nature and position of substituents on the phenyl ring significantly influence antitubercular activity.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro, bromo, fluoro, and nitro, at the para-position or di-substitution at the 2 and 4 positions of the phenyl ring resulted in the most potent activity (MIC of 1.6 µg/mL).[3]

  • Electron-Donating Groups: Electron-donating groups like methoxy and methyl, as well as ortho-substituents, generally led to a slight decrease in activity (MIC of 3.125 µg/mL).[3]

  • Unsubstituted Phenyl Ring: The unsubstituted phenyl derivative showed the lowest activity in the series (MIC of 6.25 µg/mL).[3]

These findings suggest that electronic effects and steric factors of the substituents on the benzohydrazide moiety play a crucial role in the antitubercular potency of these derivatives, likely by influencing their interaction with the active site of the target enzyme or their uptake by the bacterial cell.

Antiprotozoal Activity

Protozoal infections, such as giardiasis, leishmaniasis, and Chagas disease, affect millions of people worldwide. Nitro-heterocyclic compounds are a mainstay of treatment for many of these diseases. The 3-nitroimidazo[1,2-b]pyridazine scaffold has demonstrated remarkable potency, particularly against Giardia lamblia.

Table 2: Comparative Antiprotozoal Activity (IC50) of 3-Nitroimidazo[1,2-b]pyridazine Derivatives

CompoundRIC50 vs. G. lamblia (nM)IC50 vs. T. b. brucei (µM)IC50 vs. T. cruzi (µM)IC50 vs. L. infantum (µM)Cytotoxicity (MRC-5) IC50 (µM)Reference
11 4-methoxyphenyl0.5>20>20>20>20[4]
12 4-chlorophenyl1.110.3>20>20>20[4]
13 4-fluorophenyl0.613.1>20>20>20[4]
14 4-(trifluoromethyl)phenyl2.05.0>2018.0>20[4]
15 3-methoxyphenyl0.911.2>20>20>20[4]
16 3-chlorophenyl1.34.8>20>20>20[4]
17 2-pyridyl0.51.813.114.4>20[4]
18 3-pyridyl1.32.5>20>20>20[4]
19 4-pyridyl1.33.5>20>20>20[4]
Metronidazole -800----[4]

Key SAR Insights for Antiprotozoal Activity:

  • High Potency against G. lamblia: A series of 3-nitroimidazo[1,2-b]pyridazine derivatives displayed exceptional sub-nanomolar to low nanomolar activity against G. lamblia, being over 1000-fold more potent than the standard drug metronidazole.[4][5][6][7]

  • Importance of the Nitro Group: The presence of the 3-nitro group was found to be essential for the potent anti-giardial activity.[5]

  • Substituents at the 6-Position: Modifications at the 6-position of the imidazo[1,2-b]pyridazine core with various aryl and heteroaryl groups significantly influenced the activity. Derivatives with a 4-methoxyphenyl (11) and a 2-pyridyl (17) substituent exhibited the highest potency against G. lamblia (IC50 = 0.5 nM).[4]

  • Selectivity: The compounds showed high selectivity for G. lamblia over other protozoan parasites and low cytotoxicity against human MRC-5 cells.[4]

The remarkable potency and selectivity of these compounds against G. lamblia highlight the potential of the 3-nitroimidazo[1,2-b]pyridazine scaffold for the development of new anti-giardial drugs.

Anticancer Activity

The imidazo[1,2-b]pyridazine scaffold is also a component of several kinase inhibitors, including the FDA-approved drug ponatinib. Research has extended to derivatives with cytotoxic activity against various cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50) of Imidazo[1,2-b]pyridazine Derivatives

CompoundRCancer Cell LineIC50 (µM)Reference
4e 4-chlorophenylsulfonylMCF-7 (Breast)9.0[8]
4f 4-(trifluoromethyl)phenylsulfonylMCF-7 (Breast)7.8[8]
4e 4-chlorophenylsulfonylSK-MEL-28 (Melanoma)8.2[8]
4f 4-(trifluoromethyl)phenylsulfonylSK-MEL-28 (Melanoma)8.5[8]
5-Fluorouracil -MCF-7 (Breast)8.5[8]
Etoposide -MCF-7 (Breast)9.2[8]
5-Fluorouracil -SK-MEL-28 (Melanoma)9.8[8]
Etoposide -SK-MEL-28 (Melanoma)10.1[8]

Key SAR Insights for Anticancer Activity:

  • Sulfonamide Moiety: A series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing a sulfonamide group at the 5-position were synthesized and evaluated for their anticancer activity.[8]

  • Electron-Withdrawing Groups on the Phenylsulfonyl Ring: Compounds with electron-withdrawing groups, such as a chloro (4e) or trifluoromethyl (4f) group, on the phenylsulfonyl moiety displayed the most potent activity against MCF-7 breast cancer and SK-MEL-28 melanoma cell lines, with IC50 values comparable to the standard drugs 5-fluorouracil and etoposide.[8]

These results indicate that the imidazo[1,2-b]pyridazine scaffold can be effectively functionalized to yield potent anticancer agents. The electronic nature of the substituents on the appended sulfonamide moiety appears to be a key determinant of their cytotoxic efficacy.

Experimental Protocols

To ensure the integrity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays used in the evaluation of 3-nitroimidazo[1,2-b]pyridazine derivatives.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3][9][10][11][12]

Protocol:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Add the M. tuberculosis inoculum to each well to achieve a final concentration of approximately 1 x 10^5 CFU/mL. Include drug-free (growth control) and cell-free (sterility control) wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add a freshly prepared solution of Alamar Blue (10% v/v) and 10% Tween 80 (1:1) to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

dot graph TD; A[Start] --> B{Prepare M. tuberculosis Inoculum}; B --> C{Prepare Serial Dilutions of Test Compounds in 96-well Plate}; C --> D{Inoculate Wells with M. tuberculosis}; D --> E{Incubate at 37°C for 5-7 days}; E --> F{Add Alamar Blue Solution}; F --> G{Incubate at 37°C for 24 hours}; G --> H{Read Results: Blue = Inhibition, Pink = Growth}; H --> I[Determine MIC]; I --> J[End]; end

Microplate Alamar Blue Assay (MABA) Workflow.

Antiprotozoal Activity: In Vitro Assay against Giardia lamblia**

This protocol details the in vitro susceptibility testing of compounds against G. lamblia trophozoites.[13][14][15][16]

Protocol:

  • Cultivation of Parasites: Culture G. lamblia trophozoites (e.g., Portland-1 strain) axenically in TYI-S-33 medium supplemented with 10% bovine serum and bovine bile at 37°C.

  • Drug Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.

  • Assay Setup: In a 96-well plate, add the drug dilutions and a suspension of G. lamblia trophozoites (e.g., 2 x 10^4 trophozoites/well). Include drug-free and solvent controls.

  • Incubation: Incubate the plates anaerobically (e.g., using an anaerobic jar) at 37°C for 48 hours.

  • Viability Assessment: Determine the number of viable trophozoites by counting using a hemocytometer after staining with trypan blue or by using a viability assay such as the MTT or resazurin assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.

dot graph TD; A[Start] --> B{Culture G. lamblia Trophozoites}; B --> C{Prepare Drug Dilutions}; C --> D{Incubate Trophozoites with Drugs in 96-well Plate}; D --> E{Anaerobic Incubation at 37°C for 48h}; E --> F{Assess Trophozoite Viability}; F --> G[Calculate IC50 Values]; G --> H[End]; end

In Vitro Anti-Giardial Assay Workflow.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SK-MEL-28) in a 96-well plate at an appropriate density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot graph TD; A[Start] --> B{Seed Cancer Cells in 96-well Plate}; B --> C{Treat Cells with Test Compounds}; C --> D{Incubate for 48-72 hours}; D --> E{Add MTT Reagent}; E --> F{Incubate for 2-4 hours}; F --> G{Solubilize Formazan Crystals}; G --> H{Measure Absorbance}; H --> I[Calculate IC50 Values]; I --> J[End]; end

MTT Assay Workflow for Anticancer Screening.

Mechanism of Action: A Common Thread of Bioreductive Activation

A unifying feature in the mechanism of action of many 3-nitroimidazo[1,2-b]pyridazine derivatives, particularly against microbial targets, is their role as prodrugs. The nitro group is crucial for their activity, as its reduction under the low redox potential conditions found in anaerobic or microaerophilic organisms, or by specific nitroreductases, generates radical anions and other reactive nitrogen species. These species can then damage critical biomolecules such as DNA, proteins, and lipids, leading to cell death.

G Prodrug 3-Nitroimidazo[1,2-b]pyridazine (Inactive Prodrug) Activation Nitroreductase (e.g., Ddn in Mtb) Prodrug->Activation Enzymatic Reduction Active_Species Reactive Nitrogen Species (e.g., NO, NO2-) Activation->Active_Species Generates Damage Cellular Damage Active_Species->Damage DNA DNA Damage Damage->DNA Proteins Protein Dysfunction Damage->Proteins Lipids Lipid Peroxidation Damage->Lipids Cell_Death Cell Death DNA->Cell_Death Proteins->Cell_Death Lipids->Cell_Death

Mechanism of Bioreductive Activation.

Conclusion and Future Directions

The 3-nitroimidazo[1,2-b]pyridazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core structure can lead to compounds with potent and selective activity against a range of challenging diseases, including tuberculosis, protozoal infections, and cancer.

The key takeaways for researchers in this field are:

  • The 3-nitro group is a critical determinant of activity , particularly for antimicrobial applications, through its role in bioreductive activation.

  • Substitutions at various positions of the imidazo[1,2-b]pyridazine ring system offer a rich opportunity for SAR exploration and optimization of potency, selectivity, and pharmacokinetic properties.

  • A thorough understanding of the mechanism of action , including the specific nitroreductases involved and the downstream cellular targets of the reactive nitrogen species, is crucial for rational drug design.

Future research should focus on further elucidating the specific molecular targets of these compounds in different organisms, which could lead to the design of next-generation derivatives with improved efficacy and reduced off-target effects. Additionally, a deeper investigation into their pharmacokinetic and pharmacodynamic profiles will be essential for translating the promising in vitro data into successful in vivo outcomes. The continued exploration of the 3-nitroimidazo[1,2-b]pyridazine scaffold holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. The presence of impurities, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a compound, leading to misleading results and potential safety concerns.[1][2] This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine, a halogenated heterocyclic compound of interest in medicinal chemistry.[3][4]

The choice of analytical technique is dictated by the physicochemical properties of the target molecule and the potential impurities that may arise from its synthesis. A multi-pronged approach, employing orthogonal analytical techniques, is crucial for a comprehensive purity assessment. This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

The Critical Role of Purity in Drug Discovery

In the realm of drug discovery, the adage "purity is paramount" holds undeniable truth. The presence of unknown or unquantified impurities can lead to:

  • Erroneous Biological Data: Impurities with their own biological activity can potentiate or antagonize the effect of the main compound, leading to a misinterpretation of its efficacy and potency.

  • Toxicity Concerns: Certain impurities, particularly those with reactive functional groups, can exhibit toxicity, even at low levels.[1]

  • Lack of Reproducibility: The variability in impurity profiles between different synthetic batches can lead to inconsistent results in biological assays, hindering the progress of a research program.

  • Regulatory Hurdles: Regulatory bodies such as the FDA and EMA have stringent guidelines, like the ICH Q3A(R2) and USP <1086>, that dictate the identification and qualification thresholds for impurities in new drug substances.[5][6][7][8]

Therefore, a robust and validated analytical workflow for purity assessment is a non-negotiable aspect of synthesizing novel chemical entities like this compound.

Understanding Potential Impurities

A logical approach to purity assessment begins with an understanding of the potential impurities that could be present. For this compound, these can be broadly categorized as:

  • Starting Materials: Unreacted starting materials, such as 6-chloropyridazin-3-amine or an iodinating agent.

  • Intermediates: Incomplete reaction progression can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate structurally related by-products. For instance, regioisomers or products of over-iodination could be potential impurities.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Degradation Products: The compound may degrade upon exposure to light, heat, or certain pH conditions.

A thorough understanding of the synthetic route is therefore essential in designing an effective purity assessment strategy.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic techniques is generally required for a comprehensive purity assessment.

Technique Principle Strengths Limitations Primary Role in Purity Assessment
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity for separating complex mixtures.[9] Quantitative accuracy and precision.Requires a chromophore for UV detection. Co-eluting impurities may not be detected.Quantitation of the main component and known impurities. Determination of percentage purity.
LC-MS Combines the separation power of HPLC with the mass detection of MS.High sensitivity and specificity.[9] Provides molecular weight information for impurity identification.Ionization suppression can affect quantitation. Not all compounds ionize well.Identification and structural elucidation of unknown impurities.
¹H and ¹³C NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information.[10][11] Can detect non-chromophoric impurities. Quantitative with an internal standard.Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret.Structural confirmation of the main component. Identification and quantification of impurities with distinct NMR signals.

Experimental Protocols

The following protocols are provided as a guide and should be optimized and validated for your specific application.

High-Performance Liquid Chromatography (HPLC-UV)

The goal of the HPLC method is to separate the main peak of this compound from all potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient Elution:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to demonstrate that all potential impurities are well-resolved from the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized compound and for detecting impurities that may not be visible by HPLC-UV.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

¹H NMR Analysis:

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. Impurity peaks will appear as additional signals in the spectrum.

¹³C NMR Analysis:

The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The presence of additional peaks would indicate the presence of carbon-containing impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying unknown impurities by providing their molecular weights.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

LC Method:

Use the same HPLC method as described above. The eluent from the HPLC is directly introduced into the mass spectrometer.

MS Parameters (Positive Ion Mode):

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Data Analysis:

The mass spectrum corresponding to each chromatographic peak is analyzed. The molecular ion peak of this compound should be observed at the expected m/z value. Any other peaks in the chromatogram can be tentatively identified based on their mass-to-charge ratios.

Visualization of the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_decision Decision & Further Action Synthesis Synthesized this compound Initial_NMR ¹H NMR for Structural Confirmation Synthesis->Initial_NMR Initial_MS MS for Molecular Weight Verification Synthesis->Initial_MS HPLC HPLC-UV Analysis for % Purity Initial_NMR->HPLC Initial_MS->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS If unknown peaks are present qNMR qNMR for Orthogonal Purity Check HPLC->qNMR For orthogonal confirmation Purity_Check Purity > 95% and no major impurities? HPLC->Purity_Check Purification Further Purification (e.g., Recrystallization, Chromatography) Purity_Check->Purification No Final_Product Qualified Product for Further Studies Purity_Check->Final_Product Yes Purification->HPLC Re-analyze

Caption: A logical workflow for the purity assessment of a synthesized compound.

Conclusion

The assessment of purity for a novel compound like this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. A high-resolution HPLC method is the cornerstone for quantitative purity determination, while NMR and MS provide invaluable structural confirmation and impurity identification. By adopting a systematic approach, as outlined in this guide, and adhering to established regulatory guidelines, researchers can ensure the quality and integrity of their synthesized compounds, thereby fostering confidence in the subsequent biological and pharmacological evaluations.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-iodoimidazo[1,2-B]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical reagents is as critical as the breakthroughs they enable. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-3-iodoimidazo[1,2-B]pyridazine, ensuring the safety of laboratory personnel and the preservation of our environment.

At the heart of innovative drug discovery lies a molecule like this compound, a halogenated heterocyclic compound with significant potential. However, its very nature, containing both chlorine and iodine, necessitates a meticulous and informed approach to its disposal. This guide moves beyond mere procedural lists, delving into the scientific rationale behind each step to empower you with the knowledge for safe and compliant chemical waste management.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound classifies it with the following hazards:

  • Harmful if swallowed: This necessitates careful handling to prevent ingestion.

  • Causes skin irritation: Prolonged or repeated contact with the skin should be avoided.

  • Causes serious eye irritation: Appropriate eye protection is mandatory when handling this compound.

  • May cause respiratory irritation: Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.

These classifications underscore the importance of utilizing appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation.
Body Protection A laboratory coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if working outside a fume hood or with large quantities.Minimizes the risk of inhaling dust or vapors that can lead to respiratory irritation.

The Core Principle: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is the strict segregation of halogenated organic waste from all other waste streams. This is not merely a matter of good housekeeping; it is a critical step dictated by chemical compatibility and the requirements of downstream disposal technologies.

Why Segregate?

  • Incineration Efficacy: High-temperature incineration is the preferred disposal method for many halogenated organic compounds. The presence of halogens necessitates specific incinerator operating conditions, including higher temperatures (typically at least 1100°C for waste containing more than 1% halogenated organic substances) and the use of scrubbers to neutralize acidic gases (like hydrogen chloride and hydrogen iodide) formed during combustion.[1][2] Mixing halogenated waste with non-halogenated waste can disrupt the efficiency of the incineration process and lead to the formation of highly toxic byproducts such as dioxins and furans.[3]

  • Cost Implications: The specialized handling and treatment required for halogenated waste make its disposal significantly more expensive than that of non-halogenated waste. Improper segregation can lead to the contamination of large volumes of less hazardous waste, dramatically increasing disposal costs for the entire waste stream.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) mandate the proper identification and segregation of hazardous wastes.[4][5] Failure to comply can result in significant penalties.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the laboratory bench to its final disposition.

Step 1: Waste Identification and Collection
  • Designated Waste Container: Utilize a dedicated, clearly labeled, and chemically compatible waste container for all solid and liquid waste containing this compound. The container should be made of a material that will not react with or be degraded by the chemical.

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date on which the first waste was added to the container.

  • Collection Point: Collect waste at the point of generation in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the necessary PPE as outlined in Table 1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.

Step 3: Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. The primary and most effective method for the destruction of this type of compound is high-temperature incineration.

High-Temperature Incineration: The Scientific Rationale

The thermal decomposition of halogenated heterocyclic compounds is a complex process that requires carefully controlled conditions to ensure complete destruction and prevent the formation of harmful byproducts.[2][6]

  • Bond Dissociation: The carbon-chlorine and carbon-iodine bonds within the this compound molecule have lower bond dissociation energies compared to carbon-hydrogen and carbon-carbon bonds.[7] High temperatures provide the necessary energy to break these bonds, initiating the decomposition process.

  • Oxidation: In an oxygen-rich environment, the organic components of the molecule are oxidized to carbon dioxide and water. The chlorine and iodine atoms are converted to their respective acid gases, hydrogen chloride (HCl) and hydrogen iodide (HI).

  • Emission Control: Licensed hazardous waste incinerators are equipped with sophisticated air pollution control devices, including scrubbers. These systems neutralize the acidic gases, preventing their release into the atmosphere. For instance, a caustic scrubber will react with HCl and HI to form salt and water.

  • Prevention of Dioxins and Furans: Incomplete combustion of chlorinated organic compounds can lead to the formation of highly toxic and persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[3][8] The high temperatures (≥1100°C) and long residence times in a properly operated incinerator are designed to ensure complete destruction and minimize the formation of these hazardous byproducts.

Diagram 1: Disposal Decision Workflow

G cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Disposal Facility A Generation of this compound Waste B Is the waste container properly labeled as 'Halogenated Hazardous Waste'? A->B C Segregate into a dedicated, labeled container. B->C No D Store in a designated Satellite Accumulation Area (SAA). B->D Yes C->D E Full container or end of project? D->E E->D No F Arrange for pickup by institutional Environmental Health & Safety (EHS). E->F Yes G Waste received by licensed hazardous waste facility. F->G H High-Temperature Incineration (≥1100°C) with acid gas scrubbing. G->H I Complete destruction of organic components to CO2 and H2O. H->I J Neutralization of HCl and HI in scrubbers. H->J K Final compliant disposal of ash and scrubber residues. I->K J->K

Caption: Logical workflow for the disposal of this compound.

Regulatory Framework: EPA and RCRA Compliance

The disposal of this compound falls under the purview of the EPA's RCRA regulations, which govern the management of hazardous waste from "cradle-to-grave."[5] For laboratories and research facilities, particularly those in the pharmaceutical development sector, the regulations outlined in 40 CFR Part 266 Subpart P, "Management Standards for Hazardous Waste Pharmaceuticals," are of particular relevance.[9][10]

Key provisions of this rule include:

  • Sewer Prohibition: The sewering (disposal down the drain) of hazardous waste pharmaceuticals is strictly prohibited.[11]

  • Specific Management Standards: The rule provides tailored standards for healthcare facilities and reverse distributors for the management of hazardous waste pharmaceuticals.

  • Container and Labeling Requirements: Specific requirements for the containers and labeling of hazardous waste pharmaceuticals are outlined to ensure safe handling and transport.

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of modern scientific research. By adhering to the principles of segregation, proper handling, and the use of appropriate disposal technologies like high-temperature incineration, researchers can ensure they are not only advancing scientific knowledge but also upholding their commitment to a safe and sustainable laboratory environment. This guide serves as a foundational resource, and it is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

A Senior Application Scientist's Guide to Handling 6-Chloro-3-iodoimidazo[1,2-B]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel heterocyclic compounds like 6-Chloro-3-iodoimidazo[1,2-B]pyridazine (CAS No. 923595-49-7) demands more than just following a checklist; it requires a deep understanding of the material's nature to build a self-validating safety protocol. This guide is structured from a field-proven perspective, explaining not just what to do, but why each step is a critical component of a comprehensive safety strategy.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

Before we even consider opening the container, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated, nitrogen-containing heterocyclic solid. Its known hazard classifications are the foundation of our safety plan.

According to safety data sheets, this compound presents the following hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications dictate a multi-faceted approach to personal protective equipment (PPE). The risk is not singular; we must protect against ingestion, dermal contact, eye exposure, and inhalation simultaneously. The causality is clear: the compound's irritant and harmful properties necessitate the creation of robust barriers between the chemical and the researcher.

Comprehensive PPE Protocol

The selection of PPE is a direct response to the identified hazards. The goal is to establish complete barrier protection.

Data Presentation: Recommended Personal Protective Equipment (PPE)
Protection Area Required PPE Specification & Rationale
Eye/Face Protection Tightly-fitting Safety Goggles & Face ShieldStandard safety glasses are insufficient. Goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and potential splashes.[1] A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a risk of splashing.
Skin & Body Protection Chemical-Resistant Gloves (Nitrile) & Impervious Lab CoatGloves: While the SDS specifies "protective gloves," nitrile rubber is a standard and effective choice for incidental contact with solid organic compounds.[1][2] Always inspect gloves before use and practice proper removal technique to avoid self-contamination. Lab Coat: An impervious, flame-resistant lab coat is essential to protect against skin contact from spills and fine dust.[1]
Respiratory Protection NIOSH-approved RespiratorDue to the H335 "May cause respiratory irritation" classification, all handling of the solid compound must be done in a certified chemical fume hood.[1][2] If engineering controls are not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges is mandatory.[1]

Operational Plan: A Step-by-Step Handling Workflow

This protocol is designed to be a self-validating system, where each step mitigates a specific risk identified in the hazard assessment.

Experimental Protocol: Safe Handling Workflow
  • Preparation (Pre-Handling):

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all Materials: Before bringing the compound into the hood, gather all necessary glassware, spatulas, and weighing paper. All glassware must be clean and dry.[3][4]

    • Don PPE: Put on your lab coat, tightly-fitting safety goggles, and face shield. Wash your hands thoroughly before donning your chemical-resistant gloves.

  • Execution (Handling):

    • Work Within Fume Hood: Place a "Wipe-Clean" bench protector on the fume hood surface. Perform all manipulations, including container opening and weighing, deep within the chemical fume hood to contain any dust.

    • Avoid Dust Generation: This compound is a solid. Handle it gently. Avoid any actions that could create airborne dust.

    • Transfer & Weighing: Use a dedicated spatula for this compound. Weigh the desired amount onto weighing paper or directly into your reaction vessel.

    • Container Sealing: Immediately and securely close the container after dispensing. The compound should be protected from light during storage.

  • Decontamination (Post-Handling):

    • Clean Equipment: Carefully wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or acetone) and a disposable towel, all within the fume hood. Dispose of the towel as halogenated waste.

    • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield, goggles, and finally the lab coat.

    • Personal Hygiene: Wash hands and face thoroughly with soap and water after the procedure is complete.[2] Do not eat, drink, or smoke in the work area.[1]

Mandatory Visualization: Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling & Cleanup cluster_end 4. Completion prep_start Start verify_hood Verify Fume Hood Functionality prep_start->verify_hood don_ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) verify_hood->don_ppe open_container Open Container don_ppe->open_container weigh_transfer Weigh & Transfer Compound open_container->weigh_transfer close_container Securely Close Container weigh_transfer->close_container decontaminate Decontaminate Tools & Surfaces close_container->decontaminate dispose_waste Segregate Halogenated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands & Face doff_ppe->wash_hands end_process End wash_hands->end_process

Caption: Workflow for handling this compound.

Emergency & Disposal Plans

Spill & Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[1]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[1]

  • Spill: Evacuate the area. Avoid dust formation.[1] Wearing full PPE, cover the spill with absorbent material, collect it into a sealed container, and label it for disposal as halogenated waste.

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental and facility safety.

  • Categorization: this compound is a halogenated organic compound due to the presence of chlorine and iodine.

  • Segregation: All waste streams containing this compound must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.[5][6] This includes excess solid, contaminated weighing paper, gloves, and cleaning materials.

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be stored in a well-ventilated area away from incompatible materials.[5]

  • Final Disposal: The sealed and labeled waste container must be disposed of through an approved hazardous waste treatment facility, in accordance with all local, state, and federal regulations.[1][7] Under no circumstances should this material or its waste be disposed of down the drain.[5][7]

By integrating this comprehensive safety and handling framework, you can confidently work with this compound, ensuring both the integrity of your research and the safety of your laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Reactant of Route 2
6-Chloro-3-iodoimidazo[1,2-B]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.